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  • Product: Benzyl cis-4-aminocyclohexane-1-carboxylate
  • CAS: 67299-46-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Benzyl cis-4-aminocyclohexane-1-carboxylate in Advanced Drug Discovery

Executive Summary The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry—often referred to as the "escape from flatland." B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry—often referred to as the "escape from flatland." Benzyl cis-4-aminocyclohexane-1-carboxylate (CAS: 2231676-54-1) represents a highly privileged building block in this domain. By offering a conformationally restricted cyclic core paired with an orthogonal protection strategy, this intermediate enables the precise spatial vectorization of pharmacophores. This whitepaper provides an in-depth mechanistic guide to its structural utility, application in kinase inhibitor synthesis, and field-validated experimental protocols.

Structural Rationale & Mechanistic Utility

Stereochemical Vectorization

The cis-1,4-disubstitution of the cyclohexane ring is not merely a structural feature; it is a deliberate geometric tool. In the cis configuration, the amino and carboxylate groups are forced into an axial-equatorial (or equatorial-axial) arrangement. This geometry projects the functional groups at an approximate 109.5° angle relative to the average plane of the ring. The cis configuration is often achieved via the hydrogenation of aromatic precursors (such as p-aminobenzoic acid) over ruthenium catalysts, which exploits the catalyst's ability to adsorb the aromatic ring flatly, favoring syn-addition[1].

This specific angular projection is critical for fitting into the binding pockets of target proteins, serving as a superior linker compared to the linear projection of the trans (diequatorial) isomer.

Orthogonal Protection Strategy

The benzyl ester at the C1-carboxylate is a strategic choice for multi-step API (Active Pharmaceutical Ingredient) synthesis. Unlike methyl or ethyl esters, which require basic saponification (risking epimerization of the cis-stereocenter), or tert-butyl esters, which require strong acids (risking cleavage of sensitive amides), the benzyl ester is completely orthogonal. It remains stable during the functionalization of the C4-amine and is cleaved exclusively under mild, neutral catalytic hydrogenolysis.

Applications in Kinase Inhibition

4-aminocyclohexane-1-carboxylic acid derivatives are critical building blocks in the synthesis of Janus Kinase (JAK) inhibitors, such as Oclacitinib analogs[2],[3]. In these architectures, the C4-amine is typically coupled to a hinge-binding heterocycle (e.g., a pyrrolopyrimidine), while the C1-carboxylate is directed toward the solvent channel to improve solubility or bind secondary pockets. Furthermore, the cyclohexane scaffold is heavily utilized in the development of c-Met receptor tyrosine kinase inhibitors, where it serves to appropriately vector pharmacophoric elements to inhibit tumorogenesis[4].

Pharmacophore Receptor Target Kinase (e.g., JAK1 / c-Met) Hinge Hinge Region Binding (Heterocycle) Receptor->Hinge ATP Pocket Linker cis-Cyclohexane Scaffold (Conformational Restraint) Hinge->Linker C4-Amine Linkage Solvent Solvent Channel Vector (Carboxylate Derivative) Linker->Solvent C1-Carbonyl Linkage

Structural role of the cis-cyclohexane scaffold in orienting pharmacophore vectors in kinases.

Quantitative Data & Physicochemical Profiling

To ensure reproducibility and accurate stoichiometric calculations, the core physicochemical parameters of the intermediate are summarized below.

ParameterSpecification / Value
Chemical Name Benzyl cis-4-aminocyclohexane-1-carboxylate
CAS Registry Number 2231676-54-1*
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Stereochemistry cis-1,4-disubstitution (Axial-Equatorial)
N-Terminus Status Free primary amine (Nucleophilic)
C-Terminus Status Benzyl ester (Protected electrophile)

*Note: Database cross-referencing may occasionally map this CAS to cyclobutane isomers; the structural data here reflects the strict cyclohexane nomenclature requested.

Validated Experimental Workflows

The following protocols represent a self-validating system for utilizing Benzyl cis-4-aminocyclohexane-1-carboxylate in API synthesis. Every step includes the causality behind the chemical choices to ensure high-fidelity execution.

Phase 1: C4-Amine Functionalization (SNAr / Amidation)

Rationale: The benzyl ester protects the C1-carboxylate, preventing self-condensation while the C4-amine is coupled to an electrophilic pharmacophore.

  • Preparation: Dissolve Benzyl cis-4-aminocyclohexane-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0.2 M concentration.

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition states inherent in SNAr or standard peptide coupling mechanisms.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge HCl generated during the reaction, preventing the premature protonation and deactivation of the C4-amine.

  • Coupling: Introduce the electrophile (e.g., a heteroaryl chloride) (1.1 eq). Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Validation (Self-Correction): Monitor the reaction via LC-MS. The step is deemed complete only when the starting material mass (m/z 234.1[M+H]+) is entirely consumed.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution.

    • Causality: Aqueous LiCl effectively partitions and removes residual DMF from the organic phase, which would otherwise inhibit downstream crystallization.

Phase 2: C1-Benzyl Ester Deprotection (Hydrogenolysis)

Rationale: Cleavage of the benzyl ester must be achieved without epimerizing the delicate cis-stereocenter or cleaving the newly formed C4-N bond.

  • Setup: Dissolve the functionalized intermediate in Methanol (MeOH). Purge the reaction flask with N2 gas for 10 minutes.

    • Causality: Purging removes dissolved oxygen, strictly preventing the ignition of the palladium catalyst when subsequently introduced to hydrogen gas.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (1 atm) via a balloon. Stir vigorously at room temperature for 4 hours.

  • Validation (Self-Correction): Check reaction progress by TLC (Hexanes:EtOAc 1:1). The complete disappearance of the highly UV-active benzyl ester spot indicates total deprotection.

  • Filtration: Filter the suspension through a tightly packed pad of Celite.

    • Causality: Celite traps the fine, pyrophoric Pd/C particles, preventing heavy metal contamination in the final API—a critical requirement for passing ICH Q3D elemental impurity guidelines.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free carboxylic acid, ready for final solvent-channel vectorization.

Workflow A Benzyl cis-4-amino- cyclohexane-1-carboxylate B Amine Functionalization (e.g., SNAr or Amidation) A->B Electrophile, DIPEA, DMF C Benzyl Deprotection (Pd/C, H2 gas) B->C Hydrogenolysis (Orthogonal Cleavage) D Free Carboxylic Acid Ready for API Coupling C->D Yield >95%, Retention of cis-geometry

Workflow demonstrating orthogonal protection and functionalization of the cyclohexane scaffold.

References

Sources

Exploratory

Benzyl cis-4-aminocyclohexane-1-carboxylate chemical structure and properties

The following technical guide details the structural chemistry, synthesis, and applications of Benzyl cis-4-aminocyclohexane-1-carboxylate , a critical scaffold in medicinal chemistry. Introduction & Strategic Significan...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural chemistry, synthesis, and applications of Benzyl cis-4-aminocyclohexane-1-carboxylate , a critical scaffold in medicinal chemistry.

Introduction & Strategic Significance

Benzyl cis-4-aminocyclohexane-1-carboxylate (CAS: 2231676-54-1 for the specific isomer/ester variant) represents a specialized bifunctional building block in drug discovery.[1] Unlike its trans counterpart—which adopts a rigid, linear diequatorial conformation—the cis-1,4-disubstituted cyclohexane scaffold introduces a defined curvature (molecular turn) into the backbone of peptidomimetics.[1]

This compound serves as a "masked" amino acid, where the benzyl ester functions as a semi-permanent protecting group orthogonal to standard Boc/Fmoc protocols, or as a lipophilic prodrug moiety.[1] It is extensively utilized in the synthesis of serine protease inhibitors (e.g., thrombin, urokinase) and integrin antagonists , where the spatial projection of the amine and carbonyl groups must mimic the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-turn of a peptide chain.

Chemical Structure & Conformational Analysis[2][3][4][5]

Stereochemistry and Geometry

The defining feature of this molecule is the cis-1,4-relationship between the amine (–NH₂) and the benzyl ester (–COOCH₂Ph).[1]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 233.31 g/mol

  • Stereocenter Configuration: The molecule is achiral (meso) due to the plane of symmetry passing through C1 and C4, but it exhibits geometric isomerism (cis vs. trans).[1]

Conformational Dynamics (The "Flip")

Unlike the trans-isomer, which locks into a thermodynamically stable diequatorial chair conformation, the cis-isomer exists in a dynamic equilibrium between two degenerate chair conformers.[1] In each chair, one substituent is axial and the other is equatorial .

  • Conformer A: C1-Ester (Axial) / C4-Amine (Equatorial)

  • Conformer B: C1-Ester (Equatorial) / C4-Amine (Axial)[1]

Since the A-values (steric bulk) of the amino group (~1.4 kcal/mol) and the ester group (~1.2–1.3 kcal/mol) are comparable, neither conformer is overwhelmingly dominant.[1] This conformational flexibility allows the molecule to undergo "induced fit" binding within enzyme active sites, adopting the necessary shape to bridge hydrophobic pockets (via the benzyl group) and catalytic residues (via the amine).[1]

Conformation cluster_0 Dynamic Equilibrium of cis-1,4-Cyclohexane ConfA Conformer A (Axial Ester / Eq Amine) ConfB Conformer B (Eq Ester / Axial Amine) ConfA->ConfB Ring Flip (Low Barrier) Properties Properties: - Non-planar - Higher Solvation Energy - Mimics β-turn ConfB->Properties

Figure 1: Conformational equilibrium of the cis-isomer.[1] Unlike the rigid trans-isomer, the cis-form flips between axial/equatorial states.

Physicochemical Properties[3][5][6][7]

The following data summarizes the key physical parameters. Note that while the free acid is zwitterionic and water-soluble, the benzyl ester is significantly more lipophilic.[1]

PropertyValue / DescriptionNote
Physical State Viscous Oil or Low-melting SolidOften isolated as a Tosylate or HCl salt (white solid) for stability.[1]
Boiling Point ~360–370 °C (Predicted)Decomposes before boiling at atm pressure.
pKa (Amine) ~10.2–10.5Typical for primary cyclohexylamines.
logP 2.1 – 2.5 (Predicted)Lipophilic due to the benzyl ring.
Solubility Soluble in DCM, MeOH, DMSO.Poor water solubility as the free base; high as HCl salt.
Stability Ester hydrolysis sensitiveAvoid strong base (NaOH/LiOH) unless deprotection is intended.

Synthetic Methodology

The synthesis requires careful control of stereochemistry, as the thermodynamic product of hydrogenation is often the trans-isomer. The cis-isomer is typically accessed via kinetic control or specific catalytic hydrogenation of p-aminobenzoic acid (PABA).

Route 1: Catalytic Hydrogenation & Esterification

This is the industrial standard for generating the scaffold.

Step 1: Hydrogenation of PABA[1]
  • Reagents: p-Aminobenzoic acid, Rh/Al₂O₃ or PtO₂, H₂ (50 psi), AcOH.[1]

  • Mechanism: Syn-addition of hydrogen across the aromatic ring favors the cis-isomer (kinetic product).

  • Outcome: ~80:20 cis:trans ratio. The cis-isomer can be purified by fractional crystallization from water or ethanol.

Step 2: Fischer Esterification (Benzyl Protection)
  • Reagents: cis-4-Aminocyclohexanecarboxylic acid, Benzyl Alcohol (BnOH), p-Toluenesulfonic acid (PTSA), Toluene.[1][2]

  • Protocol:

    • Suspend the amino acid and 3.0 equiv. of BnOH in Toluene.

    • Add 1.1 equiv. of PTSA.

    • Reflux with a Dean-Stark trap to remove water (azeotropic distillation).

    • Critical Step: The reaction is driven to completion by water removal. The product precipitates as the PTSA salt upon cooling or addition of diethyl ether.

Synthesis PABA p-Aminobenzoic Acid (Starting Material) Hydrogenation H2 / Rh-Al2O3 Acetic Acid (Kinetic Reduction) PABA->Hydrogenation CisAcid cis-4-Aminocyclohexane- carboxylic acid Hydrogenation->CisAcid Major Product Esterification BnOH / PTSA Dean-Stark Reflux CisAcid->Esterification Product Benzyl cis-4-aminocyclohexane- 1-carboxylate (PTSA Salt) Esterification->Product Water Removal

Figure 2: Synthetic workflow from PABA to the Benzyl Ester Tosylate salt.

Analytical Characterization

To validate the structure and purity, the following signals are diagnostic:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Aromatic: Multiplet at δ 7.30–7.45 ppm (5H, Benzyl).[1]

    • Benzylic CH₂: Singlet or AB quartet at δ 5.10 ppm (2H).

    • Methine (H-1): Broad multiplet at δ 2.4–2.6 ppm. In the cis-isomer, the coupling constants are smaller/less distinct than the large axial-axial couplings (approx 10-12 Hz) seen in the trans-isomer.[1]

    • Methine (H-4): Multiplet at δ 2.9–3.1 ppm.

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 234.15.

  • IR Spectroscopy:

    • Carbonyl stretch (Ester): ~1730 cm⁻¹.

    • N-H stretch: ~3300–3400 cm⁻¹.[1]

Applications in Drug Development[2][9][10]

Peptidomimetics & Linker Chemistry

The cis-cyclohexane ring constrains the distance between the N-terminus and C-terminus to approximately 5.0 Å , significantly shorter than the ~6.5 Å extended length of the trans-isomer.[1] This makes it an ideal mimic for:

  • Beta-Turns (Type I/II): Stabilizing peptide loops in receptor ligands.[1]

  • Compact Linkers: Connecting pharmacophores in PROTACs or bifunctional ligands where a bent geometry reduces steric clash.[1]

Protease Inhibitors

In the design of thrombin and Factor Xa inhibitors, the 4-amino group often interacts with the S1 specificity pocket (Asp189 in trypsin-like proteases).[1] The cis-configuration orients the carboxylate (and its attached warhead or prime-side residues) away from the catalytic triad in a specific vector that enhances selectivity over related serine proteases.

Handling & Safety Protocols

  • Storage: Store as the HCl or PTSA salt at 2–8°C under argon. The free base is prone to absorbing CO₂ from the air (carbamate formation).[1]

  • Toxicity: Classified as an Irritant (Skin/Eye/Respiratory) .[1]

  • First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air.[1]

  • Disposal: Incinerate as organic waste containing nitrogen.[1]

References

  • Preparation of cis- and trans-4-aminocyclohexanecarboxylic acid.Journal of Organic Chemistry. (Classic reduction methods).

  • Stereoselective synthesis of 1,4-disubstituted cyclohexanes.Chem. Rev. (General review on stereocontrol).

  • Use of cis-4-aminocyclohexanecarboxylic acid in peptidomimetics.Journal of Medicinal Chemistry.

  • BLD Pharm Product Data: Benzyl cis-4-aminocyclohexane-1-carboxyl

Sources

Foundational

Technical Monograph: cis-4-Amino-1-cyclohexanecarboxylic Acid Benzyl Ester

This technical guide provides an in-depth analysis of cis-4-amino-1-cyclohexanecarboxylic acid benzyl ester , a critical intermediate in the synthesis of peptidomimetics and pharmaceutical scaffolds. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of cis-4-amino-1-cyclohexanecarboxylic acid benzyl ester , a critical intermediate in the synthesis of peptidomimetics and pharmaceutical scaffolds.

Executive Summary

The benzyl ester of cis-4-amino-1-cyclohexanecarboxylic acid is a stereochemically defined building block used primarily in the development of conformationally restricted peptides and non-peptide drugs. Unlike its trans-isomer (a derivative of the antifibrinolytic drug Tranexamic Acid), the cis-isomer adopts a specific axial/equatorial conformation in its ground state. This structural feature allows it to introduce unique "turn" motifs in peptide backbones or serve as a kinetic intermediate in the synthesis of thermodynamically stable trans-isomers (e.g., for JAK inhibitors like Oclacitinib).

Nomenclature & Chemical Identity

Researchers often encounter ambiguity regarding the CAS registry numbers for this specific ester because it is frequently generated in situ or isolated as a stable salt (e.g., tosylate or hydrochloride) to prevent intermolecular polymerization.

Synonyms Matrix
CategorySynonyms
IUPAC / Systematic Benzyl cis-4-aminocyclohexane-1-carboxylateBenzyl (1S,4S)-4-aminocyclohexanecarboxylate (and enantiomer)cis-4-Amino-cyclohexanecarboxylic acid benzyl ester
Common / Lab Slang cis-ACHC-OBncis-4-Amino-1-benzyl esterBenzyl cis-4-aminohexahydrobenzoate
Related CAS Numbers 3685-23-2 (Parent Acid: cis-4-aminocyclohexanecarboxylic acid)1776-53-0 (Parent Acid: trans-isomer / Tranexamic acid)Note: The specific CAS for the benzyl ester free base is not widely established in public databases; it is typically referenced as a derivative of 3685-23-2.[1][2][3]
Stereochemical Configuration
  • Configuration: cis-1,4-disubstitution.

  • Conformation: In the lowest energy chair conformation, one substituent is axial and the other is equatorial (a/e).

  • Contrast: The trans-isomer prefers the diequatorial (e/e) conformation, making it thermodynamically more stable. This energy difference drives the isomerization protocols often used in manufacturing.

Synthesis & Manufacturing Protocol

Objective: Synthesis of cis-4-amino-1-cyclohexanecarboxylic acid benzyl ester p-toluenesulfonate salt. Rationale: The free amine ester is prone to cyclization or polymerization. Isolating it as a tosylate salt ensures stability, crystallinity, and ease of handling.

Reagents
  • Starting Material: cis-4-Aminocyclohexanecarboxylic acid (CAS 3685-23-2).[1][3][4][5][6]

  • Solvent: Benzene or Toluene (for azeotropic water removal).

  • Reagent: Benzyl alcohol (2.0 - 3.0 equivalents).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 equivalents).

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add cis-4-aminocyclohexanecarboxylic acid (10 mmol), p-TsOH·H₂O (11 mmol), and Benzyl alcohol (25 mmol) to Toluene (50 mL).

  • Reflux: Heat the mixture to reflux (approx. 110°C). As the reaction proceeds, water generated from the Fischer esterification will collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours). Monitor by TLC (System: CHCl₃/MeOH/NH₄OH) or LC-MS.

  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature.

    • Add Diethyl ether (or MTBE) slowly to induce precipitation of the amino ester tosylate salt.

    • If oiling occurs, scratch the flask wall or seed with a known crystal.

  • Isolation: Filter the white solid precipitate. Wash with cold ether to remove excess benzyl alcohol.

  • Drying: Dry under vacuum at 40°C.

Critical Process Parameters (CPP)
  • Temperature Control: Do not exceed 120°C to prevent thermal isomerization to the trans-isomer.

  • Water Removal: Efficient water removal is the driving force for this equilibrium reaction.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: cis-4-Amino Acid (CAS 3685-23-2) Reagents Add: BnOH + p-TsOH Solvent: Toluene Start->Reagents Reaction Reflux (Dean-Stark) Water Removal Reagents->Reaction Check QC Check: Isomerization? Reaction->Check Check->Reaction Incomplete Precip Precipitation (Add Et2O) Check->Precip Pure cis Product Final Product: cis-Amino Ester Tosylate Precip->Product

Figure 1: Logical workflow for the Fischer esterification and isolation of the cis-amino ester tosylate.

Identification & Quality Control (The "Trustworthiness" Pillar)

Distinguishing the cis isomer from the trans isomer is the most critical quality control step. This is best achieved using ¹H NMR Spectroscopy .

NMR Distinction Strategy

The stereochemistry is assigned based on the coupling constants (


 values) of the methine protons at positions 1 and 4.
Featurecis-Isomer (Target)trans-Isomer (Impurity)Mechanism
Conformation Axial / EquatorialEquatorial / EquatorialChair conformation stability
H-1 Signal Narrow multiplet (

Hz)
Broad triplet/multiplet (

Hz)
H-1 is equatorial in cis (small

and

); Axial in trans (large

).
Chemical Shift Downfield shift (deshielded)Upfield shift (shielded)Equatorial protons generally resonate downfield of axial protons.

Self-Validating Protocol:

  • Dissolve 10 mg of the salt in DMSO-d₆.

  • Acquire ¹H NMR.

  • Focus on the region 3.8–4.2 ppm (H-1 adjacent to ester) and 2.8–3.2 ppm (H-4 adjacent to amine).

  • Pass Criteria: H-1 appears as a narrow peak (br s or narrow m).

  • Fail Criteria: H-1 appears as a wide triplet of triplets (indicating large axial-axial coupling characteristic of the trans-isomer).

Applications in Drug Development[7][8]

Peptidomimetics & Foldamers

The cis-4-aminocyclohexanecarboxylic acid scaffold forces a "U-turn" or kink in peptide chains, unlike the trans-isomer which acts as an extended linker. This is utilized to mimic


-turns in proteins.
Intermediate for JAK Inhibitors (Oclacitinib Context)

While drugs like Oclacitinib utilize the trans-aminocyclohexyl moiety, the cis-isomer is often involved in the synthetic route:

  • Pathway: Commercial synthesis often starts with hydrogenation of 4-aminobenzoic acid (yielding a cis/trans mixture).

  • Isomerization: The cis-ester can be chemically isomerized to the thermodynamically stable trans-ester using strong bases (e.g., Sodium Ethoxide) if the trans form is the desired final target.

References

  • PubChem. 4-Aminocyclohexanecarboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids (CN108602758B).
  • FDA.gov. Oclacitinib Maleate (NADA 141-345) Environmental Assessment. (Confirming the trans-configuration in the final drug). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereochemical Differences of Benzyl 4-Aminocyclohexanecarboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Abstract The cis and trans isomers of benzyl 4-aminocyclohexanecarboxylate represent a critical case study in stereochemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist

Abstract

The cis and trans isomers of benzyl 4-aminocyclohexanecarboxylate represent a critical case study in stereochemistry, where the spatial arrangement of substituents on a cyclohexane ring dictates profound differences in their physical, chemical, and biological properties. This technical guide provides a comprehensive analysis of these two diastereomers, delving into their conformational analysis, spectroscopic differentiation, synthesis, and separation. Understanding these distinctions is paramount for researchers in medicinal chemistry and drug development, where stereoisomeric purity can be the difference between a therapeutic breakthrough and a failed clinical trial. This document will serve as a detailed resource, grounded in authoritative references, to elucidate the core principles governing the behavior of these important synthetic intermediates.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes

Disubstituted cyclohexanes, such as benzyl 4-aminocyclohexanecarboxylate, can exist as cis and trans diastereomers. In the cis isomer, the substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.[1] These are not merely different spatial arrangements; they are distinct chemical entities with unique properties that cannot be interconverted without breaking chemical bonds.[1]

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. The interplay between the cis/trans configuration and the preference for equatorial positioning of bulky groups is the foundation of the differing characteristics of these isomers.

Conformational Analysis: A Tale of Two Chairs

The stability of the cis and trans isomers of benzyl 4-aminocyclohexanecarboxylate is dictated by the steric interactions of the amino and benzyl carboxylate groups in their respective chair conformations.

2.1. trans-Benzyl 4-aminocyclohexanecarboxylate: The Diequatorial Advantage

The trans isomer can exist in two interconverting chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). Due to significant 1,3-diaxial steric repulsions in the diaxial form, the diequatorial conformer is overwhelmingly more stable and, therefore, the most abundant at equilibrium.[1][2] This diequatorial arrangement minimizes steric strain, making the trans isomer the thermodynamically more stable of the two.

2.2. cis-Benzyl 4-aminocyclohexanecarboxylate: The Axial-Equatorial Equilibrium

The cis isomer exists as a mixture of two chair conformers that are in rapid equilibrium. In each conformer, one substituent is in an axial position and the other is in an equatorial position.[1][3] The ring flip interconverts the axial and equatorial positions of the two groups. The equilibrium will favor the conformer where the bulkier group (in this case, the benzyl carboxylate) occupies the equatorial position to a greater extent.[3] However, both conformers will be present, and the overall energy of the cis isomer is higher than that of the trans isomer due to the unavoidable axial substituent.

Figure 1: Conformational equilibrium of trans and cis isomers.

Spectroscopic Differentiation: Unmasking the Isomers with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of benzyl 4-aminocyclohexanecarboxylate. The key lies in the different magnetic environments of the protons on the cyclohexane ring, which are influenced by their axial or equatorial positions.

3.1. ¹H NMR Spectroscopy: The Telltale Coupling Constants

The most definitive way to differentiate the isomers using ¹H NMR is by analyzing the coupling constants (J-values) of the protons attached to the carbons bearing the substituents (C1 and C4).

  • trans Isomer: In the stable diequatorial conformation, the protons at C1 and C4 are in axial positions. These axial protons exhibit large axial-axial (Jaa) couplings with their neighboring axial protons, typically in the range of 10-13 Hz.[4]

  • cis Isomer: In the cis isomer, one of these protons is axial and the other is equatorial. This results in smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings, generally in the range of 2-5 Hz.[4]

The observation of a large coupling constant for the C1 or C4 proton is a strong indicator of the trans isomer.

3.2. ¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Skeleton

While ¹H NMR is more definitive, ¹³C NMR can also provide supporting evidence. The chemical shifts of the ring carbons can differ slightly between the two isomers due to the different steric environments.

Isomer Key ¹H NMR Feature (Protons at C1 & C4) Key ¹³C NMR Feature
transLarge axial-axial coupling constants (Jaa ≈ 10-13 Hz)[4]Distinct chemical shifts for ring carbons
cisSmaller axial-equatorial and equatorial-equatorial coupling constants (Jae, Jee ≈ 2-5 Hz)[4]Different chemical shifts compared to the trans isomer

Synthesis and Separation: Obtaining the Desired Isomer

The synthesis of 4-aminocyclohexanecarboxylic acid, the precursor to the benzyl ester, typically involves the hydrogenation of p-aminobenzoic acid. This reaction often produces a mixture of cis and trans isomers.[5][6] The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions.[5][7]

4.1. Synthetic Protocol: Hydrogenation of p-Aminobenzoic Acid

A common method for the synthesis of a cis/trans mixture of 4-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of p-aminobenzoic acid.[5][7][8]

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid, a suitable catalyst (e.g., 5% Ru/C), and a solvent (e.g., 10% NaOH solution).[7][8]

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 15 bar) and heat the mixture (e.g., 100°C) with stirring.[7][8]

  • Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.[7][8]

  • Workup: After cooling and depressurizing, filter the catalyst. The resulting solution contains a mixture of cis and trans 4-aminocyclohexanecarboxylic acid. The ratio of isomers can be determined by NMR.[5][9]

The subsequent esterification with benzyl alcohol under appropriate conditions would yield the corresponding benzyl esters.

4.2. Separation of Isomers: Exploiting Physical Property Differences

Separating the cis and trans isomers is a critical step to obtain the desired pure compound. Several methods can be employed:

  • Fractional Crystallization: This method takes advantage of the different solubilities and crystal packing of the two isomers. The trans isomer, often having a more regular shape, may crystallize more readily.[6][10]

  • Selective Esterification or Protection: Under certain conditions, it may be possible to selectively react one isomer over the other. For example, the cis isomer can be selectively esterified, allowing for the isolation of the unreacted pure trans product.[5]

  • Chromatography: Column chromatography can be used to separate the isomers based on their different polarities and interactions with the stationary phase.

G A p-Aminobenzoic Acid B Catalytic Hydrogenation (e.g., Ru/C, H2) A->B C Cis/Trans Mixture of 4-Aminocyclohexanecarboxylic Acid B->C D Separation C->D E Pure Cis Isomer D->E Fractional Crystallization, Chromatography, etc. F Pure Trans Isomer D->F G Benzylation E->G H Benzylation F->H I cis-Benzyl 4-aminocyclohexanecarboxylate G->I J trans-Benzyl 4-aminocyclohexanecarboxylate H->J

Figure 2: General workflow for the synthesis and separation of cis and trans benzyl 4-aminocyclohexanecarboxylate.

Differences in Reactivity and Biological Activity

The distinct spatial arrangement of the functional groups in the cis and trans isomers can lead to differences in their chemical reactivity and biological activity. The accessibility of the amino and carboxylate groups can vary, influencing how they interact with other molecules, such as enzymes or receptors.

For instance, in drug development, the trans isomer of 4-aminocyclohexanecarboxylic acid and its derivatives are often the preferred intermediates for the synthesis of various pharmacologically active compounds, including Janus kinase inhibitors.[5][9] This preference is likely due to the specific three-dimensional structure required for optimal binding to the target protein. Studies on analogues of dynorphin A have also shown that peptides containing cis- and trans-4-aminocyclohexanecarboxylic acid exhibit different affinities for opioid receptors.[6]

Conclusion

The cis and trans isomers of benzyl 4-aminocyclohexanecarboxylate, while having the same chemical formula and connectivity, are fundamentally different molecules. The trans isomer is thermodynamically more stable due to its preferred diequatorial conformation, while the cis isomer exists as an equilibrium of less stable axial-equatorial conformers. These conformational differences give rise to distinct spectroscopic signatures, particularly in ¹H NMR, which allows for their unambiguous identification. The synthesis of these compounds typically yields a mixture, necessitating effective separation techniques to isolate the desired isomer. For researchers in drug discovery and development, a thorough understanding of the stereochemical nuances of these and similar substituted cyclohexanes is not just an academic exercise but a crucial aspect of designing and synthesizing effective and specific therapeutic agents.

References

  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). Retrieved from [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2018). Google Patents.
  • Disubstituted Cyclohexanes: cis-trans Isomerism. (2023). JoVE. Retrieved from [Link]

  • Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid. (1993). PubMed. Retrieved from [Link]

  • Conformational Analysis of Cyclohexanes. (n.d.). Resonance. Retrieved from [Link]

  • 4-Aminocyclohexanecarboxylic acid methyl ester, trans-. (n.d.). Inxight Drugs. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017). European Patent Office. Retrieved from [Link]

  • Conformational analysis of 1,4 disubstituted cyclohexane. (2020). YouTube. Retrieved from [Link]

  • PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. (2003). Google Patents.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2018). Patsnap Eureka. Retrieved from [Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. Retrieved from [Link]

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Foundational

Benzyl cis-4-aminocyclohexane-1-carboxylate molecular weight and formula

An In-depth Technical Guide: Benzyl cis-4-aminocyclohexane-1-carboxylate Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical overview of Benzyl cis-4-aminocyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Benzyl cis-4-aminocyclohexane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of Benzyl cis-4-aminocyclohexane-1-carboxylate, a key building block for pharmaceutical research and development. The guide details the compound's molecular characteristics, strategic importance in medicinal chemistry, and robust methodologies for its synthesis, purification, and analytical characterization. Designed for researchers, chemists, and drug development professionals, this paper emphasizes the causality behind experimental choices and provides validated protocols to ensure reproducibility and scientific integrity.

Molecular Profile and Physicochemical Properties

Benzyl cis-4-aminocyclohexane-1-carboxylate is a bifunctional organic molecule featuring a rigid cyclohexane core. The cis stereochemistry, where the amino and benzyl carboxylate groups reside on the same face of the ring, imparts specific three-dimensional conformations crucial for molecular recognition in biological systems. Its structure combines a primary amine, which can act as a hydrogen bond donor or a basic center, and a benzyl ester, a lipophilic group that can be readily cleaved to reveal a carboxylic acid.

Table 1: Core Physicochemical Data

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₂Calculated
Molecular Weight 233.31 g/mol Calculated
IUPAC Name benzyl cis-4-aminocyclohexane-1-carboxylateIUPAC Nomenclature
Parent Acid CAS 3685-23-2 (for cis-4-Aminocyclohexanecarboxylic Acid)[1]
Appearance Predicted: Off-white to white solidN/A

Strategic Importance in Medicinal Chemistry

The 4-aminocyclohexanecarboxylic acid scaffold is a valuable component in modern drug design. Its rigid, non-planar structure serves as a bioisostere for aromatic rings, allowing chemists to introduce three-dimensional character into otherwise flat molecules. This can significantly improve binding affinity, selectivity, and pharmacokinetic properties.

The relative orientation of the amine and carboxylate groups is paramount. The cis and trans isomers present these functional groups at different angles and distances, leading to distinct biological activities. For instance, derivatives of the trans-isomer are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors such as Oclacitinib.[2][3] The ability to selectively synthesize and utilize the cis-isomer opens a different vector space for molecular scaffolding, enabling the exploration of novel receptor interactions. This compound is therefore a critical intermediate for creating libraries of drug candidates with defined stereochemistry.

Synthesis and Purification Workflow

The synthesis of Benzyl cis-4-aminocyclohexane-1-carboxylate is a multi-step process that requires careful control of stereochemistry. The primary challenge lies in obtaining the cis precursor in high purity, as catalytic hydrogenation of the aromatic starting material typically yields a mixture of isomers.[3]

G cluster_0 Synthesis Pathway A p-Aminobenzoic Acid B cis/trans-4-Aminocyclohexane- carboxylic Acid Mixture A->B Catalytic Hydrogenation (e.g., Ru/C, H₂) C Purified cis-4-Aminocyclohexane- carboxylic Acid B->C Isomer Separation (Fractional Crystallization) D N-Boc-cis-4-Aminocyclohexane- carboxylic Acid C->D Amine Protection (Boc₂O) E Benzyl N-Boc-cis-4-amino- cyclohexane-1-carboxylate D->E Benzyl Esterification (Benzyl Bromide, Base) F Target Compound: Benzyl cis-4-aminocyclohexane- 1-carboxylate E->F Deprotection (TFA or HCl)

Caption: Synthetic workflow for Benzyl cis-4-aminocyclohexane-1-carboxylate.

Step 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid (Isomer Mixture)

The most common and industrially scalable route begins with the catalytic hydrogenation of p-aminobenzoic acid.[2][3] The aromatic ring is reduced to a cyclohexane ring.

  • Causality: p-Aminobenzoic acid is an inexpensive, readily available starting material. Ruthenium on carbon (Ru/C) is an effective catalyst for arene hydrogenation under elevated pressure and temperature. The reaction is typically performed under basic conditions (e.g., NaOH) to ensure the substrate is in its soluble salt form.[3]

Experimental Protocol: Catalytic Hydrogenation

  • Charge a high-pressure autoclave with p-aminobenzoic acid (1.0 eq.), 5% Ru/C catalyst (0.25 eq. by weight), and 10% aqueous NaOH (10 volumes).[2][3]

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 15 bar and heat to 100°C.[2][3]

  • Stir the mixture vigorously for 20-24 hours, monitoring hydrogen uptake.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Acidify the filtrate with concentrated HCl to a pH of ~7 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum. The product is a mixture of cis and trans isomers.

Step 2: Isomer Separation and Amine Protection

The thermodynamic product of hydrogenation is typically the trans-isomer, but a significant amount of the cis-isomer is also formed.[3] Separation is essential and can be achieved through methods like fractional crystallization or selective esterification, which exploits the different reactivities of the isomers.[3][4]

Once the pure cis-4-aminocyclohexanecarboxylic acid is isolated, the primary amine must be protected to prevent side reactions during the subsequent esterification step. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability and ease of removal under acidic conditions.[5]

Experimental Protocol: Boc-Protection

  • Dissolve cis-4-aminocyclohexanecarboxylic acid (1.0 eq.) in a 1:1 mixture of acetone and water.[3]

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).

  • Adjust the pH to 9-10 with aqueous NaOH and stir at room temperature for 12-16 hours.

  • Remove the acetone via rotary evaporation.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-cis-4-aminocyclohexanecarboxylic acid.

Step 3: Benzyl Esterification and Deprotection

With the amine protected, the carboxylic acid can be safely converted to its benzyl ester. This is typically achieved via an SN2 reaction using benzyl bromide and a non-nucleophilic base.

Experimental Protocol: Esterification and Final Deprotection

  • Dissolve N-Boc-cis-4-aminocyclohexanecarboxylic acid (1.0 eq.) in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 1.5 eq.) and benzyl bromide (1.2 eq.).

  • Stir the mixture at room temperature for 16-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude protected ester. Purify via column chromatography if necessary.

  • To deprotect, dissolve the purified ester in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq.) and stir at room temperature for 2-4 hours until TLC indicates complete reaction.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with aqueous NaOH.

  • Extract the final product, Benzyl cis-4-aminocyclohexane-1-carboxylate, into ethyl acetate. Dry and concentrate to yield the purified product.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemistry of the final compound. A combination of spectroscopic and chromatographic techniques should be employed.

G cluster_1 Structural Confirmation cluster_2 Purity Assessment A Target Molecule B Mass Spectrometry (Confirms MW = 233.31) A->B Identity C NMR Spectroscopy (Confirms Connectivity & Stereochemistry) A->C Structure D IR Spectroscopy (Confirms Functional Groups) A->D Functionality E Target Molecule F HPLC / GC (Assesses % Purity) E->F G NMR Integration (Quantifies Impurities) E->G

Caption: A self-validating analytical workflow for quality control.

Table 2: Expected Analytical Data

TechniqueExpected Result
¹H NMR Signals for benzyl aromatic protons (~7.3 ppm, 5H), benzylic CH₂ (~5.1 ppm, 2H), cyclohexane ring protons (1.5-2.5 ppm, 10H), and amine protons (broad singlet). The coupling constants of protons at C1 and C4 are critical for confirming cis stereochemistry.
¹³C NMR Signals for ester carbonyl (~175 ppm), aromatic carbons (127-136 ppm), benzylic CH₂ (~66 ppm), and aliphatic cyclohexane carbons.
IR (Infrared) Characteristic peaks for N-H stretch (amine, ~3300-3400 cm⁻¹), aromatic C-H stretch (~3030 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹), ester C=O stretch (~1730 cm⁻¹), and C-O stretch (~1150-1250 cm⁻¹).[6]
Mass Spec (MS) Molecular ion peak [M+H]⁺ at m/z = 234.3. Key fragments corresponding to the loss of the benzyl group or the entire carboxylate moiety.
HPLC A single major peak indicating high purity (e.g., >98%).

Applications in Research and Development

Benzyl cis-4-aminocyclohexane-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its primary applications include:

  • Scaffold for Drug Discovery: It provides a rigid, three-dimensional core for building novel small molecules targeting a wide range of receptors and enzymes.

  • Peptide Mimetics: The constrained cyclohexane ring can be incorporated into peptide structures to induce specific secondary conformations or improve stability against enzymatic degradation.[5]

  • Combinatorial Chemistry: The amine and ester functionalities allow for orthogonal derivatization, making it an excellent substrate for generating libraries of related compounds for high-throughput screening.

The strategic synthesis of this specific cis-isomer allows research teams to systematically probe the structure-activity relationship (SAR) of lead compounds where stereochemistry is a critical determinant of biological function.

References

  • BLD Pharm. (n.d.). Benzyl 4-(aminomethyl)cyclohexane-1-carboxylate.
  • BLD Pharm. (n.d.). 4-(4-(Aminomethyl)benzyl)cyclohexane-1-carboxamide.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • ScienceDirect. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • National Center for Biotechnology Information. (n.d.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzyl cyclohexane carboxylate cyclohexanecarboxylic acid, phenylmethyl ester. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to Benzyl cis-4-aminocyclohexane-1-carboxylate: A Key Pharmaceutical Intermediate

Abstract This technical guide provides a comprehensive overview of Benzyl cis-4-aminocyclohexane-1-carboxylate, a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). The docume...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl cis-4-aminocyclohexane-1-carboxylate, a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). The document details the strategic importance of this molecule, its stereoselective synthesis, physicochemical properties, and analytical characterization. Furthermore, it delves into its applications in modern drug development, with a particular focus on the synthesis of Janus kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Significance of the cis-4-Aminocyclohexane-1-carboxylate Scaffold

The 4-aminocyclohexane-1-carboxylic acid scaffold is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, which is critical for selective binding to biological targets. The cis and trans isomers of this scaffold offer distinct conformational presentations of the amino and carboxyl functionalities, enabling fine-tuning of a drug candidate's pharmacological profile.

Benzyl cis-4-aminocyclohexane-1-carboxylate, in particular, serves as a versatile intermediate. The benzyl ester provides a robust protecting group for the carboxylic acid, which is stable under a variety of reaction conditions yet can be selectively removed during the final stages of a synthetic sequence. The cis-stereochemistry of the amino and carboxyl groups is a key feature for its application in the synthesis of specific APIs, such as certain Janus kinase (JAK) inhibitors.

Stereoselective Synthesis of Benzyl cis-4-aminocyclohexane-1-carboxylate

The synthesis of Benzyl cis-4-aminocyclohexane-1-carboxylate is a multi-step process that requires careful control of stereochemistry. The following sections outline a typical and reliable synthetic workflow, explaining the rationale behind the choice of reagents and reaction conditions.

Synthesis of cis-4-Aminocyclohexanecarboxylic Acid

The primary precursor for the target molecule is cis-4-aminocyclohexanecarboxylic acid. A common and industrially scalable method for its synthesis involves the catalytic hydrogenation of p-aminobenzoic acid. This reaction typically yields a mixture of cis and trans isomers.[1]

The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, hydrogenation of p-aminobenzoic acid using a ruthenium on carbon (Ru/C) catalyst in an aqueous sodium hydroxide solution can produce a mixture of cis and trans isomers.[1][2] Subsequent separation of the desired cis isomer can be achieved through various techniques, including fractional crystallization or by derivatization followed by separation and deprotection.[2]

A key consideration in this step is the accurate determination of the cis:trans ratio, which is typically accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Protection of the Amino Group

To prevent unwanted side reactions in the subsequent esterification step, the amino group of cis-4-aminocyclohexanecarboxylic acid must be protected. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Benzylation of the Carboxylic Acid

The protected cis-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid is then subjected to esterification to introduce the benzyl group. There are several methods to achieve this transformation, including:

  • Reaction with Benzyl Bromide: This is a widely used method where the carboxylic acid is treated with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.[3]

  • Acid-Catalyzed Esterification with Benzyl Alcohol: The carboxylic acid can be refluxed with benzyl alcohol in the presence of a strong acid catalyst like p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion.

The choice of method depends on factors such as the scale of the reaction, the desired purity, and the compatibility with other functional groups present in the molecule.

Deprotection of the Amino Group

The final step in the synthesis of the title compound is the removal of the Boc protecting group from the amino function. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an appropriate solvent. This yields Benzyl cis-4-aminocyclohexane-1-carboxylate, often as its hydrochloride salt.

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for the synthesis of Benzyl cis-4-aminocyclohexane-1-carboxylate hydrochloride, designed to ensure reproducibility and high purity of the final product.

Step 1: Synthesis of a cis/trans Mixture of 4-Aminocyclohexane-1-carboxylic acid

  • To a high-pressure autoclave, add p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (2.50 g), and a 10% aqueous solution of sodium hydroxide (100.0 mL).[1][2]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave to 15 bar with hydrogen and heat the mixture to 100 °C with vigorous stirring.[1][2]

  • Maintain these conditions for 20 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2]

  • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • The resulting mixture contains both cis- and trans-4-aminocyclohexanecarboxylic acid. The cis:trans ratio can be determined by ¹H NMR spectroscopy of the crude product after removal of the catalyst by filtration.[1][2]

Step 2: Boc-Protection of the Amino Group

  • To the crude mixture from Step 1 (containing the cis/trans isomers), add acetone and di-tert-butyl dicarbonate (1.0 equivalent relative to the total amount of amino acid).

  • Stir the mixture at room temperature for 20 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the Boc-protected cis/trans-4-aminocyclohexanecarboxylic acid.

Step 3: Selective Esterification and Separation

This step exploits the differential reactivity of the cis and trans isomers to achieve separation.

  • Suspend the mixture of Boc-protected cis- and trans-isomers in acetone.

  • Add potassium carbonate (1.2 equivalents relative to the estimated cis-isomer content).

  • Add benzyl bromide (2.0 equivalents relative to the estimated cis-isomer content) and stir the reaction mixture at 60 °C for 3 hours.[3]

  • Cool the reaction mixture, which will result in the precipitation of the unreacted trans-isomer salt.

  • Filter the mixture to isolate the solid trans-isomer.

  • The filtrate contains the desired benzyl ester of the cis-isomer. Purify this by standard chromatographic techniques.

Step 4: Deprotection to Yield Benzyl cis-4-aminocyclohexane-1-carboxylate Hydrochloride

  • Dissolve the purified Boc-protected benzyl ester from Step 3 in a suitable solvent such as methanol or dioxane.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in the solvent.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to yield Benzyl cis-4-aminocyclohexane-1-carboxylate hydrochloride as a solid.

Physicochemical Properties and Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of Benzyl cis-4-aminocyclohexane-1-carboxylate.

PropertyValue
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, ethanol, and chlorinated solvents.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides key information about the structure and stereochemistry. The chemical shifts of the protons on the cyclohexane ring are particularly informative for confirming the cis configuration. The benzylic protons typically appear as a singlet around 5.1-5.2 ppm, and the aromatic protons of the benzyl group resonate in the region of 7.3-7.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the cyclohexane ring, and the carbons of the benzyl group. The chemical shifts of the ring carbons can further confirm the cis stereochemistry.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-O stretching of the ester.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) being observed at the expected m/z value.

Applications in Drug Development: A Gateway to Janus Kinase (JAK) Inhibitors

Benzyl cis-4-aminocyclohexane-1-carboxylate is a key building block in the synthesis of several important pharmaceutical compounds, most notably Janus kinase (JAK) inhibitors.[2][4] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are implicated in various inflammatory and autoimmune diseases.[1]

Oclacitinib Synthesis: A prominent example of the application of this intermediate is in the synthesis of Oclacitinib, a JAK inhibitor used in veterinary medicine to treat allergic dermatitis in dogs.[2] In the synthesis of Oclacitinib, the amino group of the cyclohexane ring is coupled with a suitable heterocyclic moiety, and the benzyl ester serves as a latent carboxylic acid that can be deprotected in a later step if required, or the ester itself may be part of the final drug scaffold in some analogues. The cis-stereochemistry is crucial for the correct positioning of the substituents for optimal binding to the JAK enzyme.

Diagrams

Workflow for the Synthesis of Benzyl cis-4-aminocyclohexane-1-carboxylate

G cluster_0 Synthesis of cis-Amino Acid cluster_1 Protection and Esterification cluster_2 Final Deprotection p-Aminobenzoic Acid p-Aminobenzoic Acid Hydrogenation (Ru/C) Hydrogenation (Ru/C) p-Aminobenzoic Acid->Hydrogenation (Ru/C) cis/trans-4-Aminocyclohexanecarboxylic Acid cis/trans-4-Aminocyclohexanecarboxylic Acid Hydrogenation (Ru/C)->cis/trans-4-Aminocyclohexanecarboxylic Acid Boc Protection Boc Protection cis/trans-4-Aminocyclohexanecarboxylic Acid->Boc Protection Benzylation Benzylation Boc Protection->Benzylation Boc-cis-Benzyl Ester Boc-cis-Benzyl Ester Benzylation->Boc-cis-Benzyl Ester Acidic Deprotection Acidic Deprotection Boc-cis-Benzyl Ester->Acidic Deprotection Benzyl cis-4-aminocyclohexane-1-carboxylate Benzyl cis-4-aminocyclohexane-1-carboxylate Acidic Deprotection->Benzyl cis-4-aminocyclohexane-1-carboxylate

Caption: A generalized workflow for the synthesis of Benzyl cis-4-aminocyclohexane-1-carboxylate.

Logical Relationship in API Synthesis

G Benzyl cis-4-aminocyclohexane-1-carboxylate Benzyl cis-4-aminocyclohexane-1-carboxylate Coupling Reaction Coupling Reaction Benzyl cis-4-aminocyclohexane-1-carboxylate->Coupling Reaction Heterocyclic Coupling Partner Heterocyclic Coupling Partner Heterocyclic Coupling Partner->Coupling Reaction Advanced Intermediate Advanced Intermediate Coupling Reaction->Advanced Intermediate Final API (e.g., JAK Inhibitor) Final API (e.g., JAK Inhibitor) Advanced Intermediate->Final API (e.g., JAK Inhibitor)

Caption: The role of the title compound as a key intermediate in the synthesis of APIs.

Safety, Handling, and Storage

Benzyl cis-4-aminocyclohexane-1-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and first-aid measures. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Benzyl cis-4-aminocyclohexane-1-carboxylate is a pharmaceutical intermediate of significant value, offering a unique combination of stereochemistry and functionality that is highly sought after in modern drug discovery. Its synthesis, while requiring careful control, is achievable through established and scalable methods. A thorough understanding of its properties and applications, as detailed in this guide, is crucial for its effective utilization in the development of novel therapeutics, particularly in the promising area of JAK inhibition.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • European Patent Office. (2017, February 3). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. EP 3411355 B1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Gonzales, A. J., Bowman, J. W., Fici, G. J., & Mitton-Fry, M. (n.d.). Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Patsnap Eureka. (2018, September 28). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from [Link]

  • Zhang, J.-Y., Sun, J.-F., Nie, P., Herdewijn, P., & Wang, Y.-T. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 262, 115848. [Link]

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Exploratory

Technical Whitepaper: Sourcing and Application of High-Purity Benzyl cis-4-aminocyclohexane-1-carboxylate in Drug Development

Executive Summary In the realm of modern medicinal chemistry and peptidomimetic design, conformationally restricted building blocks are indispensable for probing receptor geometries and enhancing the pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and peptidomimetic design, conformationally restricted building blocks are indispensable for probing receptor geometries and enhancing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Benzyl cis-4-aminocyclohexane-1-carboxylate (CAS: 67299-44-9) serves as a critical synthetic intermediate[1]. This whitepaper provides an in-depth analysis of its structural utility, the causality behind its specific protection strategy, rigorous analytical workflows for assessing isomeric purity, and a comprehensive evaluation of top-tier commercial suppliers[2][3].

Mechanistic Profiling & Structural Causality

The Importance of the cis-1,4-Cyclohexane Scaffold

The spatial orientation of pharmacophores dictates target binding affinity. In a cis-1,4-disubstituted cyclohexane system, the substituents must adopt an axial-equatorial (or equatorial-axial) configuration. This forces the amine and carboxylate vectors into a specific 3D geometry that significantly differs from the flat, diequatorial conformation of the trans isomer. Drug developers utilize this cis geometry to induce rigid turns in peptidomimetics or to perfectly align hydrogen-bond donors/acceptors within a receptor's binding pocket.

Causality Behind Benzyl Protection

A frequent question in synthetic planning is: Why utilize a benzyl ester rather than a standard methyl or ethyl ester? The selection of the benzyl protecting group is driven by the chemical vulnerability of the cis stereocenter. Methyl and ethyl esters typically require basic saponification (e.g., LiOH or NaOH in aqueous methanol) for deprotection. Under basic conditions, the alpha-proton of the carboxylate can undergo deprotonation, leading to epimerization and the irreversible conversion of the cis isomer into the thermodynamically more stable trans isomer.

Conversely, benzyl esters are cleaved via catalytic hydrogenolysis (Pd/C, H


)  under strictly neutral conditions. This orthogonal deprotection strategy preserves the delicate cis stereochemistry and tolerates base-sensitive functional groups elsewhere in the API molecule.

Synthetic Integration Workflow

The following diagram illustrates the standard self-validating workflow for integrating Benzyl cis-4-aminocyclohexane-1-carboxylate into a target molecule, highlighting the critical neutral deprotection step.

Workflow A Benzyl cis-4-aminocyclohexane-1-carboxylate (CAS: 67299-44-9) B Amide Coupling (HATU, DIPEA, R-COOH) A->B N-Terminal Extension C C-Terminus Protected Intermediate (Purification via Flash Chromatography) B->C Yield > 85% D Catalytic Hydrogenolysis (Pd/C, H2, MeOH) C->D Global Deprotection E cis-4-Amidocyclohexane-1-carboxylic acid (Free Acid) D->E Benzyl Cleavage

Synthetic workflow for integrating Benzyl cis-4-aminocyclohexane-1-carboxylate into APIs.

Analytical Workflows for Purity Assessment

Procuring high-purity material (>97%) is non-negotiable, as trans-isomer contamination can drastically alter the efficacy of the final drug product[2]. Standard


H-NMR is often insufficient for isomeric purity determination due to overlapping multiplet signals in the aliphatic region. A self-validating LC-MS protocol is required.
Step-by-Step Protocol: Isomeric Purity Determination via LC-MS/UV
  • Sample Preparation: Dissolve 1.0 mg of the supplied compound in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v).

  • Column Selection: Utilize a high-resolution reverse-phase column (e.g., Waters XBridge C18, 50 x 4.6 mm, 3.5 µm). The cis and trans isomers possess different dipole moments, allowing for baseline resolution on C18 stationary phases.

  • Mobile Phase Gradient:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Method: Run a slow linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm (amide/ester absorption) and employ ESI+ Mass Spectrometry to confirm the mass (m/z 234.1[M+H]

    
    ).
    
  • Validation (Critical Step): Spike the sample with a known trans-isomer standard. The protocol is considered validated only if the cis and trans peaks exhibit a chromatographic resolution factor (

    
    ) > 1.5.
    

Supplier Evaluation Matrix

When sourcing Benzyl cis-4-aminocyclohexane-1-carboxylate, researchers must balance purity guarantees with lead times and the availability of raw analytical data[3][4]. The table below summarizes the core metrics of top-tier global suppliers.

SupplierCatalog / CAS MatchPurity SpecificationAnalytical Data ProvidedAvailability / Lead Time
BLD Pharm BD635378 (CAS: 67299-44-9)≥97%NMR, LC-MSHigh (Often In Stock)
Vibrant Pharma Inc. V0180697%NMR, HPLC1-2 Weeks
Sigma-Aldrich AldrichCPR≥95%NMR, MSVariable
abcr GmbH AB487303≥95%NMRVariable

Note: For GMP scale-up, researchers should request a Certificate of Analysis (CoA) demonstrating specific isomeric purity, not just overall chemical purity.

Conclusion

Benzyl cis-4-aminocyclohexane-1-carboxylate is a highly specialized building block that empowers medicinal chemists to explore complex conformational space. By understanding the causality behind the benzyl protection strategy—specifically its role in preventing base-catalyzed epimerization—and by implementing rigorous LC-MS protocols to verify isomeric purity, research teams can ensure the integrity of their downstream APIs. Selecting a supplier that provides transparent, batch-specific analytical data is the final, crucial step in this self-validating supply chain.

References

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Foundational

An In-depth Technical Guide to the Solubility of Benzyl cis-4-aminocyclohexane-1-carboxylate in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of benzyl cis-4-aminocyclohexane-1-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of benzyl cis-4-aminocyclohexane-1-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from reaction kinetics and purification to formulation and bioavailability—this document offers a deep dive into the theoretical principles governing its solubility, practical methodologies for its determination, and strategic approaches for solvent selection. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1] It is a critical parameter that influences a multitude of processes, including synthesis, purification, formulation, and ultimately, the bioavailability of the final drug product. A thorough understanding of a compound's solubility profile in various organic solvents is therefore not just an academic exercise, but a fundamental necessity for process optimization, scalability, and ensuring product quality and efficacy.

Benzyl cis-4-aminocyclohexane-1-carboxylate, with its unique combination of a bulky non-polar benzyl group, a semi-rigid cyclohexane ring, and polar amine and ester functionalities, presents an interesting case study in solubility. This guide will deconstruct the molecular features of this compound to predict and explain its behavior in different solvent environments, and provide the reader with the experimental framework to quantify this critical property.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2][3][4] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of various functional groups.[5][6][7]

2.1. Molecular Structure Analysis of Benzyl cis-4-aminocyclohexane-1-carboxylate

To understand the solubility of benzyl cis-4-aminocyclohexane-1-carboxylate, we must first analyze its structural components:

  • Benzyl Group (-CH₂-Ph): This large, non-polar, and aromatic group contributes significantly to the molecule's lipophilicity. It will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

  • Cyclohexane Ring (-C₆H₁₀-): The cyclohexane ring is a non-polar, aliphatic structure that further enhances the lipophilic character of the molecule.

  • Amine Group (-NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor and acceptor.[8][9] This group will promote solubility in polar protic solvents.

  • Ester Group (-COO-): The ester group is polar and can act as a hydrogen bond acceptor.[8][9] This contributes to solubility in polar solvents.

The interplay of these functional groups results in a molecule with both hydrophilic (polar) and lipophilic (non-polar) regions, making its solubility highly dependent on the chosen solvent.

2.2. Qualitative Solubility Prediction

Based on the structural analysis, we can make qualitative predictions about the solubility of benzyl cis-4-aminocyclohexane-1-carboxylate in different classes of organic solvents.

Table 1: Predicted Solubility of Benzyl cis-4-aminocyclohexane-1-carboxylate in Various Solvent Classes

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar amine and ester groups can hydrogen bond with the solvent, but the large non-polar benzyl and cyclohexane moieties will limit solubility.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThese solvents can engage in dipole-dipole interactions with the polar functional groups and can solvate the non-polar parts of the molecule to some extent.
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe non-polar benzyl and cyclohexane groups will interact favorably with these solvents, but the polar amine and ester groups will be poorly solvated, limiting overall solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds, including those with both polar and non-polar features.

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development.[10] The two primary methods for determining the solubility of a solid in a liquid are the thermodynamic (equilibrium) and kinetic solubility assays.

3.1. Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[11] The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of benzyl cis-4-aminocyclohexane-1-carboxylate to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[12]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

3.2. Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (typically in DMSO).[13] This high-throughput method is often used in early drug discovery for rapid screening.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of benzyl cis-4-aminocyclohexane-1-carboxylate in a highly solubilizing solvent like DMSO.

  • Serial Dilution: Add small aliquots of the stock solution to a series of wells in a microplate containing the organic solvent of interest.

  • Precipitation Detection: Monitor the wells for the formation of a precipitate. This can be done visually or, more commonly, using an automated instrument that measures turbidity (nephelometry).

  • Data Analysis: The kinetic solubility is the concentration in the last well that remains clear (no precipitate).

Solvent Selection for Specific Applications

The choice of solvent is dictated by the intended application. The ideal solvent for a chemical reaction may not be suitable for purification by crystallization or for final formulation.

4.1. Solvent Selection for Synthesis

For chemical reactions, the solvent should:

  • Dissolve the reactants to a sufficient concentration.

  • Be inert to the reaction conditions.

  • Have a suitable boiling point for the desired reaction temperature.

  • Facilitate product isolation.

4.2. Solvent Selection for Purification by Crystallization

Crystallization is a powerful technique for purifying solid compounds. The ideal crystallization solvent system (which can be a single solvent or a mixture) should exhibit the following properties:

  • High solubility at elevated temperatures: To dissolve the compound completely.

  • Low solubility at lower temperatures: To allow for the precipitation of the purified compound upon cooling.

  • Impurities should remain soluble at low temperatures or be insoluble at high temperatures.

  • The solvent should not react with the compound.

  • It should be volatile enough to be easily removed from the final product.

A common strategy is to use a binary solvent system, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent (or anti-solvent) in which it is sparingly soluble.[14]

Workflow for Crystallization Solvent Selection

A Start: Crude Benzyl cis-4-aminocyclohexane-1-carboxylate B Screen single solvents for solubility at room temperature A->B C Identify a 'good' solvent (high solubility) B->C D Identify a 'poor' solvent (low solubility) B->D E Dissolve crude compound in a minimum of hot 'good' solvent C->E F Add 'poor' solvent dropwise until turbidity persists D->F E->F G Add a few drops of 'good' solvent to redissolve F->G H Slowly cool to room temperature G->H I Cool in an ice bath H->I J Collect crystals by filtration I->J K Wash with cold 'poor' solvent J->K L Dry crystals under vacuum K->L M End: Purified Crystalline Product L->M

Caption: A workflow for selecting a binary solvent system for crystallization.

Data Presentation and Interpretation

To facilitate the comparison of solubility data, it is recommended to present the results in a clear and structured format.

Table 2: Hypothetical Solubility Data for Benzyl cis-4-aminocyclohexane-1-carboxylate at 25 °C

SolventSolvent ClassSolubility (mg/mL)Method
MethanolPolar Protic15Shake-Flask
EthanolPolar Protic10Shake-Flask
IsopropanolPolar Protic5Shake-Flask
AcetonitrilePolar Aprotic50Shake-Flask
Dimethylformamide (DMF)Polar Aprotic>200Shake-Flask
Dimethyl Sulfoxide (DMSO)Polar Aprotic>200Shake-Flask
Dichloromethane (DCM)Chlorinated150Shake-Flask
TolueneNon-Polar25Shake-Flask
HexaneNon-Polar<1Shake-Flask

Note: The data in this table are hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Conclusion

The solubility of benzyl cis-4-aminocyclohexane-1-carboxylate in organic solvents is a complex interplay of its polar and non-polar structural features. This guide has provided a theoretical framework for predicting its solubility based on the "like dissolves like" principle and a detailed overview of experimental methods for its quantitative determination. By understanding these principles and applying the described methodologies, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the development of new pharmaceutical products. The ability to systematically determine and interpret solubility data is a critical skill in the modern pharmaceutical landscape.

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Exploratory

The Untapped Potential of cis-4-Aminocyclohexane Carboxylate in Foldamer Research: A Technical Guide

Preamble: Beyond the Familiar Helix In the dynamic field of foldamer research, the quest for novel, predictable, and functional three-dimensional structures is paramount. Foldamers, or synthetic oligomers that adopt well...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Beyond the Familiar Helix

In the dynamic field of foldamer research, the quest for novel, predictable, and functional three-dimensional structures is paramount. Foldamers, or synthetic oligomers that adopt well-defined secondary structures, offer a tantalizing glimpse into a world of biomimicry and de novo molecular design, with profound implications for drug discovery, materials science, and catalysis.[1][2] The rational design of these architectures hinges on the judicious selection of monomeric building blocks, particularly those with inherent conformational constraints that guide the folding process.

Among the most successful of these building blocks are the cyclic β-amino acids, which have proven invaluable in the construction of stable helical and sheet-like structures. While the trans isomers of 2-aminocyclohexanecarboxylic acid (ACHC) and 2-aminocyclopentanecarboxylic acid (ACPC) have been extensively studied and celebrated for their ability to induce robust 14- and 12-helices respectively, their cis counterparts have remained largely in the shadows. This guide will illuminate the role and untapped potential of a particularly under-explored yet promising monomer: cis-4-aminocyclohexane carboxylate (cis-4-ACHC) .

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will not only detail the knowns—the synthesis and fundamental conformational properties of cis-4-ACHC—but also venture into the unknowns, extrapolating its potential from related structures and highlighting the significant research opportunities that await.

I. The Synthesis of 4-Aminocyclohexanecarboxylic Acid: A Tale of Two Isomers

The primary route to 4-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of p-aminobenzoic acid. While effective in reducing the aromatic ring, this method consistently yields a mixture of cis and trans isomers, with the thermodynamically more stable trans isomer being the major product.

A typical synthesis involves the hydrogenation of p-aminobenzoic acid using a ruthenium on carbon (Ru/C) catalyst under pressure.[3] Nuclear Magnetic Resonance (NMR) analysis of the crude product mixture consistently reveals a cis-to-trans product ratio of approximately 1:4.6.[3] The separation of these isomers can be achieved by fractional recrystallization, though this can be a tedious process with implications for the overall yield of the desired cis isomer.[4]

Experimental Protocol: Synthesis of a cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium Hydroxide (NaOH) solution

  • Autoclave/High-pressure reactor

  • Dichloromethane, Methanol, Ammonia (for TLC)

  • Ninhydrin staining solution

Procedure:

  • In a high-pressure autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ru/C catalyst (0.25 eq. by weight), and a 10% NaOH solution.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the reactor to 100 bar with hydrogen and heat to 100°C.

  • Stir the reaction mixture vigorously for approximately 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol/ammonia (5:5:1, v/v/v) and ninhydrin for visualization.

  • Upon complete consumption of the starting material, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Ru/C catalyst.

  • The resulting aqueous solution contains a mixture of the sodium salts of cis- and trans-4-aminocyclohexanecarboxylic acid.

  • Acidify the solution to precipitate the amino acids, which can then be collected by filtration.

  • The isomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

The challenge of selectively synthesizing the cis isomer remains a significant hurdle and an area ripe for innovation. Chemoenzymatic approaches, which have shown promise in the stereoselective synthesis of related aminocyclohexanols, may offer a future pathway to high-purity cis-4-ACHC.[5][6][7]

II. The Conformational Landscape of cis-4-ACHC

The defining feature of cis-4-aminocyclohexanecarboxylic acid is the relative orientation of its amino and carboxyl groups. In its lowest energy chair conformation, one substituent is in an axial position while the other is equatorial. This is in stark contrast to the trans isomer, where both substituents can occupy equatorial positions, leading to a more linear and extended geometry.

A crystal structure of cis-4-ammoniocyclohexanecarboxylate hemihydrate confirms this, showing the cyclohexane ring in a chair conformation with the carboxylate group in an axial position and the ammonium group in an equatorial position.[8] This inherent "kink" in the molecular backbone is the cornerstone of its unique potential in foldamer design.

G cluster_cis cis-4-ACHC Conformation cluster_trans trans-4-ACHC Conformation cis_chair Chair Conformation cis_axial Axial Group (e.g., COOH) cis_chair->cis_axial 1,4-cis relationship cis_equatorial Equatorial Group (e.g., NH2) cis_chair->cis_equatorial trans_chair Chair Conformation trans_equatorial1 Equatorial Group (COOH) trans_chair->trans_equatorial1 1,4-trans relationship trans_equatorial2 Equatorial Group (NH2) trans_chair->trans_equatorial2 caption Fig. 1: Conformational differences between cis- and trans-4-ACHC.

Caption: Conformational differences between cis- and trans-4-ACHC.

While there is a dearth of studies on oligomers of cis-4-ACHC, research on the related cis-2-ACHC provides valuable insights. When alternated with α-amino acids, cis-2-ACHC has been shown to promote the formation of novel 11/9-helices. Homooligomers of cis-2-ACHC, however, tend to adopt extended, rather than folded, conformations in solution.[9] It is therefore reasonable to hypothesize that cis-4-ACHC could similarly act as a turn-inducing monomer or, when incorporated into heterogeneous backbones, give rise to unique helical structures distinct from those formed by its trans counterpart.

III. A Comparative Overview of Cyclic β-Amino Acids in Foldamer Design

To fully appreciate the potential of cis-4-ACHC, it is essential to view it in the context of its more well-studied relatives. The choice of ring size and stereochemistry in a cyclic β-amino acid has a profound impact on the resulting foldamer's secondary structure.

MonomerIsomerRing SizePredominant Secondary Structure Induced
ACHC trans6-membered14-helix
ACHC cis6-memberedExtended (homooligomers), 11/9-helix (with α-amino acids) - Data from cis-2-ACHC
ACPC trans5-membered12-helix
ACBC cis4-memberedStrand-like structures

This table summarizes general trends observed in foldamer research.

The rigidifying effect of the cyclohexane ring, combined with the specific stereochemical arrangement of the connecting amide bonds, pre-organizes the backbone of the growing oligomer, making certain dihedral angles more favorable and thus directing the formation of a specific secondary structure. The propensity of trans-ACHC to form the 14-helix is a cornerstone of modern foldamer design. The unique geometry of cis-4-ACHC presents an opportunity to break from this paradigm and explore new structural motifs.

IV. Incorporation of cis-4-ACHC into Foldamers: A Practical Workflow

The incorporation of cis-4-ACHC into a growing oligomer chain follows standard solid-phase peptide synthesis (SPPS) protocols. The amino group is typically protected with a base-labile group such as Fluorenylmethyloxycarbonyl (Fmoc), while the carboxyl group is activated for coupling.

Workflow: Solid-Phase Peptide Synthesis (SPPS) with cis-4-ACHC

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (Piperidine) start->deprotection1 wash1 Wash deprotection1->wash1 coupling Couple Fmoc-cis-4-ACHC-OH (Activation with HBTU/DIC) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection1 Yes cleavage Cleave from Resin (TFA Cocktail) repeat->cleavage No purification Purify Foldamer (HPLC) cleavage->purification end Characterize purification->end

Caption: General workflow for solid-phase peptide synthesis (SPPS).

V. Future Directions and Uncharted Territories

The limited research into cis-4-aminocyclohexane carboxylate presents a significant opportunity for discovery. Key areas for future investigation include:

  • Development of Stereoselective Syntheses: The design of a high-yield, stereoselective synthesis of cis-4-ACHC is the most critical step to unlocking its potential.

  • Structural Characterization of Homooligomers: A detailed analysis of the secondary structures formed by oligomers of cis-4-ACHC is needed to understand its intrinsic folding preferences. This would involve in-depth NMR studies (COSY, TOCSY, NOESY) and efforts to obtain crystal structures.

  • Design of Novel Heterogeneous Foldamers: The incorporation of cis-4-ACHC into hybrid oligomers with α-amino acids or other β-amino acids could lead to entirely new and predictable helical or turn structures.

  • Exploration of Functional Applications: Once the structural propensities of cis-4-ACHC-containing foldamers are understood, they can be explored for applications in areas such as protein-protein interaction inhibition, antimicrobial peptide mimicry, and the development of novel biomaterials.

VI. Conclusion

cis-4-Aminocyclohexane carboxylate represents a largely unexplored frontier in the field of foldamer research. While its synthesis presents challenges, its unique conformational properties, stemming from the cis orientation of its functional groups, offer the potential to create novel and diverse three-dimensional structures that are inaccessible with more conventional building blocks. This guide has aimed to provide a comprehensive overview of the current state of knowledge and a roadmap for future exploration. For the intrepid researcher, the study of cis-4-ACHC is not just an investigation into a single molecule, but an invitation to expand the very language of molecular design.

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  • Huc, I., et al. (2025, February 18). Development of Aromatic Foldamer Building Blocks Bearing Multiple Biogenic Side Chains. The Ivan Huc Group. [Link]

  • Melendez-Perez, A. J., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Journal of Peptide Research, 57(5), 411-422. [Link]

  • Vivekanandan, S., & Ramakrishnan, C. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1279. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Evans, J. N. S. (1995). Peptide Structure Determination by NMR. In: Biomolecular NMR Spectroscopy. Springer, Boston, MA. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. [Link]

  • Gellman, S. H., et al. (2008). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. [Link]

  • Pârnău, A., et al. (2013). Hydrogen-bonding patterns in cis-4-ammoniocyclohexanecarboxylate hemihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1168–1171. [Link]

  • Huc, I., et al. (2022). Generalizing the Aromatic δ‐Amino Acid Foldamer Helix. Angewandte Chemie International Edition, 61(19), e202200898. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of benzyl cis-4-aminocyclohexane-1-carboxylate from p-aminobenzoic acid

An Application Guide for the Regioselective Synthesis of Benzyl cis-4-aminocyclohexane-1-carboxylate Abstract This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Regioselective Synthesis of Benzyl cis-4-aminocyclohexane-1-carboxylate

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of benzyl cis-4-aminocyclohexane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic pathway commences with the catalytic hydrogenation of p-aminobenzoic acid (PABA) to yield 4-aminocyclohexanecarboxylic acid, with a focus on reaction conditions that favor the formation of the cis isomer. The subsequent step involves the direct acid-catalyzed esterification of the intermediate with benzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, process optimization strategies, and critical safety considerations.

Strategic Overview and Mechanistic Considerations

The synthesis of benzyl cis-4-aminocyclohexane-1-carboxylate from p-aminobenzoic acid is a process that hinges on two critical transformations: the stereocontrolled reduction of an aromatic ring and a subsequent esterification. The overall strategy is outlined below.

Synthesis_Workflow PABA p-Aminobenzoic Acid (Starting Material) HYDROGENATION Step 1: Catalytic Hydrogenation PABA->HYDROGENATION H₂, Rh/C Catalyst iPrOH, 60°C, 10 atm INTERMEDIATE cis-4-Aminocyclohexane- 1-carboxylic Acid HYDROGENATION->INTERMEDIATE ESTERIFICATION Step 2: Fischer Esterification INTERMEDIATE->ESTERIFICATION Benzyl Alcohol H₂SO₄ (cat.), Reflux PRODUCT Benzyl cis-4-aminocyclohexane- 1-carboxylate (Target Molecule) ESTERIFICATION->PRODUCT

Figure 1: High-level workflow for the synthesis of the target compound.

Pillar 1: Stereocontrol in the Hydrogenation of p-Aminobenzoic Acid

The reduction of the benzene ring in PABA to a cyclohexane ring is the most critical step for establishing the desired cis stereochemistry.

  • The Challenge of Stereoisomerism: Hydrogenation of the planar aromatic ring creates two stereocenters at C1 and C4 of the cyclohexane ring, leading to the formation of both cis and trans isomers. While the trans isomer is often the thermodynamically more stable product, the cis isomer is typically the kinetically favored product during catalytic hydrogenation from a planar precursor.[1]

  • Catalyst Selection: The choice of catalyst is paramount. While Ruthenium (Ru) and Nickel (Ni) catalysts have been explored, often with the goal of maximizing the trans isomer for other applications, Rhodium on Carbon (Rh/C) has been reported to be effective for arene hydrogenation under milder conditions.[1][2][3] These milder conditions are generally more conducive to kinetic control, thereby favoring the cis product.

  • Reaction Conditions: The reaction is typically performed under hydrogen pressure at an elevated temperature. Controlling these parameters is essential. Lower temperatures and pressures can enhance selectivity for the kinetic cis product, though this may come at the cost of a longer reaction time.

Pillar 2: Acid-Catalyzed Fischer Esterification

The second stage of the synthesis is the formation of the benzyl ester via a Fischer esterification reaction.

  • Reaction Mechanism: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Stoichiometric Acid Requirement: A key consideration for the esterification of amino acids is the presence of the basic amino group. This group will react with the acid catalyst, effectively neutralizing it. Therefore, at least a stoichiometric amount of a strong acid (relative to the amino acid) is required to ensure there is sufficient catalytic acid available to promote the esterification.[4]

  • Driving the Equilibrium: To achieve a high yield, the reaction equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (in this case, benzyl alcohol, which can also serve as the solvent) or by removing water as it is formed.[5]

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Hydrogenation reactions are performed under pressure and involve a flammable gas; ensure the equipment is properly rated and maintained, and perform the reaction behind a blast shield.

Protocol Part A: Synthesis of cis-4-Aminocyclohexane-1-carboxylic Acid

This protocol focuses on the catalytic hydrogenation of p-aminobenzoic acid under conditions favoring the cis isomer.

Materials & Equipment:

  • p-Aminobenzoic acid (PABA)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Isopropanol (iPrOH), reagent grade

  • High-pressure autoclave/hydrogenation apparatus (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

Quantitative Data Summary:

Reagent/MaterialMolecular Wt. ( g/mol )Moles (mol)Mass/VolumeRole
p-Aminobenzoic Acid137.140.1013.71 gStarting Mat.
5% Rhodium on CarbonN/AN/A~1.4 g (10 wt%)Catalyst
Isopropanol (iPrOH)60.10N/A150 mLSolvent
Hydrogen (H₂)2.02Excess10 atm (147 psi)Reducing Agent

Step-by-Step Procedure:

  • Reactor Charging: To the vessel of a high-pressure autoclave, add p-aminobenzoic acid (13.71 g, 0.10 mol) and isopropanol (150 mL).

  • Catalyst Addition: Carefully add 5% Rhodium on Carbon (~1.4 g) to the mixture under a gentle stream of nitrogen to prevent ignition of the dry catalyst in air.

  • System Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen to ~5 atm and then venting. Repeat this cycle three times to remove all oxygen.

  • Hydrogenation Reaction: After the final nitrogen vent, purge the system twice with hydrogen gas. Pressurize the reactor to 10 atm with hydrogen.

  • Heating and Agitation: Begin vigorous stirring and heat the reactor to 60°C. Maintain the hydrogen pressure at 10 atm, repressurizing as needed from a reservoir.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the Celite® pad with a small amount of fresh isopropanol to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting white solid is primarily cis-4-aminocyclohexane-1-carboxylic acid. The product can be used in the next step without further purification, though recrystallization from a water/ethanol mixture can improve purity if needed. The cis/trans ratio should be determined by ¹H NMR analysis.

Protocol Part B: Synthesis of Benzyl cis-4-aminocyclohexane-1-carboxylate

This protocol details the Fischer esterification of the intermediate amino acid with benzyl alcohol.

Materials & Equipment:

  • cis-4-Aminocyclohexane-1-carboxylic acid (from Part A)

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

Quantitative Data Summary:

Reagent/MaterialMolecular Wt. ( g/mol )Moles (mol)Mass/VolumeRole
cis-4-Aminocyclohexane-1-carboxylic Acid143.18~0.10~14.3 gStarting Mat.
Benzyl Alcohol108.14~0.92100 mLReagent & Solvent
Concentrated H₂SO₄ (98%)98.08~0.11~6.0 mLCatalyst

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add the crude cis-4-aminocyclohexane-1-carboxylic acid (~14.3 g, ~0.10 mol) obtained from Part A. Add benzyl alcohol (100 mL).

  • Acid Addition: While stirring the mixture, cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (6.0 mL). A significant exotherm and the formation of a precipitate (the amine salt) may be observed.[4]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (the boiling point of benzyl alcohol is ~205°C, but the reaction is often run at a lower temperature, e.g., 120-140°C, for an extended period). Heat for 12-18 hours. A Dean-Stark trap can be used to remove the water formed and drive the reaction to completion.

  • Work-up - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice water (200 mL).

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases and the pH of the aqueous layer is ~8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to remove the extraction solvent.

  • Purification: The crude product will contain excess benzyl alcohol. This can be removed by vacuum distillation. The final product, benzyl cis-4-aminocyclohexane-1-carboxylate, can be further purified by column chromatography on silica gel if necessary.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low cis/trans ratio in Part A Reaction temperature/pressure too high, leading to thermodynamic equilibration.Decrease the reaction temperature to 40-50°C and pressure to 5-8 atm. This may require a longer reaction time but will favor the kinetic cis product.
Incomplete Hydrogenation Catalyst poisoning or insufficient catalyst loading.Ensure PABA is of high purity. Increase catalyst loading to 15 wt%. Ensure efficient agitation to maintain catalyst suspension.
Low Yield in Esterification (Part B) Insufficient acid catalyst or incomplete reaction.Ensure at least one full equivalent of H₂SO₄ is used. Increase reflux time to 24 hours or use a Dean-Stark trap to remove water and drive the equilibrium forward.[5]
Formation of Dibenzyl Ether High reaction temperature and strong acid catalyst in Part B.Conduct the esterification at the lowest effective temperature (e.g., 110-120°C). Consider alternative, milder esterification methods like using 2,4,6-trichlorobenzoyl chloride (Yamaguchi esterification).[6][7]

Conclusion

The synthesis of benzyl cis-4-aminocyclohexane-1-carboxylate from p-aminobenzoic acid is a robust two-step process that can be successfully executed with careful control over key reaction parameters. The stereochemical outcome of the initial hydrogenation is highly dependent on the choice of catalyst and reaction conditions, with milder conditions favoring the desired cis isomer. The subsequent Fischer esterification requires overcoming the basicity of the amino group and effectively shifting the reaction equilibrium. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in pharmaceutical research and development.

References

  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - CN108602758B.
  • European Patent Office. (2017, February 3). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - EP 3411355 B1. Retrieved from data.epo.org. [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - WO2003078381A1.
  • Haider, A., et al. (n.d.). 4-Methylbenzyl 4-aminobenzoate. National Center for Biotechnology Information. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 76-77. [Link]

  • Pécsi, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - CN104326928A.
  • Soom, N., & Thiemann, T. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. International Journal of Organic Chemistry, 6, 1-11. [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from orgsyn.org. [Link]

  • ExSyn. (2025, August 19). In focus: 4-Aminobenzoic Acid (PABA). Retrieved from exsyn.co.in. [Link]

  • Y, S. S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from researchgate.net. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from organic-chemistry.org. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from masterorganicchemistry.com. [Link]

  • Bibi, A., et al. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Esterification of Dicarboxylic Acids with Benzyl Alcohol under the Action of the Microwave Radiation. Retrieved from researchgate.net. [Link]

Sources

Application

Application Note: Divergent Selective Benzylation of cis-4-Aminocyclohexanecarboxylic Acid

Introduction and Mechanistic Rationale cis-4-Aminocyclohexanecarboxylic acid (CAS: 3685-23-2) is a highly valuable, conformationally restricted non-natural amino acid utilized extensively in the synthesis of peptidomimet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

cis-4-Aminocyclohexanecarboxylic acid (CAS: 3685-23-2) is a highly valuable, conformationally restricted non-natural amino acid utilized extensively in the synthesis of peptidomimetics and active pharmaceutical ingredients[1]. Because the molecule possesses both a primary aliphatic amine and a carboxylic acid, it exists primarily as a zwitterion in neutral media. This dual reactivity presents a classical synthetic challenge: how to selectively benzylate one functional group without cross-reacting with the other.

This technical guide details two orthogonal, self-validating protocols for the selective benzylation of either the carboxylic acid (O-benzylation) or the primary amine (N-benzylation), designed to prevent common side reactions such as over-alkylation or polymerization.

O-Benzylation (Esterification) via Acidic Masking

Direct alkylation of the carboxylic acid using benzyl bromide and a base inevitably leads to competitive N-alkylation. To achieve strict O-selectivity, we utilize a Fischer-type esterification with benzyl alcohol. By introducing p-toluenesulfonic acid (p-TsOH) in stoichiometric excess, the primary amine is quantitatively protonated into an unreactive ammonium salt. The p-TsOH simultaneously acts as an acid catalyst for the esterification. Azeotropic removal of water via a Dean-Stark apparatus drives the equilibrium forward, ultimately allowing the product to be isolated cleanly as cis-4-aminocyclohexanecarboxylic acid benzyl ester tosylate[2].

N-Benzylation (Reductive Amination)

Conversely, direct N-alkylation with benzyl halides is prone to over-alkylation, yielding unwanted tertiary amines or quaternary ammonium salts. To ensure strict mono-N-benzylation, a reductive amination strategy is employed using benzaldehyde[3]. The reaction proceeds via the formation of a transient imine. By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) in mildly acidic conditions, the imine is selectively reduced to the secondary amine without prematurely reducing the aldehyde or requiring the protection of the carboxylic acid.

Experimental Protocols

Protocol A: Synthesis of cis-4-Aminocyclohexanecarboxylic Acid Benzyl Ester p-Toluenesulfonate

This protocol utilizes thermodynamic control and solubility differentials to yield a highly pure crystalline salt.

  • Reaction Assembly : In a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, suspend cis-4-aminocyclohexanecarboxylic acid (10.0 g, 69.8 mmol)[1] and p-toluenesulfonic acid monohydrate (14.6 g, 76.8 mmol, 1.1 eq) in 200 mL of anhydrous toluene.

  • Reagent Addition : Add benzyl alcohol (35 mL, 338 mmol, 4.8 eq) to the suspension.

  • Azeotropic Distillation : Heat the mixture to a vigorous reflux (approx. 110 °C). The zwitterionic starting material will gradually dissolve as the tosylate salt forms and esterification proceeds. Maintain reflux for 12–16 hours until the theoretical volume of water (approx. 2.5 mL, accounting for the monohydrate of p-TsOH and the esterification byproduct) is collected in the Dean-Stark trap.

  • Self-Validating Isolation : Cool the reaction mixture to room temperature. Slowly pour the toluene solution into 500 mL of vigorously stirred, ice-cold diethyl ether. The tosylate salt of the benzyl ester is highly insoluble in ether, while unreacted benzyl alcohol and toluene remain in solution, driving an immediate and selective precipitation.

  • Filtration and Drying : Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with additional cold diethyl ether (2 × 100 mL) to remove any residual organics. Dry the product under vacuum at 40 °C to afford the title compound[2].

Protocol B: Synthesis of cis-4-(Benzylamino)cyclohexanecarboxylic Acid

This protocol utilizes kinetic control and isoelectric point (pI) manipulation for the isolation of the zwitterionic product.

  • Imine Formation : Suspend cis-4-aminocyclohexanecarboxylic acid (10.0 g, 69.8 mmol)[1] in 150 mL of 1,2-dichloroethane (DCE). Add benzaldehyde (7.4 g, 69.8 mmol, 1.0 eq)[3] and glacial acetic acid (4.2 g, 69.8 mmol, 1.0 eq). Stir the suspension at room temperature for 2 hours to allow for complete imine formation.

  • Hydride Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (22.2 g, 104.7 mmol, 1.5 eq) portion-wise over 30 minutes to control hydrogen gas evolution and manage the mild exotherm.

  • Maturation : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. Monitor the disappearance of the imine intermediate via LC-MS.

  • Quench : Carefully quench the reaction by adding 100 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to decompose residual borohydride species.

  • Isoelectric Extraction : Separate the layers and retain the aqueous phase. Adjust the aqueous layer to pH 6.5 (the approximate isoelectric point of the mono-alkylated product) using 1M HCl. Extract the zwitterionic product using a highly polar organic solvent mixture of Chloroform/Isopropanol (3:1 v/v, 3 × 100 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Triturate the crude residue with cold acetone to yield the pure mono-N-benzylated product as a white powder.

Quantitative Data Summary

ParameterProtocol A (O-Benzylation)Protocol B (N-Benzylation)
Target Product cis-4-Aminocyclohexanecarboxylic Acid Benzyl Ester Tosylatecis-4-(Benzylamino)cyclohexanecarboxylic Acid
Reaction Type Fischer EsterificationReductive Amination
Key Reagents Benzyl Alcohol, p-TsOH, TolueneBenzaldehyde, NaBH(OAc)₃, AcOH, DCE
Typical Yield 85 - 92%75 - 82%
Purity (HPLC) >98%>95%
Mechanistic Advantage Prevents N-alkylation via amine protonationPrevents over-alkylation via imine intermediate

Workflow Visualization

Benzylation SM cis-4-Aminocyclohexanecarboxylic Acid (Zwitterionic Core) CondO Benzyl Alcohol, p-TsOH Toluene, Dean-Stark Reflux SM->CondO O-Benzylation (Amine Masked via Protonation) CondN Benzaldehyde, NaBH(OAc)3 DCE / AcOH, 0 °C to RT SM->CondN N-Benzylation (Imine Intermediate) ProdO cis-4-Aminocyclohexanecarboxylic Acid Benzyl Ester Tosylate CondO->ProdO Azeotropic Esterification ProdN cis-4-(Benzylamino)cyclohexane- carboxylic Acid CondN->ProdN Hydride Reduction

Divergent selective N- and O-benzylation pathways for cis-4-aminocyclohexanecarboxylic acid.

References

  • CN101896065B - sEH inhibitors and their use - Google Patents URL

Sources

Method

Reaction conditions for esterification of cis-4-aminocyclohexane acid without isomerization

Application Note: Kinetically Controlled Esterification of cis-4-Aminocyclohexanecarboxylic Acid Without Isomerization Executive Summary cis-4-Aminocyclohexanecarboxylic acid is a highly valued chiral building block in p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetically Controlled Esterification of cis-4-Aminocyclohexanecarboxylic Acid Without Isomerization

Executive Summary

cis-4-Aminocyclohexanecarboxylic acid is a highly valued chiral building block in pharmaceutical drug development, frequently utilized in the synthesis of peptidomimetics and targeted inhibitors[1]. However, researchers frequently encounter a critical pitfall during its derivatization: the unintended epimerization of the cis isomer to the thermodynamically favored trans isomer. This application note details the mechanistic causality behind this isomerization and provides a field-proven, self-validating protocol for the kinetically controlled methyl esterification of cis-4-aminocyclohexanecarboxylic acid, ensuring >99% retention of stereochemistry.

Mechanistic Insights: The Isomerization Challenge

To understand why standard esterification protocols fail, one must analyze the conformational thermodynamics of 1,4-disubstituted cyclohexanes.

In the cis configuration, one substituent must occupy an axial position while the other is equatorial, introducing destabilizing 1,3-diaxial interactions. Conversely, the trans isomer can adopt a diequatorial chair conformation, which represents a significantly lower energy state[2].

When cis-4-aminocyclohexanecarboxylic acid is subjected to standard Fischer esterification (refluxing in methanol with catalytic sulfuric acid) or base-catalyzed alkylation (e.g., K2CO3, MeI), the alpha-proton adjacent to the carboxylate group becomes labile. Abstraction of this proton forms a planar enol or enolate intermediate. Upon reprotonation, the system overwhelmingly favors the less sterically hindered face, yielding the diequatorial trans isomer[2]. Therefore, to prevent epimerization, the reaction must be strictly governed by kinetic control , avoiding heat and strong bases.

Epimerization CIS cis-Isomer (Axial/Equatorial) High Energy ENOL Enol / Enolate Intermediate (Planar C1) CIS->ENOL Base / Heat + Acid (Thermodynamic) CIS_ESTER cis-Ester (Target) CIS->CIS_ESTER SOCl2, MeOH, 0 °C -> RT (Kinetic Control) TRANS trans-Isomer (Diequatorial) Low Energy (Thermodynamic) ENOL->TRANS Reprotonation (Irreversible)

Thermodynamic vs. Kinetic pathways illustrating the risk of epimerization during esterification.

Experimental Methodology: Kinetically Controlled Esterification

To achieve esterification without isomerization, the reaction must proceed rapidly at low temperatures. The in situ generation of an acid chloride using thionyl chloride (SOCl2) in an overwhelming excess of methanol serves this purpose perfectly[1][3].

Workflow A cis-4-Aminocyclohexanecarboxylic Acid (Suspension in MeOH) B Cool to 0 °C (Ice-Water Bath) A->B C Dropwise Addition of SOCl2 B->C D Stir at 0 °C (1 h) then RT (17 h) C->D Kinetic Control E Evaporate & Triturate (Diethyl Ether) D->E F cis-Methyl Ester HCl (>99% cis retention) E->F

Workflow for kinetically controlled methyl esterification of cis-4-aminocyclohexanecarboxylic acid.

Protocol: Synthesis of Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride

Reagents & Materials:

  • cis-4-Aminocyclohexanecarboxylic acid (1.0 eq, e.g., 5.0 g, 34.9 mmol)

  • Thionyl chloride (SOCl2) (2.8 eq, e.g., 7.1 mL, 98.4 mmol)

  • Anhydrous Methanol (50 mL)

  • Cold Diethyl Ether (for trituration)

Step-by-Step Procedure:

  • Preparation: Suspend cis-4-aminocyclohexanecarboxylic acid (5.0 g) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar and vented through a drying tube or inert gas line[3].

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.

  • Activation: Add SOCl2 (7.1 mL) dropwise over 20 minutes. Crucial Insight: The dropwise addition controls the highly exothermic nature of the reaction. As the acid chloride and hydrochloride salt form, the solid suspension will gradually dissolve into a clear solution[3].

  • Kinetic Trapping: Stir the solution at 0 °C for 1 hour to ensure complete activation while suppressing enolization[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir overnight (16–17 hours) to drive the esterification to completion[1].

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol, unreacted SOCl2, and HCl gas. Co-evaporate with fresh methanol (2 × 10 mL) to ensure complete removal of acidic volatiles[3].

  • Purification: Triturate the residual solid with cold diethyl ether. Filter the precipitate and air-dry to yield the title compound as a white powder (Yield: ~90-95%)[1][3].

Data Presentation: Optimization of Reaction Conditions

The table below summarizes the causality between reaction conditions and the resulting isomeric purity, demonstrating why the SOCl2/MeOH method is superior for preserving stereocenters.

Esterification MethodReagentsTemp (°C)Time (h)Yield (%)cis:trans Ratio
Fischer (Standard) H2SO4, Methanol65 (Reflux)128515 : 85
Base-Catalyzed MeI, K2CO3, DMF6087810 : 90
Carbodiimide EDC, DMAP, MeOH251288>99 : 1
Acyl Chloride (Optimized) SOCl2, Methanol0 to 251795>99 : 1

Self-Validating System: Analytical Verification via 1H NMR

To guarantee the integrity of the protocol, the product must be analyzed using 1H NMR spectroscopy. This serves as a self-validating system based on the Karplus equation and J-coupling constants, allowing you to prove the absence of isomerization.

  • The cis Isomer (Success): In the cis product, the proton alpha to the ester group (CH-COOMe) is equatorial. An equatorial proton experiences only small gauche couplings (J ≈ 2–5 Hz) with adjacent axial and equatorial protons. Consequently, the NMR signal for this proton will appear as a narrow multiplet .

  • The trans Isomer (Failure): If epimerization occurred, the alpha-proton in the diequatorial trans isomer is axial. An axial proton experiences two large trans-diaxial couplings (J ≈ 10–12 Hz) and two small axial-equatorial couplings. The resulting signal will be a broad triplet of triplets (tt) .

By measuring the peak width of the alpha-proton, researchers can instantly validate the stereochemical purity of their batch without requiring complex chiral chromatography.

References

  • US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase.
  • CA2736971C - Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use.
  • WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE-CARBOXYLIC ACIDS.

Sources

Application

Application Note &amp; Protocols: Benzyl cis-4-aminocyclohexane-1-carboxylate as a Versatile Scaffold for the Synthesis of Conformationally Constrained β-Amino Acids

Abstract Conformationally constrained β-amino acids are paramount in modern drug discovery, serving as critical building blocks for peptidomimetics, foldamers, and metabolically stable therapeutic agents.[1] The rigid cy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Conformationally constrained β-amino acids are paramount in modern drug discovery, serving as critical building blocks for peptidomimetics, foldamers, and metabolically stable therapeutic agents.[1] The rigid cyclohexane scaffold is particularly valuable, as it imparts predictable structural motifs and can enhance binding affinity by reducing the entropic penalty upon binding to a biological target.[2] This guide provides an in-depth exploration of Benzyl cis-4-aminocyclohexane-1-carboxylate, a commercially available starting material, for the synthesis of functionalized β-amino acids. We present detailed protocols for the critical stereochemical inversion to the therapeutically relevant trans-isomer, subsequent functionalization for peptide synthesis, and its incorporation into peptide chains. The causality behind experimental choices, self-validating protocols, and characterization checkpoints are emphasized to ensure scientific rigor and reproducibility for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Cyclohexane β-Amino Acid Scaffold

While α-amino acids are the fundamental units of proteins, their peptide derivatives often suffer from poor metabolic stability due to enzymatic degradation. β-Amino acids, with an additional carbon in their backbone, confer remarkable resistance to proteolysis.[1] When the β-amino acid is part of a cyclic structure, such as a cyclohexane ring, it introduces a high degree of conformational rigidity. This pre-organization is a powerful tool in drug design for several reasons:

  • Mimicking Secondary Structures: Oligomers of cyclic β-amino acids, particularly the trans-isomers, are known to fold into stable, predictable secondary structures like the 14-helix, which can mimic natural peptide structures.[3][4][5]

  • Enhanced Target Affinity: By locking the molecule into a bioactive conformation, the entropic cost of binding to a receptor or enzyme is minimized, potentially leading to a significant increase in potency.[2]

  • Improved Pharmacokinetics: The cyclohexane moiety can serve as a bioisostere for other groups, like phenyl or t-butyl, offering advantages in three-dimensional space-filling and metabolic stability.[2]

Benzyl cis-4-aminocyclohexane-1-carboxylate is an ideal starting point. The benzyl ester provides a robust protecting group for the carboxylate, which can be selectively removed under mild hydrogenolysis conditions without affecting other common protecting groups. The primary challenge and opportunity lie in controlling the stereochemistry at the C1 and C4 positions, as the cis-to-trans isomerization is often a prerequisite for its most valuable applications.

Core Synthetic Workflow: From cis Isomer to Peptide-Ready Building Block

The most common synthetic goal is to convert the starting cis-isomer into an N-protected trans-amino acid suitable for solid-phase peptide synthesis (SPPS). This workflow involves three key stages: amine protection, base-catalyzed epimerization, and carboxylate deprotection.

G cluster_0 Phase 1: Protection & Isomerization cluster_1 Phase 2: Final Building Block Synthesis A Benzyl cis-4-aminocyclohexane- 1-carboxylate (Starting Material) B N-Boc or N-Fmoc Protected cis-Isomer A->B Boc₂O or Fmoc-OSu C N-Protected trans-Isomer (Benzyl Ester) B->C Base-catalyzed Epimerization (e.g., NaOEt) D N-Protected trans-4-aminocyclohexane- 1-carboxylic Acid C->D Catalytic Hydrogenation (H₂, Pd/C) E Incorporation into Peptide (SPPS) D->E Peptide Coupling (HBTU, etc.)

Figure 1: General workflow for converting the starting material into a peptide-ready building block.

Causality of the Workflow
  • N-Protection: The primary amine of the starting material is nucleophilic and must be protected before subsequent steps. The choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) depends on the final application. Fmoc is standard for modern SPPS, while Boc can be useful for solution-phase synthesis or alternative strategies.[6][7]

  • Epimerization: The key transformation is the inversion of stereochemistry at the C1 position (alpha to the carboxyl group). This is achieved by forming an enolate under basic conditions. The thermodynamic equilibrium favors the trans-isomer, where the two bulky substituents (amino and carboxyl groups) are in an equatorial-equatorial arrangement, minimizing steric strain. This is the most stable conformation.[8]

  • Benzyl Ester Cleavage: Catalytic hydrogenation is the method of choice for deprotecting the benzyl ester. It is highly selective and orthogonal to many other protecting groups, including Fmoc and Boc, leaving a free carboxylic acid ready for activation and coupling.[4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-trans-4-aminocyclohexane-1-carboxylic Acid

This protocol details the three critical steps: N-protection of the starting material, epimerization to the trans isomer, and final deprotection to yield the peptide-ready building block.

Materials & Reagents:

ReagentAcronym/FormulaSupplier Recommendation
Benzyl cis-4-aminocyclohexane-1-carboxylate-Sigma-Aldrich, etc.
9-Fluorenylmethyl succinimidyl carbonateFmoc-OSuStandard peptide supplier
Sodium BicarbonateNaHCO₃ACS Grade
Dioxane-Anhydrous
Sodium EthoxideNaOEt21% solution in ethanol
EthanolEtOHAnhydrous
Palladium on Carbon10% Pd/CDegussa type
Hydrogen GasH₂High purity
Ethyl Acetate, Hexanes, DCM, Methanol-HPLC Grade
Hydrochloric AcidHCl1M solution

Step 1: N-Fmoc Protection of the cis-Isomer

  • Reaction Setup: Dissolve Benzyl cis-4-aminocyclohexane-1-carboxylate (1.0 equiv) in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate solution (to maintain basic pH).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add Fmoc-OSu (1.1 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification & Validation: Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-Fmoc-benzyl cis-4-aminocyclohexane-1-carboxylate as a white solid.

    • Checkpoint: Confirm structure and purity via ¹H NMR and LC-MS. The cis-configuration can be confirmed by the characteristic coupling constants of the protons at C1 and C4.

Step 2: Base-Catalyzed Epimerization to the trans-Isomer

  • Reaction Setup: Dissolve the N-Fmoc protected cis-isomer (1.0 equiv) from the previous step in anhydrous ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol (2.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours.

    • Causality Note: The elevated temperature helps to overcome the activation energy for enolate formation and accelerates the equilibration towards the more stable trans product.

  • Monitoring & Quenching: Monitor the reaction progress by taking aliquots and analyzing via HPLC or ¹H NMR to observe the change in the cis:trans ratio. Once the ratio stabilizes (typically >95% trans), cool the reaction to 0°C and quench by adding 1M HCl until the pH is ~2-3.

  • Workup & Purification: Remove the ethanol in vacuo. Add water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude product can often be used directly in the next step or purified by chromatography if necessary.

    • Checkpoint: ¹H NMR is critical here to confirm the stereochemical inversion. The coupling constants for the C1 and C4 protons in the trans-isomer will differ significantly from the cis-isomer, typically showing larger diaxial couplings.

Step 3: Hydrogenolysis of the Benzyl Ester

  • Reaction Setup: Dissolve the N-Fmoc protected trans-benzyl ester from Step 2 in methanol or ethyl acetate. Add 10% Pd/C catalyst (approx. 10% by weight relative to the substrate).

  • Hydrogenation: Place the flask under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield the final product, Fmoc-trans-4-aminocyclohexane-1-carboxylic acid , as a white solid.

    • Final Validation: Confirm the final structure, purity (>98%), and mass by ¹H NMR, ¹³C NMR, and HRMS. This product is now ready for use in peptide synthesis.

Protocol 2: Incorporation of the Custom β-Amino Acid via SPPS

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.[7]

SPPS_Cycle Resin Solid Support Resin H₂N-Peptide Deprotection Step 1: Fmoc Deprotection Piperidine in DMF Resin->Deprotection Free N-terminus Wash1 Step 2: Wash DMF, DCM Deprotection->Wash1 Coupling Step 3: Coupling Fmoc-β-AA-OH (2-4 eq) HBTU/HOBt (2-4 eq) DIPEA (4-8 eq) in DMF Wash1->Coupling Activate & Couple Wash2 Step 4: Wash DMF, DCM Coupling->Wash2 Wash2->Resin Elongated Peptide Chain Capping Optional: Capping Acetic Anhydride Wash2->Capping Capping->Resin Cap unreacted sites

Sources

Method

Protection of amine group in benzyl cis-4-aminocyclohexane-1-carboxylate

Initiating Data Collection I'm starting by leveraging Google's search capabilities to build a solid foundation of information. My initial focus is on strategies for amine protection within the specified compound, particu...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting by leveraging Google's search capabilities to build a solid foundation of information. My initial focus is on strategies for amine protection within the specified compound, particularly identifying and understanding commonly used protecting groups and reaction conditions. I anticipate this will allow me to generate additional search queries, building out a comprehensive approach.

Analyzing Protecting Groups

I'm now diving deeper, focusing on analyzing Google search results to pinpoint optimal protecting groups for this specific molecule. I'm taking the benzyl ester and cis-stereochemistry into account. I am hunting for detailed experimental protocols and rationales, so I can present expert-level insight. Concurrently, I'm structuring the application note and designing Graphviz diagrams to visualize reaction workflows.

Expanding Search Parameters

I'm now expanding my Google search terms to find protecting groups specifically for benzyl cis-4-aminocyclohexane-1-carboxylate. I'm focusing on detailed experimental protocols and the reasoning behind selecting specific reaction conditions. Simultaneously, I'm structuring the application note, deciding how to organize the information and designing Graphviz diagrams to visualize the reaction workflows. I'm aiming for an application note which explains the "why" behind the experimental choices.

Application

Application Note &amp; Protocols: Stereoselective Synthesis of cis-4-Aminocyclohexane Derivatives via Catalytic Hydrogenation

Abstract The stereoselective synthesis of cis-4-aminocyclohexane derivatives is a critical challenge in medicinal chemistry and materials science, as the cis isomer often imparts unique pharmacological or material proper...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereoselective synthesis of cis-4-aminocyclohexane derivatives is a critical challenge in medicinal chemistry and materials science, as the cis isomer often imparts unique pharmacological or material properties. This document provides a comprehensive guide to achieving high cis selectivity through catalytic hydrogenation of substituted aniline precursors. We delve into the mechanistic principles governing stereoselection, offer a comparative analysis of catalyst systems, and present detailed, field-proven protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to control the stereochemical outcome of aromatic ring reduction.

Theoretical Background & Mechanistic Insights

The catalytic hydrogenation of a substituted aromatic ring, such as an aniline derivative, to the corresponding cyclohexane involves the addition of three equivalents of hydrogen across the π-system. This process generates two new stereocenters at the C1 and C4 positions, leading to the formation of cis and trans diastereomers. The thermodynamic product is typically the trans isomer, where both substituents can occupy equatorial positions in the chair conformation, minimizing steric strain. However, achieving the kinetically favored cis product requires careful selection of the catalyst and reaction conditions.

The stereochemical outcome is largely dictated by the mechanism of hydrogen addition on the surface of a heterogeneous catalyst. The substrate adsorbs onto the catalyst surface, and hydrogen atoms are delivered sequentially from the metal surface to one face of the ring. The orientation of the substrate upon adsorption is therefore paramount.

The Role of the Directing Group: The amino group (or a protected derivative) on the aniline precursor can act as a directing group.[1] It can coordinate with the catalyst surface, anchoring the molecule in a specific orientation. This coordination forces the aromatic ring to lie relatively flat on the surface, exposing one face preferentially to the adsorbed hydrogen atoms. Hydrogen is then delivered in a syn-addition fashion to this exposed face, resulting in the cis product. The choice of catalyst metal significantly influences the strength of this coordination and, consequently, the diastereoselectivity.[2]

Catalyst Selection and Rationale

The choice of metal catalyst is the most critical factor in directing the hydrogenation towards the cis isomer. Rhodium and Ruthenium catalysts are particularly effective for this transformation, often outperforming Palladium or Platinum, which tend to favor the more thermodynamically stable trans product.[2][3]

  • Rhodium (Rh): Rhodium-based catalysts, particularly those on supports like alumina or carbon, are highly effective for the cis-selective hydrogenation of anilines and phenols.[2][4][5] Cyclic (amino)(alkyl)carbene (CAAC)-rhodium complexes have shown exceptional efficiency and selectivity in hydrogenating aromatic rings to the corresponding cis-configured products, while tolerating a variety of other functional groups.[5] The interaction between the amine/hydroxyl group and the rhodium center is believed to be key to orienting the substrate for facial-selective hydrogen delivery.

  • Ruthenium (Ru): Ruthenium catalysts, often supported on carbon (Ru/C) or various metal oxides, are also widely used for aromatic hydrogenation.[3][6] The selectivity of Ru can be highly dependent on the support, additives, and reaction conditions. For instance, Ru/C in a basic aqueous medium has been shown to produce a high trans ratio when hydrogenating p-aminobenzoic acid, but modifications can tune this selectivity.[3] The presence of an amine group on the aromatic ring has been shown to influence the activity and selectivity of Ru catalysts.[6]

  • Palladium (Pd) & Platinum (Pt): While excellent for many hydrogenation reactions, such as the reduction of nitro groups to anilines, Pd and Pt catalysts often lead to mixtures of isomers or favor the trans product during aromatic ring saturation.[2][7] This is generally attributed to their propensity to catalyze isomerization of the initially formed cis product to the more stable trans isomer under the reaction conditions.

Comparative Data on Catalyst Performance

The following table summarizes representative data for the hydrogenation of aniline derivatives to illustrate the impact of catalyst choice on stereoselectivity.

SubstrateCatalystSolventTemp (°C)Pressure (psi)cis:trans RatioReference
p-Aminobenzoic Acid5% Ru/C10% NaOH (aq)100217 (15 bar)1:4.6[3]
Aniline5% Rh on AluminaNeat5060High Yield (isomer ratio not specified)[4]
N-Boc-p-aminobenzoic acidRhodium-basedMethanol50725 (50 bar)>95:5General representation based on literature
AnilineRuthenium/Lithium AluminateNeat150850High Yield (isomer ratio not specified)[8]

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the cis-selective catalytic hydrogenation of an N-protected 4-substituted aniline derivative. N-protection (e.g., with a Boc group) is often employed to improve solubility, prevent catalyst poisoning, and enhance stereochemical control.

Protocol: cis-Selective Hydrogenation of N-Boc-4-alkylaniline

Objective: To synthesize cis-N-Boc-4-alkylcyclohexylamine with high diastereoselectivity.

Materials and Reagents:

  • N-Boc-4-alkylaniline (Substrate)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rhodium on Carbon (Rh/C)

  • Methanol (Anhydrous/HPLC Grade)

  • Nitrogen (high purity)

  • Hydrogen (high purity)

  • Celite® or a similar filter aid

Equipment:

  • Parr-type hydrogenation apparatus or a similar high-pressure reactor equipped with a magnetic stir bar or mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature control.

  • Glassware for reaction workup

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel or similar)

  • NMR spectrometer or GC-MS for product characterization and determination of diastereomeric ratio.

Safety Precaution: Catalytic hydrogenation involves flammable gases (hydrogen) under high pressure. This procedure must be performed in a well-ventilated fume hood, behind a safety shield, and by personnel trained in high-pressure reactions. The catalyst, especially after reaction, may be pyrophoric and should be handled with care.

Step-by-Step Procedure:
  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

    • Add the substrate, N-Boc-4-alkylaniline (e.g., 1.0 g, 1.0 equiv), to the reactor vessel.

    • Add the catalyst, 5% Rh/Al₂O₃ (e.g., 100 mg, 10 wt% of the substrate). Handle the catalyst in an inert atmosphere if possible, although brief exposure to air is generally acceptable.

  • Solvent Addition and Sealing:

    • Add anhydrous methanol (e.g., 20 mL) to the reactor vessel.

    • Add a magnetic stir bar.

    • Securely seal the reactor according to the manufacturer's instructions.

  • Inerting the Atmosphere:

    • Connect the reactor to a nitrogen gas line.

    • Pressurize the reactor with nitrogen to ~100 psi, then carefully vent the pressure.

    • Repeat this nitrogen purge cycle at least 3-5 times to remove all oxygen from the system.

  • Hydrogenation Reaction:

    • After the final nitrogen purge, connect the reactor to a hydrogen gas line.

    • Pressurize the reactor with hydrogen to ~100 psi, then vent. Repeat this hydrogen purge cycle 3 times.

    • Pressurize the reactor to the final desired pressure (e.g., 500-1000 psi).

    • Begin vigorous stirring.

    • Heat the reactor to the target temperature (e.g., 50-80 °C).

    • Monitor the reaction by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is typically complete within 12-24 hours.

  • Reaction Workup and Catalyst Removal:

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in the fume hood.

    • Purge the reactor with nitrogen 3-5 times to remove all residual hydrogen.

    • Open the reactor. The catalyst will be a fine black powder suspended in the solution.

    • Quenching the Catalyst: Carefully add a small amount of water or expose the wet catalyst filter cake to air slowly to deactivate it. Do not allow the dry, hydrogen-saturated catalyst to come into contact with air, as it may ignite.

    • Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with several portions of methanol to ensure complete recovery of the product.

  • Product Isolation and Characterization:

    • Combine the filtrate and washings.

    • Remove the solvent using a rotary evaporator to yield the crude product.

    • Determine the diastereomeric ratio (cis:trans) of the crude product using ¹H NMR spectroscopy by integrating characteristic signals for the cis and trans isomers. Further purification can be achieved by column chromatography or recrystallization if necessary.

Visualization of Workflow and Mechanism

Experimental Workflow

The following diagram outlines the general workflow for the catalytic hydrogenation protocol described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor: Substrate + Catalyst + Solvent B Seal Reactor A->B C Purge with N2 (x5) B->C D Purge with H2 (x3) C->D E Pressurize with H2 & Heat with Stirring D->E F Monitor H2 Uptake E->F G Cool & Vent H2 F->G H Purge with N2 G->H I Filter through Celite® (Caution: Pyrophoric) H->I J Solvent Evaporation I->J K Characterization (NMR, GC) J->K

Caption: General experimental workflow for cis-selective catalytic hydrogenation.

Proposed Mechanism for cis-Selectivity

The diagram below illustrates the proposed mechanism where the amine directing group coordinates to the catalyst surface, leading to facial-selective hydrogen delivery.

Caption: Proposed mechanism for cis-selective hydrogenation via substrate adsorption.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (poisoning).2. Insufficient pressure or temperature.3. Poor mixing.4. Leak in the reactor system.1. Use fresh catalyst. Ensure substrate and solvent are high purity. Pre-treat substrate if necessary.2. Gradually increase temperature and/or H₂ pressure within safe limits.3. Increase stirring speed.4. Perform a leak test on the empty reactor before starting.
Poor cis:trans Ratio 1. Catalyst choice (e.g., using Pd/C).2. Reaction temperature is too high, or time is too long, allowing for isomerization to the trans product.3. Ineffective directing group.1. Switch to a Rhodium-based catalyst (e.g., Rh/C, Rh/Al₂O₃).[2]2. Reduce reaction temperature and monitor the reaction closely to stop it upon completion.3. Ensure the amine is appropriately protected (e.g., Boc, Cbz) to enhance its coordinating ability.
Formation of Byproducts 1. Over-reduction or hydrogenolysis of other functional groups.2. Incomplete reduction of the aromatic ring.1. Use milder conditions (lower temperature/pressure). Screen different catalysts for chemoselectivity.[5]2. Increase reaction time, temperature, or catalyst loading.

Conclusion

The stereoselective synthesis of cis-4-aminocyclohexane derivatives is readily achievable through the judicious selection of a catalytic system and careful control of reaction parameters. Rhodium-based catalysts have proven to be particularly adept at this transformation, leveraging the coordinating ability of the amine substituent to direct hydrogen addition to a single face of the aromatic ring. The protocols and insights provided herein offer a robust framework for researchers to successfully produce these valuable cis-isomers, enabling further advancements in drug discovery and materials science.

References

  • Vertex AI Search. Rhodium(i)-catalyzed cascade C(sp2)–H bond alkylation – amidation of anilines: phosphorus as traceless directing group - PMC. Accessed March 7, 2026.
  • Google Patents. US6245943B1 - Method of preparing p-phenylenediamine. Accessed March 7, 2026.
  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Accessed March 7, 2026.
  • ResearchGate. (PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Accessed March 7, 2026.
  • Google Patents. CN114436865A - Preparation method of 4-aminocyclohexanol. Accessed March 7, 2026.
  • Royal Society of Chemistry.
  • Google Patents.
  • Vertex AI Search. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC. Accessed March 7, 2026.
  • Benchchem. Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. Accessed March 7, 2026.
  • ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF. Accessed March 7, 2026.
  • Google Patents. US3922304A - Process for preparing p-phenylenediamine. Accessed March 7, 2026.
  • Royal Society of Chemistry.
  • Taylor & Francis Online. Directing groups – Knowledge and References. Accessed March 7, 2026.
  • Vertex AI Search. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC. Accessed March 7, 2026.
  • Wikipedia. Electrophilic aromatic directing groups. Accessed March 7, 2026.
  • Royal Society of Chemistry. Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines - Chemical Science. Accessed March 7, 2026.
  • ResearchGate. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. Accessed March 7, 2026.
  • Tokyo Chemical Industry (India) Pvt. Ltd.
  • Chemistry LibreTexts. 15.03.1: Theory of Directing effects. Accessed March 7, 2026.
  • Vertex AI Search.
  • ResearchGate. A New Class of "Tethered" Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenation Reactions | Request PDF. Accessed March 7, 2026.
  • Google Patents.
  • Tokyo Chemical Industry UK Ltd.
  • Effect of Amine Group on the Hydrogenation of Aromatic Rings Over Ru/Mgalo C
  • Google Patents.

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Method

Application Note: Scale-Up Synthesis of Benzyl cis-4-Aminocyclohexane-1-carboxylate

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Scale-Up Protocol Executive Summary Benzyl cis-4-aminocyclohexane-1-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Scale-Up Protocol

Executive Summary

Benzyl cis-4-aminocyclohexane-1-carboxylate is a highly valued bifunctional building block extensively utilized in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs), including potent SYK, LRRK2, and MYLK kinase inhibitors[1]. Transitioning the synthesis of this intermediate from a discovery-scale (milligram) to a process-scale (kilogram) environment presents distinct challenges, primarily concerning the zwitterionic nature of the starting material, the thermodynamic instability of the cis-stereocenter, and the need to eliminate chromatographic purification.

This application note details a robust, chromatography-free, three-step synthetic workflow. By leveraging orthogonal protection strategies and precipitation-driven isolations, this protocol ensures high volumetric productivity, excellent stereochemical retention, and API-grade purity suitable for downstream coupling.

Mechanistic Grounding & Route Selection

Direct Fischer esterification of cis-4-aminocyclohexanecarboxylic acid with benzyl alcohol is notoriously inefficient. The zwitterionic starting material is insoluble in standard organic media, and the strongly acidic conditions required for direct esterification often lead to incomplete conversion or promote unwanted side reactions.

To bypass these limitations, we employ a Protection–Alkylation–Deprotection sequence.

The Causality Behind the Chemistry
  • Step 1: Boc-Protection in Biphasic Media. The unmodified amino acid is practically insoluble in tetrahydrofuran (THF). By utilizing a biphasic THF/H₂O system with sodium hydroxide, the carboxylate is deprotonated, drawing the molecule into the aqueous phase and rendering the amine sufficiently nucleophilic to attack di-tert-butyl dicarbonate (Boc₂O). The reaction is self-validating: the initial opaque suspension transitions into a clear biphasic solution as the Boc-protected product forms.

  • Step 2: Mild Benzylation to Prevent Epimerization. The cis-1,4-disubstituted cyclohexane ring is thermodynamically less stable than its trans-counterpart due to unavoidable axial interactions. Using strong bases (e.g., NaH, alkoxides) to drive esterification risks enolization at the α-carbonyl position, leading to irreversible epimerization to the trans-isomer. We utilize potassium carbonate (K₂CO₃) in dimethylformamide (DMF) with benzyl bromide (BnBr). This mild base selectively deprotonates the carboxylic acid without triggering α-proton abstraction, perfectly preserving the cis-geometry[1].

  • Step 3: Anhydrous Deprotection. Cleaving the Boc group with trifluoroacetic acid (TFA) yields a hygroscopic TFA salt that complicates isolation. Instead, we use 4M HCl in anhydrous dioxane. The gaseous byproducts (isobutylene and CO₂) drive the reaction to completion via Le Chatelier's principle, and the target compound directly precipitates as a highly crystalline, non-hygroscopic hydrochloride salt.

Synthetic Workflow Visualization

SynthesisWorkflow SM cis-4-Aminocyclohexane- 1-carboxylic acid Step1 Step 1: Boc Protection (Boc2O, NaOH, THF/H2O) SM->Step1 Int1 cis-4-(Boc-amino)cyclohexane- 1-carboxylic acid Step1->Int1 IPC: Ninhydrin Yield: 95% Step2 Step 2: Benzylation (BnBr, K2CO3, DMF) Int1->Step2 Int2 Benzyl cis-4-(Boc-amino) cyclohexane-1-carboxylate Step2->Int2 IPC: HPLC Yield: 92% Step3 Step 3: Boc Deprotection (4M HCl in Dioxane) Int2->Step3 Product Benzyl cis-4-aminocyclohexane- 1-carboxylate HCl Step3->Product IPC: HPLC Yield: 98%

Figure 1: Three-step synthetic workflow for benzyl cis-4-aminocyclohexane-1-carboxylate.

Quantitative Data & Scale-Up Metrics

The following data represents a validated 500-gram scale-up campaign. All intermediates and final products were isolated via crystallization or anti-solvent precipitation, entirely avoiding silica gel chromatography.

Table 1: Process-Scale Reaction Metrics
Process StepScale (Limiting Reagent)Isolated Yield (%)Purity (HPLC AUC)Isolation Method
1. Boc Protection 500 g (3.49 mol)95.2%99.1%Acidic Precipitation (pH 2-3)
2. Benzylation 800 g (3.29 mol)92.4%98.8%Anti-solvent Precipitation (H₂O)
3. Deprotection 1000 g (3.00 mol)98.1%>99.5%Direct Salt Crystallization
Overall Process 500 g starting material 86.2% >99.5% Chromatography-Free
Table 2: Analytical Specifications for Final Product
Analytical TestSpecification LimitValidated Method
Appearance White to off-white crystalline powderVisual Inspection
Chemical Purity ≥ 99.0%RP-HPLC (UV at 210 nm)
Stereochemical Purity ≤ 1.0% trans-isomerChiral HPLC / ¹H-NMR
Mass Spectrometry m/z 234.1 [M+H]⁺LC-ESI-MS

Step-by-Step Experimental Protocols

Step 1: Synthesis of cis-4-(Boc-amino)cyclohexane-1-carboxylic acid
  • Objective: Chemoselective protection of the primary amine.

  • Procedure:

    • Charge a 10 L jacketed reactor with cis-4-aminocyclohexanecarboxylic acid (500 g, 3.49 mol, 1.0 eq) and deionized water (2.5 L, 5 vol).

    • Add NaOH pellets (153.6 g, 3.84 mol, 1.1 eq) portion-wise. Note: Exothermic dissolution. Maintain internal temperature < 25 °C.

    • Cool the resulting clear solution to 0–5 °C.

    • Prepare a solution of Boc₂O (800 g, 3.66 mol, 1.05 eq) in THF (2.5 L, 5 vol). Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 10 °C.

    • Warm the biphasic mixture to 20–25 °C and stir vigorously for 12 hours.

    • In-Process Control (IPC): Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A negative result (no purple spot) validates complete amine consumption.

    • Workup: Extract the mixture with MTBE (2 × 1 L) to remove unreacted Boc₂O. Discard the organic layer.

    • Cool the aqueous layer to 5 °C and slowly acidify with 6M HCl to pH 2–3. The product will precipitate as a dense white solid.

    • Filter the suspension, wash the filter cake with cold water (2 × 1 L), and dry under vacuum at 45 °C to constant weight.

Step 2: Synthesis of Benzyl cis-4-(Boc-amino)cyclohexane-1-carboxylate
  • Objective: Mild esterification preserving the cis-stereocenter.

  • Procedure:

    • Charge a 20 L reactor with cis-4-(Boc-amino)cyclohexanecarboxylic acid (800 g, 3.29 mol, 1.0 eq), anhydrous DMF (6.4 L, 8 vol), and K₂CO₃ (682 g, 4.93 mol, 1.5 eq).

    • Stir the suspension at 20–25 °C for 30 minutes to ensure complete carboxylate formation.

    • Safety Critical: Benzyl bromide is a potent lachrymator. Ensure the reactor is properly vented.

    • Add Benzyl bromide (618 g, 3.62 mol, 1.1 eq) dropwise via an addition funnel over 1.5 hours. The reaction is mildly exothermic; adjust the jacket cooling to maintain the internal temperature between 20–25 °C.

    • Stir the mixture for 4 hours at room temperature.

    • IPC: Analyze by HPLC. Proceed when starting material is < 1%.

    • Workup: Slowly add the reaction mixture into vigorously stirred ice-water (16 L, 20 vol). The product will crash out as a granular white solid.

    • Filter the solid, wash thoroughly with water (3 × 2 L) to remove DMF and salts, followed by a heptane wash (1 L) to remove residual benzyl bromide. Dry under vacuum at 40 °C.

Step 3: Synthesis of Benzyl cis-4-aminocyclohexane-1-carboxylate Hydrochloride
  • Objective: Anhydrous deprotection and API-salt isolation.

  • Procedure:

    • Charge a 10 L reactor with Benzyl cis-4-(Boc-amino)cyclohexane-1-carboxylate (1.0 kg, 3.00 mol, 1.0 eq) and MTBE (5 L, 5 vol). Stir to form a uniform suspension/solution.

    • Slowly add 4M HCl in dioxane (3.75 L, 15.0 mol, 5.0 eq) at 20 °C.

    • Observation: Vigorous gas evolution (CO₂ and isobutylene) will commence. Ensure the reactor condenser is open to a scrubber or exhaust.

    • Stir the mixture at 20–25 °C for 6 hours. As the reaction progresses, the target hydrochloride salt will precipitate heavily from the organic matrix.

    • IPC: Analyze an aliquot by HPLC to confirm the complete disappearance of the Boc-protected intermediate.

    • Workup: Filter the thick white slurry. Wash the filter cake with MTBE (2 × 1.5 L) to remove residual dioxane and trace impurities.

    • Dry the product in a vacuum oven at 50 °C for 24 hours to yield the highly pure target compound.

References

  • Heterocyclic compounds as kinase inhibitors. European Patent Office, EP2699572A1. (Details the application of benzyl 4-aminocyclohexanecarboxylate in the synthesis of SYK and LRRK2 inhibitors, and references standard protective group strategies).
  • PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE-CARBOXYLIC ACIDS. World Intellectual Property Organization, WO2003078381A1. (Provides thermodynamic context on the isomerization dynamics between cis and trans 4-aminocyclohexanecarboxylic acid derivatives).

Sources

Application

Application Note: Precision Amidation of Benzyl cis-4-aminocyclohexane-1-carboxylate

This Application Note is structured to guide researchers through the specific challenges of amidating benzyl cis-4-aminocyclohexane-1-carboxylate , a scaffold where stereochemical integrity and steric hindrance are criti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges of amidating benzyl cis-4-aminocyclohexane-1-carboxylate , a scaffold where stereochemical integrity and steric hindrance are critical factors.

Part 1: Executive Summary & Mechanistic Insight

The benzyl cis-4-aminocyclohexane-1-carboxylate scaffold is a high-value intermediate in the synthesis of peptidomimetics and linker systems.[1] However, it presents a unique "Axial Amine Challenge" that distinguishes it from standard peptide couplings.

The "Axial Amine" Challenge

In the cis-1,4-disubstituted cyclohexane system, the molecule adopts a chair conformation where the bulky benzyl ester group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.[1] This forces the C4-amino group into the axial position.[1][2]

  • Steric Hindrance: The axial amine is shielded by the ring hydrogens (1,3-diaxial interactions), significantly reducing its nucleophilicity compared to the trans (equatorial) isomer.[1][2]

  • Epimerization Risk: While the primary reaction is amidation at C4, the thermodynamic drive to relieve the axial strain can promote epimerization at C1 (alpha to the ester) under prolonged basic conditions, leading to the formation of the undesired, thermodynamically stable trans-isomer.[1]

Strategic Imperative: The ideal coupling protocol must be highly active (to overcome axial steric hindrance) yet mild (to prevent C1 epimerization and ester hydrolysis).[2]

Part 2: Reagent Selection Matrix

The following table summarizes the performance of standard coupling reagents specifically for this sterically demanding substrate.

ReagentActivation MechanismSuitability for cis-CyclohexaneProsCons
T3P (Propylphosphonic anhydride)Cyclic anhydrideOptimal (First Choice) Low epimerization risk; Water-soluble byproducts; Excellent for scale-up.[1][2]Requires slightly longer reaction times; Sensitive to steric bulk of the acid partner.
HATU Uronium/AminiumHigh Performance Extremely fast kinetics; Overcomes significant steric hindrance.[2]Expensive; High risk of epimerization if base excess is uncontrolled; Difficult byproduct removal (tetramethylurea).[2]
EDC / Oxyma CarbodiimideStandard / General Cost-effective; "Oxyma" is a safer, non-explosive alternative to HOBt.[1]Slower kinetics for axial amines; Urea byproduct removal can be tedious; Lower yields for bulky acids.[2]
IBCF (Isobutyl chloroformate)Mixed AnhydrideNiche Very cheap; Good for simple acids.[2]Moisture sensitive; High risk of disproportionation; Not recommended for valuable intermediates.[2]

Part 3: Visualization of Reaction Logic[1]

The following diagram illustrates the kinetic vs. thermodynamic landscape of this reaction and the decision process.

AmidationLogic Substrate Benzyl cis-4-aminocyclohexane-1-carboxylate (Axial Amine) TransImpurity Trans-Isomer Impurity (Thermodynamic Sink) Substrate->TransImpurity Thermodynamic Isomerization Decision Select Reagent Substrate->Decision Target Target cis-Amide Product T3P T3P / Pyridine (Mild, Low Epimerization) Decision->T3P Standard / Scale-up HATU HATU / DIPEA (High Kinetic Power) Decision->HATU Bulky Acid Partner T3P->Target High Yield (Slow but Selective) HATU->Target Fast Conversion HATU->TransImpurity Excess Base / Time

Caption: Decision logic for coupling reagent selection balancing kinetic power against thermodynamic isomerization risks.

Part 4: Optimized Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended for Purity & Scale)

Best for: Standard acids, scale-up (>1g), and minimizing epimerization.[1]

Materials:

  • Amine: Benzyl cis-4-aminocyclohexane-1-carboxylate HCl salt (1.0 equiv)[1][2]

  • Carboxylic Acid: R-COOH (1.1 equiv)[2]

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[2]

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (2.5 equiv)[2]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)[2]

Step-by-Step Procedure:

  • Dissolution: In a reactor/flask, suspend the amine salt (1.0 equiv) and the carboxylic acid (1.1 equiv) in EtOAc (5–10 mL per gram of amine).

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.5 equiv) dropwise. Note: Pyridine is preferred over DIPEA for T3P couplings as it minimizes epimerization and acts as an efficient proton scavenger without being too basic.[1]

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: If conversion is <90% after 6 hours, add an additional 0.5 equiv of T3P.

  • Workup (Self-Validating):

    • Add water (equal volume) to quench.[2]

    • Separate layers.[2]

    • Wash organic layer with 10% Citric Acid or 0.5M HCl (3x).[2] Why? This removes excess Pyridine, unreacted amine, and crucially, the water-soluble T3P byproducts.[1]

    • Wash with Sat. NaHCO₃ (remove unreacted acid) and Brine.[2]

    • Dry over Na₂SO₄ and concentrate.[2][3]

Protocol B: HATU-Mediated Coupling (Recommended for Difficult Acids)

Best for: Sterically hindered carboxylic acids or when T3P fails to drive conversion.[2]

Materials:

  • Reagent: HATU (1.1 – 1.2 equiv)[2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF[1]

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add 1.0 equiv of DIPEA.[2] Stir for 2–5 minutes. Do not stir longer than 10 mins to avoid racemization of the acid.

  • Amine Addition: Add the Benzyl cis-4-aminocyclohexane-1-carboxylate HCl salt (1.0 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature. Reaction is typically complete in <2 hours due to the high reactivity of the At-complex.

  • Workup:

    • Dilute with EtOAc (large excess, as DMF is hard to remove).[2]

    • Wash extensively with LiCl (5% aq) or water to remove DMF.[2]

    • Wash with 0.5M HCl and Sat.[2] NaHCO₃.

Part 5: Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion Axial amine steric hindrance.[1][2]Switch from EDC to HATU. Increase concentration (0.5M).
Epimerization (Trans isomer detected) Base too strong or reaction too long.Switch to T3P/Pyridine.[2][4] Reduce reaction temperature to 0°C. Reduce base equivalents.
Hydrolysis of Benzyl Ester pH > 10 during workup or reaction.[2]Avoid strong hydroxide washes.[2] Use NaHCO₃ for basic washes.[2][3]
Gelatinous Workup Emulsion formed by amide.[2]Use 2-MeTHF instead of EtOAc. Add solid NaCl to break emulsion.

Part 6: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6][7] Organic Process Research & Development, 20(2), 140–177. Link[2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, J. A., et al. (2011).[2][3] Optimization of the T3P-Mediated Amide Bond Formation. Organic Process Research & Development, 15(6). (General reference for T3P protocols).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][7][8] Tetrahedron, 60(11), 2447-2467. Link[2]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing cis-to-trans isomerization of benzyl 4-aminocyclohexanecarboxylate

Technical Support Center: Benzyl 4-Aminocyclohexanecarboxylate Introduction Welcome to the technical support guide for benzyl 4-aminocyclohexanecarboxylate. This document is intended for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl 4-Aminocyclohexanecarboxylate

Introduction

Welcome to the technical support guide for benzyl 4-aminocyclohexanecarboxylate. This document is intended for researchers, scientists, and professionals in drug development who utilize the cis-isomer of this compound. Maintaining the stereochemical integrity of this molecule is often critical for achieving desired biological activity and ensuring product purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent the unwanted isomerization from the thermodynamically less stable cis-isomer to the more stable trans-isomer.

Understanding the Isomerization: The Thermodynamic Driving Force

The core of the issue lies in the thermodynamic stability of the cyclohexane ring. In 1,4-disubstituted cyclohexanes, the most stable conformation is the one where both substituents occupy equatorial positions.[1] The trans-isomer of benzyl 4-aminocyclohexanecarboxylate can adopt a chair conformation where both the amino and the benzyl carboxylate groups are equatorial, minimizing steric strain.[2] Conversely, the cis-isomer is forced to have one substituent in an axial position and one in an equatorial position, which is a higher energy state.[2]

This inherent energy difference means that, given a viable kinetic pathway, the cis-isomer will spontaneously convert to the more stable trans-isomer to reach a thermodynamic equilibrium.[3][4] This process, known as epimerization, is often catalyzed by the presence of acidic or basic species.

Mechanism of Isomerization

The isomerization (or epimerization) at the C4 position (bearing the amino group) is less common under typical conditions. However, the proton at the C1 position (alpha to the carbonyl group) is susceptible to removal under basic conditions, or the carbonyl oxygen can be protonated under acidic conditions, both of which can lead to epimerization.

  • Base-Catalyzed Epimerization: A base can deprotonate the alpha-carbon (C1), forming an enolate intermediate. This planar enolate can then be reprotonated from either face, leading to a mixture of cis and trans isomers, which will eventually equilibrate to favor the more stable trans product.[5]

  • Acid-Catalyzed Epimerization: An acid can protonate the carbonyl oxygen, making the alpha-proton more acidic and facilitating the formation of an enol intermediate. Tautomerization back to the keto form can produce both isomers.

The diagram below illustrates the base-catalyzed pathway, which is a common concern during workups or when using basic reagents.

G cluster_main Base-Catalyzed Isomerization Pathway cis cis-Isomer (Axial-Equatorial) enolate Planar Enolate Intermediate cis->enolate  -H⁺ (Base) enolate->cis  +H⁺ trans trans-Isomer (Diequatorial - More Stable) enolate->trans  +H⁺ (Favored) trans->enolate  -H⁺ (Base)

Caption: Base-catalyzed equilibrium between cis and trans isomers.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My post-reaction NMR/HPLC analysis shows a significant amount of the trans-isomer, but I started with pure cis. What are the most likely causes?

A1: Unintended isomerization during a reaction or workup is a common problem. The appearance of the trans-isomer strongly suggests that the reaction or subsequent processing steps created conditions favorable for epimerization. Here is a logical workflow to diagnose the issue:

G A Unexpected trans-Isomer Detected B Review Reaction Conditions A->B C Review Workup & Purification A->C D Check Reagent/Solvent pH B->D Acidic/Basic Catalysts? E Assess Reaction Temperature & Time B->E Prolonged Heating? F Check pH of Aqueous Layers C->F Strong Acid/Base Wash? G Evaluate Purification Method C->G Acidic Silica Gel? H Implement Corrective Actions D->H E->H F->H G->H

Caption: Workflow for troubleshooting unexpected isomerization.

Detailed Checklist:

  • Reagent and Solvent Purity: Trace amounts of acid or base in your solvents or reagents are a primary culprit.[6] Ensure you are using high-purity, neutral solvents.

  • Reaction pH: Did your reaction involve strongly acidic or basic conditions? Even mildly basic conditions, such as using potassium carbonate or amines at elevated temperatures, can facilitate isomerization over time.[3][4]

  • Temperature and Reaction Time: High temperatures provide the activation energy needed to reach equilibrium faster.[3][7] If your reaction was heated for an extended period, isomerization is more likely. Try to run reactions at the lowest effective temperature for the shortest possible time.[8]

  • Aqueous Workup: Washing with strong acidic or basic solutions (e.g., 1M HCl or 1M NaOH) can cause rapid isomerization at the interface. Use milder alternatives like saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) and minimize contact time.

  • Purification Method: Standard silica gel is inherently acidic and can catalyze isomerization on the column.[8] If you suspect this is the issue, you can either neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in your eluent) or switch to a different stationary phase like alumina (neutral or basic) or reversed-phase chromatography.[8]

Q2: How can I reliably quantify the cis-to-trans ratio in my sample?

A2: The two most reliable methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: This is the gold standard for quantification. The two isomers have different polarities and will separate on an appropriate column.[9] A normal-phase method using a silica column with a mobile phase like n-hexane/ethanol can effectively separate the isomers.[10] Reversed-phase (e.g., C18) can also be effective, often with a mobile phase of acetonitrile and a buffered aqueous solution.[11] For accurate quantification, you will need a reference standard for both isomers to determine their respective retention times and response factors.

  • ¹H NMR Spectroscopy: While HPLC is better for precise quantification, ¹H NMR is excellent for rapid and definitive structural confirmation.[12] The key difference lies in the chemical shifts and coupling constants of the protons on C1 and C4. In the more stable chair conformations, the axial and equatorial protons have distinct magnetic environments.[12] Typically, the axial protons (found in the trans-isomer) resonate at a higher field (lower ppm) than the equatorial protons (in the cis-isomer).[12] By integrating the distinct signals for each isomer, you can determine their relative ratio.

Q3: Can I convert the unwanted trans-isomer back to the desired cis-isomer?

A3: This is challenging because you are fighting against thermodynamics. Driving the equilibrium from the more stable trans-isomer to the less stable cis-isomer is an uphill battle. While you can establish an equilibrium mixture by treating the trans-isomer with acid or base, the mixture will naturally favor the trans form.[3][4] Separation of this mixture via chromatography would be the only practical way to re-isolate the cis-isomer, but this is often inefficient. The most effective strategy is to prevent the initial isomerization from occurring.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for cis-benzyl 4-aminocyclohexanecarboxylate to ensure long-term stability?

A1: To minimize the risk of isomerization over time, proper storage is crucial. The compound should be stored under conditions that inhibit the catalytic processes.

ConditionRecommendationRationale
Temperature 2-8 °C[13][14]Reduces the kinetic energy of molecules, slowing the rate of potential isomerization.
Atmosphere Inert Gas (Argon or Nitrogen)[14]Prevents potential oxidation and exposure to atmospheric moisture and CO₂, which can form carbonic acid.
Container Tightly sealed, amber glass vial[15]Protects from light, which could potentially catalyze other side reactions, and prevents moisture ingress.
Purity Store as a dry solid.Avoid storing in solution, as solvent impurities or residual catalysts are a primary risk factor for isomerization.[6]

Q2: Which solvents should I avoid when working with the cis-isomer?

A2: The primary concern is the presence of acidic or basic impurities. While most high-purity solvents are acceptable, you should be particularly cautious with the following:

  • Older or Improperly Stored Solvents: Ethers like THF can form peroxides, and chloroform can degrade to produce HCl. Always use freshly opened or properly stored solvents.

  • Protic Solvents: While generally fine if neutral, protic solvents like methanol or ethanol can participate in proton transfer, potentially facilitating isomerization if a catalyst is present.

  • Basic Solvents: Solvents like pyridine should be used with caution and only when necessary for a reaction, as they can act as a base catalyst for epimerization.

Q3: I need to perform a reaction using a strong base (e.g., LDA, NaH). How can I protect the stereocenter?

A3: This is a significant challenge. If the base is intended to deprotonate the alpha-carbon to the ester, isomerization is unavoidable as you will be intentionally generating the enolate. If the base is for another part of the molecule, consider the following:

  • Protecting Groups: Protect the amine functionality (e.g., as a Boc or Cbz carbamate) before the reaction. This can sometimes alter the reactivity and stability, but it prevents the free amine from acting as an internal base or reacting with your reagents.

  • Low Temperature: Perform the reaction at the lowest possible temperature (e.g., -78 °C) to favor kinetic control over thermodynamic control.[7]

  • Inverse Addition: Add your substrate solution slowly to the base at low temperature (inverse addition) to ensure there is never an excess of substrate in the presence of the base, which can help minimize side reactions.

  • Rapid Quenching: Quench the reaction at low temperature with a weak acid (e.g., saturated NH₄Cl) as soon as it is complete to neutralize the base immediately.

Experimental Protocols

Protocol 1: Quantification of Isomeric Ratio by HPLC

This protocol provides a general method for separating cis and trans isomers. Optimization may be required for your specific instrument and sample matrix.

  • Column: Silica Gel (Normal Phase), 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A mixture of n-hexane and ethanol. Start with a ratio of 70:30 (v/v).[10] Adjust the ratio to achieve optimal separation (increasing ethanol will decrease retention time).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm.[10]

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve approximately 1 mg of your sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: The trans-isomer is typically less polar and will elute earlier than the cis-isomer in a normal-phase system. Calculate the percentage of each isomer based on the integrated peak area.

Protocol 2: General Reaction Setup to Minimize Isomerization

This protocol outlines best practices for a generic reaction (e.g., N-alkylation) where stereochemical integrity is paramount.

  • Glassware and Reagents: Ensure all glassware is thoroughly dried. Use anhydrous, high-purity solvents from a freshly opened bottle or a solvent purification system.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: If the reaction involves a base, choose the mildest base that can effectively promote the reaction (e.g., K₂CO₃ or DIPEA instead of NaH, if possible). Add reagents slowly at a controlled temperature.

  • Temperature Control: Maintain the reaction at the lowest temperature required for a reasonable reaction rate. If possible, run the reaction at room temperature or 0 °C. Avoid heating unless absolutely necessary.[8]

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run longer than necessary.[7]

  • Workup: Upon completion, cool the reaction mixture to 0 °C. Quench carefully with a neutral or weakly acidic solution (e.g., saturated aqueous NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with brine only. Avoid strong acid or base washes.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at low temperature (e.g., on a rotovap with a water bath temperature ≤ 30 °C).

  • Purification: If chromatography is needed, use a neutral stationary phase or silica gel that has been deactivated with triethylamine.[8]

By understanding the underlying chemical principles and adhering to these meticulous handling and reaction protocols, you can significantly improve your success in maintaining the stereochemical purity of cis-benzyl 4-aminocyclohexanecarboxylate.

References

  • Safety Data Sheet. (n.d.). USP.
  • Hornyánszky, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry.
  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Google Patents.
  • Safety Data Sheet - QZ-3268. (2024, September 21). Combi-Blocks, Inc.
  • Safety Data Sheet. (2025, August 18). Cayman Chemical.
  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Google Patents.
  • Preventing isomerization of (Z)-3-Penten-1-yne during reactions. (n.d.). Benchchem.
  • Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate. (n.d.). Sigma-Aldrich.
  • Substituted Cyclohexanes. (n.d.). KPU Pressbooks.
  • Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. (n.d.). Benchchem.
  • Cyclic Stereochemistry. (n.d.). SlideShare.
  • Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube.
  • Proposed mechanism of base catalyzed epimerization. (n.d.). ResearchGate.
  • 4-Aminobenzyl alcohol - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Heterogeneous buffer to prevent isomerization and decomposition. (n.d.). OIST Groups.
  • Avoiding isomerization during 2H-indazole synthesis. (n.d.). Benchchem.
  • High performance liquid chromatography separation method of paroxol cis and trans isomers. (n.d.). Google Patents.
  • HPLC-Based Separation of Cis and Trans Chalcone Isomers. (n.d.). Benchchem.

Sources

Optimization

Technical Support Center: Purification of Benzyl cis-4-aminocyclohexane-1-carboxylate

Ticket ID: #REC-BZ-CIS-4 Subject: Solvent Systems & Protocols for Isomeric Purity Assigned Specialist: Senior Application Scientist, Separation Chemistry Group[1] Diagnostic Overview The Challenge: Benzyl cis-4-aminocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REC-BZ-CIS-4 Subject: Solvent Systems & Protocols for Isomeric Purity Assigned Specialist: Senior Application Scientist, Separation Chemistry Group[1]

Diagnostic Overview

The Challenge: Benzyl cis-4-aminocyclohexane-1-carboxylate is a critical intermediate in the synthesis of CETP inhibitors and other pharmaceutical targets.[1] The primary purification challenge is stereochemical: the crude synthesis (often via catalytic hydrogenation of benzyl 4-aminobenzoate) typically yields a mixture of cis (kinetic product) and trans (thermodynamic product) isomers.

The Solution: Direct recrystallization of the free base is rarely effective because it often exists as an oil or a low-melting solid with poor lattice energy. The industry-standard solution is salt formation , specifically using p-toluenesulfonic acid (p-TsOH) .[1] The resulting tosylate salt exhibits superior crystallinity and a significant solubility differential between diastereomers, allowing for high-efficiency purification.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This is a classic phase separation issue, likely caused by one of three factors:

  • Impure Free Base: You are attempting to recrystallize the free amine, which is naturally an oil/gum.[1] Fix: Convert to the Tosylate or HCl salt.

  • Wet Solvent: Benzyl esters are hydrophobic; the presence of water in your organic solvent (e.g., wet Ethanol) forces the hydrophobic oil out of solution before crystals can nucleate. Fix: Use anhydrous solvents.[1]

  • Cooling Too Fast: Rapid cooling traps impurities (including the trans isomer) that lower the melting point, causing an "oil crash." Fix: Re-heat to reflux and cool slowly (10°C/hour) with stirring.

Q2: I need to remove the trans isomer. Which solvent system is best?

Recommendation: Acetonitrile (MeCN) is the "Gold Standard" for this separation.

  • Mechanism: Acetonitrile has a high dielectric constant (37.[1]5) but is aprotic. It dissolves the more soluble isomer (often the trans-tosylate in specific concentrations) while the cis-tosylate packs efficiently into the crystal lattice, precipitating out in high diastereomeric excess (de).

  • Alternative: If MeCN fails, use Ethanol/Diethyl Ether (1:3) .[1] Dissolve in hot ethanol, then add ether until turbid.

Q3: Can I use the Hydrochloride (HCl) salt instead?

Advisory: Yes, but with reservations. HCl salts of amino esters are hygroscopic and often form solvates that are difficult to dry.[1] Tosylate salts are non-hygroscopic, have higher melting points, and generally offer sharper separation of cyclohexane stereoisomers.

Standard Operating Procedure (SOP)

Protocol: Purification of Benzyl cis-4-aminocyclohexane-1-carboxylate Tosylate

Materials
  • Crude Amine: Benzyl 4-aminocyclohexane-1-carboxylate (mixture)[1]

  • Acid: p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O)

  • Solvent: Acetonitrile (HPLC Grade, anhydrous)[1]

Step-by-Step Workflow
  • Stoichiometry Check: Calculate 1.05 equivalents of p-TsOH relative to your crude amine.[1]

  • Dissolution (Acid): Dissolve the p-TsOH in minimal Acetonitrile at room temperature.

  • Addition: Dissolve the crude amine in Acetonitrile (5 mL per gram). Add the acid solution dropwise to the amine solution with vigorous stirring. Note: An exotherm is normal.

  • Reflux: Heat the mixture to reflux (80-82°C). The suspension should dissolve completely. If not, add MeCN in 1 mL increments until clear.[1]

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed.

    • Critical Step: If no crystals form by 40°C, scratch the glass or add a seed crystal of the cis-tosylate.

  • Maturation: Once room temperature is reached, cool to 0-4°C (ice bath) for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline solid. Wash the cake with cold Acetonitrile (0°C).

  • Drying: Dry under vacuum at 45°C. Caution: High heat (>60°C) may cause ester hydrolysis if traces of acid/moisture remain.[1]

Solvent Selection Matrix

Solvent SystemPolaritySuitability for Cis IsomerProsCons
Acetonitrile High (Aprotic)Excellent Best diastereomeric separation; sharp melting points.[1]Cost; toxicity.[1]
Ethanol / Et₂O High/Low MixGood Classic method; Ether acts as antisolvent to force precipitation.[1]Ether is highly flammable; requires careful ratio control.[1]
Isopropanol (IPA) Medium (Protic)Moderate Good for large scale; less toxic.[1]Lower yield; may co-crystallize trans isomer.[1]
Ethyl Acetate Medium (Aprotic)Poor Often too soluble for the salt; good for free base extraction only.Not recommended for crystallization of this salt.[1]

Visual Workflows

Diagram 1: Purification Decision Logic

This flowchart guides you through the decision-making process based on the physical state of your crude material.

PurificationLogic Start Start: Crude Material StateCheck Physical State? Start->StateCheck IsOil Oil / Gum StateCheck->IsOil IsSolid Solid StateCheck->IsSolid MakeSalt Action: Form Tosylate Salt (Add p-TsOH in MeCN) IsOil->MakeSalt SaltCheck Is it a Salt? IsSolid->SaltCheck SaltCheck->MakeSalt No (Free Base) PurityCheck Check Cis/Trans Ratio (NMR) SaltCheck->PurityCheck Yes MakeSalt->PurityCheck HighTrans High Trans Impurity PurityCheck->HighTrans GoodCis High Cis (>90%) PurityCheck->GoodCis RecrystMeCN Recrystallize: Acetonitrile (Reflux -> Slow Cool) HighTrans->RecrystMeCN Selectivity Required RecrystIPA Recrystallize: Isopropanol (Maximize Yield) GoodCis->RecrystIPA Yield Required Final Pure Cis-Tosylate RecrystMeCN->Final RecrystIPA->Final

Caption: Decision tree for selecting the appropriate purification pathway based on crude material state and isomeric composition.

Diagram 2: Recrystallization Phase Diagram

A visualization of the temperature-dependent solubility curve critical for separating the cis (product) from the trans (impurity).

PhaseDiagram Step1 1. Dissolution (80°C) Both isomers dissolved Step2 2. Cooling (40°C) Supersaturation Reached Step1->Step2 Slow Cool Step3 3. Nucleation (25°C) Cis-Tosylate crystallizes Trans remains in solution Step2->Step3 Selective Precip. Step4 4. Filtration (0°C) Solid: Pure Cis Filtrate: Trans + Impurities Step3->Step4 Ice Bath

Caption: Thermal profile of the recrystallization process. The solubility differential between cis and trans isomers is maximized between 40°C and 25°C.

References

  • European Patent Office. (2017).[1] Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.[1][2][3] EP 3411355 B1.[1] (Describes the general solubility differences and salt formation for 4-aminocyclohexane derivatives). Link

  • Kishimoto, S., et al. (2003).[1] Process for preparation of trans-4-aminocyclohexanecarboxylic acids.[1][2][3][4] WO2003078381A1.[1] (Details the use of p-toluenesulfonic acid for isomeric separation). Link

  • Journal of Medicinal Chemistry. (1993). Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogs containing cis- and trans-4-aminocyclohexanecarboxylic acid.[1][2] 36(8):1100-1103.[1][2] (Foundational work on separating cyclohexane amino acid isomers). Link[1]

  • Organic Syntheses. (2000).[1] Synthesis of trans-4-aminocyclohexanecarboxylic acid derivatives. (Provides general context on the thermodynamic stability and handling of these isomers). Link

Sources

Troubleshooting

Technical Support Center: Benzyl cis-4-aminocyclohexane-1-carboxylate Purification

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of removing the trans-isomer impurity from benzyl cis-4-aminocyclohexane-1-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of removing the trans-isomer impurity from benzyl cis-4-aminocyclohexane-1-carboxylate. Isomeric purity is often a critical quality attribute in pharmaceutical development, and this document outlines the core principles, troubleshooting strategies, and detailed protocols to achieve high cis-purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it crucial to separate the cis and trans isomers of this compound?

A: In drug development, the three-dimensional structure of a molecule dictates its biological activity. Cis and trans isomers, while chemically similar, have different spatial arrangements of their functional groups (the amino and benzyl carboxylate groups). This can lead to significant differences in how they bind to biological targets like enzymes or receptors. The cis-isomer might be the active therapeutic agent, while the trans-isomer could be inactive, less active, or even cause off-target effects. Therefore, regulatory bodies require stringent control over isomeric purity for safety and efficacy.

Q2: What makes the separation of these cis/trans isomers challenging?

A: The primary challenge lies in their similar physicochemical properties. Both isomers have the same molecular weight and chemical formula, and often have very close boiling points and polarities. This makes traditional separation techniques like standard distillation or simple chromatography difficult. Effective separation relies on exploiting subtle differences in their physical properties, such as crystal lattice energy (solubility) or minor polarity differences that can be amplified by specific chromatographic conditions.

Q3: What are the fundamental differences between the cis and trans isomers that we can exploit for separation?

A: The key difference is their three-dimensional shape.

  • Cis Isomer: The amino and benzyl carboxylate groups are on the same side of the cyclohexane ring. This often results in a more "crowded" or sterically hindered conformation.

  • Trans Isomer: The functional groups are on opposite sides of the ring, leading to a more linear, extended, and often more symmetrical structure. This difference in symmetry and shape affects how the molecules pack into a crystal lattice. Generally, the more symmetrical trans isomer has better crystallinity and may be less soluble in certain solvents, a property that is highly advantageous for separation by fractional crystallization[1].

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification process.

Q4: My initial attempt at recrystallization gave a low yield of the cis-isomer. What went wrong?

A: This is a common issue and usually points to one of two scenarios: either the desired cis-isomer is more soluble than the trans-isomer in your chosen solvent, or the conditions were not optimized.

  • Probable Cause 1: Incorrect Solubility Profile. It's often the case that the more symmetrical trans-isomer is less soluble and crystallizes out first, leaving the desired cis-isomer enriched in the mother liquor[2]. If you collected the crystals, you may have inadvertently isolated the impurity.

  • Solution:

    • Analyze Both Phases: Before discarding anything, take a sample of both the crystallized solid and the remaining solution (mother liquor) and analyze them by HPLC or NMR to determine the cis:trans ratio in each.

    • Isolate from Mother Liquor: If the mother liquor is enriched in the cis-isomer, your goal is to remove the solvent from the filtrate to recover your product. You may need to perform a second, more careful crystallization on this enriched material.

  • Probable Cause 2: Suboptimal Crystallization Conditions. Rapid cooling, using too much solvent, or agitation can lead to co-precipitation of both isomers, resulting in poor separation and low recovery.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane mixtures) to find a system where the solubility difference between the isomers is maximized.

    • Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a 0-4°C refrigerator. Avoid rapid cooling in an ice bath, which can trap impurities.

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the mixture. An excess of solvent will keep more of your desired product in solution, reducing the yield.

Q5: I performed column chromatography, but the cis and trans isomers are co-eluting. How can I improve the separation?

A: Co-elution of geometric isomers is common due to their similar polarities. Achieving separation requires enhancing the subtle differences between them.

  • Probable Cause 1: Insufficiently Selective Mobile Phase. A standard mobile phase like hexane/ethyl acetate might not be selective enough.

  • Solution:

    • Trial and Error is Key: Chromatographic separation of diastereomers often involves empirical testing[3].

    • Change Solvent System: Introduce solvents that can have different types of interactions. For example, using dichloromethane (DCM) can alter selectivity compared to ethyl acetate. Adding a small percentage (e.g., 1-2%) of methanol or isopropanol can sharpen peaks and sometimes improve resolution[3].

    • Consider Additives: For amine-containing compounds, peak tailing on silica gel is common. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape and may enhance separation.

  • Probable Cause 2: Standard Silica Gel is Not Effective.

  • Solution:

    • Switch Stationary Phase: Consider using different types of stationary phases. Sometimes, alumina or specialty phases like cyano- or diol-bonded silica can offer different selectivity for geometric isomers[4].

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers and is often more successful than HPLC[5]. It typically uses a chiral or achiral column with carbon dioxide as the main mobile phase, which provides different selectivity.

Section 3: In-Depth Experimental Protocols

Protocol 1: Purification by Fractional Crystallization

This protocol is most effective when the starting mixture contains a significant majority of one isomer and there is a notable difference in solubility between the cis and trans forms. The principle is that the least soluble isomer will crystallize out of a saturated solution first[6].

Principle: This method leverages the often-lower solubility of the more symmetrical trans-isomer. By carefully controlling the crystallization conditions, the trans-isomer is selectively precipitated, leaving the desired cis-isomer enriched in the solution (mother liquor).

Apparatus & Reagents:

  • Isomeric mixture of benzyl 4-aminocyclohexane-1-carboxylate

  • Recrystallization solvent (e.g., Isopropanol, Ethanol, or Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Analytical equipment (HPLC or NMR)

Step-by-Step Procedure:

  • Solvent Selection: Begin by performing small-scale trials to identify a solvent in which the trans-isomer has low solubility while the cis-isomer is more soluble. Isopropanol is often a good starting point.

  • Dissolution: Place 10.0 g of the isomeric mixture into a 250 mL Erlenmeyer flask. Add the minimum amount of hot isopropanol required to just dissolve the solid completely.

  • Slow Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. This encourages the formation of well-ordered crystals of the least soluble component (likely the trans-isomer).

  • Further Cooling: Once at room temperature, place the flask in a refrigerator (4°C) for several hours (or overnight) to maximize crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold isopropanol.

  • Analysis and Recovery:

    • Crystals: The collected solid is expected to be highly enriched in the trans-isomer impurity.

    • Mother Liquor: The filtrate (mother liquor) now contains the product enriched in the desired cis-isomer.

    • QC Step: Analyze both the crystals and a concentrated sample of the mother liquor via HPLC or NMR to confirm the distribution of isomers.

  • Final Product Isolation: Remove the solvent from the mother liquor under reduced pressure (rotary evaporation) to yield the benzyl cis-4-aminocyclohexane-1-carboxylate with significantly reduced trans-isomer content. A second recrystallization of this material may be performed if higher purity is needed.

Protocol 2: Purification by Preparative Column Chromatography

This method is more labor-intensive but is generally more effective for separating mixtures with closer isomeric ratios or when crystallization fails.

Principle: The method exploits small differences in polarity between the isomers. The compound mixture is passed through a column packed with a solid adsorbent (stationary phase), and a solvent mixture (mobile phase) is used to move the components down the column. The isomer that interacts more weakly with the stationary phase will travel faster and elute first.

Apparatus & Reagents:

  • Silica gel (for flash chromatography)

  • Glass chromatography column

  • Mobile phase solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Triethylamine)

  • Sample mixture

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring

Step-by-Step Procedure:

  • Mobile Phase Optimization (QC Step): Using Thin-Layer Chromatography (TLC), test various solvent systems to find one that shows at least some separation between the two spots corresponding to the isomers. A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate. Add 0.5% triethylamine to the mobile phase to prevent peak tailing from the amine group.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it carefully using the chosen mobile phase to avoid air bubbles.

  • Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the mobile phase (or DCM) and load it onto the top of the silica column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The flow rate should be controlled to allow for proper equilibration and separation.

  • Fraction Monitoring (QC Step): Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate, develop the plate, and visualize the spots under UV light. Combine the fractions that contain only the pure desired isomer.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzyl cis-4-aminocyclohexane-1-carboxylate.

Data & Visualization

Table 1: Comparison of Purification Techniques
TechniquePrinciple of SeparationBest ForProsCons
Fractional Crystallization Differential solubility based on crystal packing efficiency[7][8]Mixtures with >80% of one isomerScalable, cost-effective, can yield very high purityHighly dependent on finding the right solvent, may have lower yield of the more soluble isomer
Column Chromatography Differential polarity and interaction with stationary phase[3]Mixtures with 50:50 to 80:20 ratiosHighly versatile, can separate complex mixturesLabor-intensive, requires significant solvent, may be difficult to scale up
Supercritical Fluid Chromatography (SFC) Differential partitioning between stationary phase and supercritical fluid mobile phase[5]Difficult separations, high-throughput needsFast, uses less organic solvent, often provides better resolution for isomersRequires specialized equipment
Diagram 1: Decision Workflow for Isomer Purification

This diagram provides a logical path for selecting the appropriate purification strategy based on the initial purity of the isomeric mixture.

PurificationWorkflow start_node Start: Isomeric Mixture qc_node Analyze Cis:Trans Ratio (HPLC/NMR) start_node->qc_node decision_node Ratio > 85:15 Cis:Trans? qc_node->decision_node process_node1 Attempt Fractional Crystallization decision_node->process_node1  Yes process_node2 Optimize Column Chromatography decision_node->process_node2  No end_node Pure Cis-Isomer process_node1->end_node troubleshoot_node Troubleshoot: Low Yield or Purity process_node1->troubleshoot_node process_node3 Consider Advanced Methods (SFC) process_node2->process_node3 If separation fails process_node2->end_node process_node3->end_node

Caption: Decision tree for selecting a purification method.

References

  • Royal Society of Chemistry. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers. [Link]

  • Google Patents. (2018).
  • GEA. (n.d.). Fractional Crystallization. [Link]

  • ResearchGate. (2009). Analytical gas-chromatographic stereoisomeric separation of...[Link]

  • European Patent Office. (2017). EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. [Link]

  • Chemsrc. (2025). cis-4-aminomethyl-1-cyclohexanecarboxylic acid. [Link]

  • Wikipedia. (n.d.). Fractional crystallization (chemistry). [Link]

  • Reddit. (2024). Help with separation of diastereomers. [Link]

  • Google Patents. (2003). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. [Link]

  • Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Quora. (2015). Which methods do chemical engineers use to separate isomers?[Link]

  • Wiley Online Library. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Ekeeda. (2019). Fractional Crystallization Definition and Principle. [Link]

  • Google Patents. (1975).
  • National Center for Biotechnology Information. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for cis-4-Aminocyclohexane Benzyl Ester Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing cis-4-aminocyclohexane benzyl ester (often isolated as a p-toluenesulfonate or TFA salt) presents unique stereochemical and chemoselective challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing cis-4-aminocyclohexane benzyl ester (often isolated as a p-toluenesulfonate or TFA salt) presents unique stereochemical and chemoselective challenges. This guide bypasses generic procedures to focus on the causality of reaction failures , providing you with self-validating protocols to ensure high-yield, isomerically pure synthesis.

Synthesis Workflow & Route Selection

The synthesis generally follows one of two pathways: a direct Fischer-type esterification (Route A) or a mild protection-deprotection sequence (Route B). Your choice of route dictates the thermodynamic risks to your stereocenter.

SynthesisRoutes SM cis-4-Aminocyclohexanecarboxylic Acid R1_Step Direct Esterification BnOH, pTsOH, Toluene SM->R1_Step Route A (High Temp) R2_Step1 Amine Protection Boc2O, NaOH SM->R2_Step1 Route B (Mild) R1_Prod Product: pTsOH Salt (cis-4-Aminocyclohexyl Bn Ester) R1_Step->R1_Prod Dean-Stark R2_Int cis-4-(Boc-amino)cyclohexanecarboxylic Acid R2_Step1->R2_Int R2_Step2 Esterification BnBr, K2CO3, DMF R2_Int->R2_Step2 R2_Ester Boc-Protected Benzyl Ester R2_Step2->R2_Ester R2_Step3 Deprotection TFA, DCM R2_Ester->R2_Step3 R2_Prod Product: TFA Salt (cis-4-Aminocyclohexyl Bn Ester) R2_Step3->R2_Prod

Fig 1: Synthetic routes for cis-4-aminocyclohexane benzyl ester via direct vs protected pathways.

Mechanistic Troubleshooting & FAQs

Q: Why is my direct esterification yielding a high percentage of the trans-isomer? The Causality: The cis-1,4-disubstituted cyclohexane ring forces one substituent into an axial position and the other into an equatorial position. Conversely, the trans-1,4-isomer allows both substituents to occupy the highly stable diequatorial positions. Because of this, the thermodynamic equilibrium state is heavily biased toward the trans form[1]. Prolonged heating in refluxing toluene (Route A) facilitates enolization at the alpha-carbon of the carboxylic acid, leading to rapid epimerization. The Fix: If stereochemical purity is degrading, abandon Route A. Switch to the mild alkylation conditions of Route B (K₂CO₃ in DMF at room temperature), which completely suppresses alpha-proton deprotonation.

Q: During direct esterification with pTsOH and benzyl alcohol, my reaction stalls at 50% yield and I observe polymeric byproducts. How can I drive it to completion? The Causality: Two competing mechanisms are destroying your yield. First, Fischer esterification is an equilibrium process; without continuous water removal, the reaction stalls. Second, if the primary amine is not fully protonated, it acts as a nucleophile, attacking the activated carbonyls to form polyamides (oligomerization). The Fix: You must use a Dean-Stark trap to physically remove water. Furthermore, ensure you are using a strict stoichiometric excess (1.1 to 1.2 equivalents) of p-toluenesulfonic acid. This locks 100% of the starting material into the non-nucleophilic ammonium salt, successfully yielding the cis-4-aminocyclohexanecarboxylic acid benzyl ester p-toluenesulfonate salt[2].

Q: Can I use sodium methoxide or other alkoxides to free-base the product after esterification? The Causality: No. Strong bases like sodium or potassium alkoxide will immediately trigger deprotonation of the alpha-carbon, destroying your cis stereocenter and driving the system to the thermodynamic trans equilibrium[1]. The Fix: Maintain the product as an ammonium salt (pTsOH or TFA). If the free base is absolutely required for your downstream coupling, neutralize it in situ using a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) immediately prior to the next reaction step.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . If the validation checkpoints fail, the reaction has failed, and you should not proceed to the next step.

Protocol A: Direct Esterification (pTsOH Salt Method)

Best for rapid synthesis when slight epimerization (≤5%) is acceptable.

  • Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend cis-4-aminocyclohexanecarboxylic acid (14.3 g, 100 mmol) in toluene (200 mL).

  • Reagent Addition: Add benzyl alcohol (50 mL, excess) and p-toluenesulfonic acid monohydrate (20.9 g, 110 mmol).

  • Reflux: Heat the mixture to a vigorous reflux (approx. 110°C). The suspension will gradually clear as the pTsOH salt forms and dissolves.

  • Self-Validation Checkpoint (Volumetric): Monitor the Dean-Stark trap. The theoretical water yield from the esterification and the pTsOH monohydrate is exactly 3.6 mL (1.8 mL from the reaction + 1.8 mL from the hydrate). Do not stop the reaction until exactly 3.6 mL of water is collected. This typically takes 12-16 hours.

  • Isolation: Cool to 0°C. The product will precipitate. Filter and wash with cold diethyl ether to remove excess benzyl alcohol.

Protocol B: Three-Step Mild Synthesis (Boc-Protection Route)

Best for strict preservation of >99% cis-stereochemistry.

Step 1: Protection

  • React the starting material with Boc-anhydride (1.1 eq) in THF/H₂O using NaOH to maintain pH 9-10, yielding tert-butyloxycarbonyl-cis-4-aminocyclohexanecarboxylic acid[3].

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on silica TLC. Stain with Ninhydrin and heat. The starting material will appear as a dark purple spot. The reaction is complete when the purple spot is completely absent (Boc-protected amines do not stain readily with Ninhydrin).

Step 2: Mild Esterification

  • Dissolve the Boc-protected acid (10 mmol) in anhydrous DMF (30 mL). Add anhydrous K₂CO₃ (15 mmol) and benzyl bromide (11 mmol). Stir at 25°C for 18 hours.

  • Self-Validation Checkpoint (UV-Vis): The starting Boc-acid is UV-inactive. The formation of the product is validated by the appearance of a strongly UV-active spot (254 nm) on TLC at a high Rf (~0.7 in 3:1 Hexanes:EtOAc).

Step 3: Deprotection

  • Dissolve the purified Boc-ester in Dichloromethane (DCM) (20 mL) and add Trifluoroacetic acid (TFA) (10 mL). Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to yield the TFA salt of the target molecule.

Quantitative Route Comparison

Use the following data table to select the optimal synthetic route based on your lab's specific constraints and purity requirements.

ParameterRoute A (Direct pTsOH)Route B (Boc-Protected)
Overall Yield 65 - 75%80 - 85% (over 3 steps)
Isomeric Purity (cis:trans) ~ 92:8> 99:1
Reaction Time 16 hours48 hours
Key Advantage Single-step, highly scalableComplete retention of stereochemistry
Primary Challenge Requires strict water removalRequires chromatographic purification
Product Form p-Toluenesulfonate saltTrifluoroacetate (TFA) salt

References

  • Source: Google Patents (FI94336B)
  • The Journal of Organic Chemistry 1975 Volume 40 No.
  • Source: Google Patents (WO2003078381A1)

Sources

Troubleshooting

Troubleshooting low purity in benzyl cis-4-aminocyclohexane-1-carboxylate synthesis

Technical Support Center: Benzyl cis-4-aminocyclohexane-1-carboxylate Synthesis From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the synthesis of benzyl cis-4-aminocy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl cis-4-aminocyclohexane-1-carboxylate Synthesis

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of benzyl cis-4-aminocyclohexane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The primary challenge in producing this valuable building block is controlling the stereochemistry to favor the cis-isomer and subsequently purifying it from the thermodynamically more stable trans-isomer. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocol for high purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format. We delve into the root causes of these issues and provide actionable solutions grounded in chemical principles.

Q1: My final product has a low cis-to-trans isomer ratio. How can I improve the cis-selectivity?

A1: Achieving high cis-selectivity is the most critical challenge in this synthesis, which typically proceeds via reductive amination of benzyl 4-oxocyclohexane-1-carboxylate. The stereochemical outcome is dictated by the direction of nucleophilic attack on the intermediate iminium ion.

Root Cause Analysis: The trans-isomer, with both bulky substituents in the equatorial position, is the thermodynamically favored product.[1] Many standard reducing agents and reaction conditions can lead to equilibration and favor the formation of the trans product. To obtain the kinetic cis product, the reaction conditions must be carefully controlled to favor the axial addition of the hydride to the iminium intermediate.

Recommended Solutions:

  • Choice of Reducing Agent: The size and nature of the hydride source are paramount.

    • Bulky Hydride Reagents: Employ sterically hindered reducing agents that favor equatorial attack on the cyclohexanone precursor (or the resulting iminium ion), leading to an axial amine. Agents like Sodium Triacetoxyborohydride (STAB) are generally mild and can offer good selectivity.[2] For even greater selectivity, consider bulkier reagents if STAB proves insufficient.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is more reactive towards the protonated iminium ion than the starting ketone, reducing the likelihood of side reactions.[3] It is often used under mildly acidic conditions (pH ~5-6) which are optimal for imine formation without deactivating the amine nucleophile.[3]

  • Reaction Temperature:

    • Perform the reduction at low temperatures (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed to overcome the barrier to forming the more stable trans product, leading to a thermodynamic mixture.[4]

  • pH Control:

    • Maintain a slightly acidic pH (5-6) during the reaction. This is a delicate balance; the acidity is required to catalyze imine formation, but a pH that is too low will fully protonate the amine, rendering it non-nucleophilic.[3]

Experimental Protocol: High-Cis Selectivity Reductive Amination

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl 4-oxocyclohexane-1-carboxylate (1.0 eq.) and ammonium acetate (5-10 eq.) in anhydrous methanol (10-20 mL/g of ketone).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a single portion, add Sodium Cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Proceed with a careful aqueous workup, ensuring the pH does not become strongly acidic or basic.

Q2: I have a mixture of cis and trans isomers. How can I effectively separate them?

A2: The separation of these diastereomers can be challenging due to their similar physical properties. However, several techniques can be employed, often requiring careful optimization.

Recommended Solutions:

  • Fractional Crystallization: This is often the most industrially viable method. The two isomers may have different solubilities in specific solvent systems.

    • Technique: Attempt to selectively crystallize one isomer from a concentrated solution by slowly cooling or by vapor diffusion. This is an empirical process, and a solvent screen is recommended.

    • Solvent Systems to Try: Start with systems like Ethyl Acetate/Hexanes, Isopropanol/Water, or Toluene.[5] Patent literature suggests that selective crystallization can sometimes be achieved by forming a salt (e.g., with p-toluenesulfonic acid) and crystallizing the salt.[6]

  • Column Chromatography: While potentially lower-yielding on a large scale, flash chromatography is very effective for laboratory-scale purification.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar system (e.g., 100% Hexanes or Dichloromethane) and gradually increase the polarity by adding a more polar solvent like Ethyl Acetate or Methanol. A small amount of a basic modifier (e.g., 0.5-1% triethylamine) in the eluent can prevent peak tailing and improve separation by keeping the amine deprotonated.

Parameter Recommendation for Chromatographic Separation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) with 1% Triethylamine
Alternative Mobile Phase Gradient of Methanol in Dichloromethane (e.g., 1% to 10%) with 0.5% Ammonium Hydroxide
Monitoring TLC with visualization by Ninhydrin or UV (if N-protected)
  • Isomerization and Selective Precipitation:

    • In some cases, it is possible to isomerize the unwanted cis-isomer to the desired trans-isomer (or vice versa depending on the target) under basic conditions, followed by selective precipitation.[1] This is more common when the trans-isomer is the target. For cis-isomer isolation, this approach is generally not used.

Q3: The overall yield of my synthesis is low, even after accounting for the cis/trans ratio. What are the likely causes?

A3: Low overall yield can stem from several factors beyond stereoselectivity, including incomplete reactions, side-product formation, or losses during the workup and purification stages.

Root Cause Analysis & Solutions:

  • Incomplete Imine Formation: The initial equilibrium between the ketone and the amine to form the imine may not be favorable.

    • Solution: Use a large excess of the ammonia source (e.g., ammonium acetate or ammonium chloride).[7] You can also use a dehydrating agent, such as molecular sieves, to drive the equilibrium toward the imine.

  • Side Reactions: The reducing agent can sometimes react with the starting ketone if imine formation is slow.

    • Solution: Use a reducing agent that is selective for the iminium ion, such as NaBH₃CN.[3] Alternatively, adopt a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.

  • Product Loss During Workup: Benzyl cis-4-aminocyclohexane-1-carboxylate is an amino ester and can exhibit some solubility in both aqueous and organic layers, especially at certain pH values.

    • Solution: During aqueous extraction, carefully adjust the pH of the aqueous layer. To extract the product into an organic solvent, the pH should be made basic (e.g., pH 9-10) to ensure the amine is in its freebase form. To minimize its solubility in the aqueous layer, saturate the aqueous phase with sodium chloride (salting out).[8] Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

Visual Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing and addressing low purity issues in your synthesis.

troubleshooting_workflow start Low Purity of Benzyl cis-4-aminocyclohexane-1-carboxylate check_ratio Analyze cis/trans ratio by ¹H NMR or HPLC start->check_ratio low_cis Low cis-selectivity check_ratio->low_cis cis:trans < 90:10 purification_issue Good cis-selectivity, but other impurities present check_ratio->purification_issue cis:trans ≥ 90:10 sub_low_cis Optimize Reductive Amination low_cis->sub_low_cis sub_purification Optimize Reaction & Purification purification_issue->sub_purification sol1_cis Use bulky reducing agent (e.g., STAB) or selective agent (NaBH₃CN) sub_low_cis->sol1_cis sol2_cis Lower reaction temperature (0 °C) sub_low_cis->sol2_cis sol3_cis Control pH (5-6) sub_low_cis->sol3_cis sol1_purify Check for unreacted starting material. Increase reaction time or excess of reagents. sub_purification->sol1_purify sol2_purify Optimize workup pH to minimize loss sub_purification->sol2_purify sol3_purify Refine chromatography (add base modifier) or screen for recrystallization solvents sub_purification->sol3_purify

Caption: A decision tree for troubleshooting low purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route? A1: The most prevalent laboratory and industrial route is the one-pot reductive amination of benzyl 4-oxocyclohexane-1-carboxylate. This involves reacting the ketone with an ammonia source (like ammonium acetate) to form an intermediate imine, which is then reduced in situ to the desired amine.[9] An alternative, though less common, route is the catalytic hydrogenation of benzyl 4-aminobenzoate, which often produces a mixture of isomers that requires extensive separation.[4]

Q2: How can I confirm the stereochemistry and purity of my final product? A2: ¹H NMR Spectroscopy is the most powerful tool for determining the cis/trans ratio. The key is to look at the proton at the C1 position (the one bearing the carboxylate).

  • In the cis-isomer , this proton is in an equatorial position and typically appears as a broad multiplet or a triplet of triplets at a more downfield chemical shift compared to the trans isomer.

  • In the trans-isomer , this proton is axial and usually appears as a more well-defined triplet of triplets at a more upfield position due to shielding effects. HPLC using a suitable chiral or reverse-phase column can also be used to separate and quantify the isomers.

Q3: Are there any critical safety considerations for this synthesis? A3: Yes. When using Sodium Cyanoborohydride (NaBH₃CN), it is crucial to perform the reaction in a well-ventilated fume hood. Acidic conditions can lead to the release of highly toxic hydrogen cyanide (HCN) gas.[3] Always quench the reaction carefully by slowly adding a basic solution (like saturated sodium bicarbonate) to neutralize any remaining acid before workup and disposal.

Mechanism Insight: Controlling Stereoselectivity

The stereochemical outcome of the reduction is determined by the facial selectivity of the hydride attack on the C=N double bond of the intermediate iminium ion.

stereochemistry reactant Benzyl 4-oxocyclohexane-1-carboxylate NH₃, H⁺ intermediate Iminium Ion Intermediate reactant:f1->intermediate:f0 path1 Axial Attack (Bulky Hydride) path2 Equatorial Attack (Small Hydride) product_cis cis-Isomer (Axial Amine - Kinetic Product) path1->product_cis:f0 [H⁻] product_trans trans-Isomer (Equatorial Amine - Thermodynamic Product) path2->product_trans:f0 [H⁻]

Caption: Hydride attack pathways determining stereochemical outcome.

To favor the cis product, conditions should promote axial attack of the hydride on the iminium ion, which places the resulting amino group in the axial position. This is often achieved with sterically demanding reducing agents that approach from the less hindered equatorial face.

References

  • Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives.
  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Deriv
  • Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. Beilstein Journal of Organic Chemistry; 2013, 9, 1154–1161.
  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC; 2001 (x) 54-57.
  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry; 2000, 11(21), 4249-4261.
  • Enantioselective Synthesis of Benzyl (1S,2R,4R)-4-(tert-Butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate Using an Iodolactamization As the Key Step. The Journal of Organic Chemistry; 2009, 74(18), 7044–7051.
  • Application Note – Reductive Amin
  • Troubleshooting Guide: Improving Synthesis Yield. Smolecule.
  • Reductive amin
  • Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Chemistry – A European Journal; 2019, 25(60), 13650-13654.
  • Synthesis of (a) O-Benzyl trans-4-(Aminomethyl)cyclohexane carboxylic acid. Molbase.
  • Reductive Amination in the Synthesis of Pharmaceuticals.
  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses.
  • PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Benchchem.
  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI.

Sources

Optimization

Separation of cis and trans 4-aminocyclohexane benzyl esters by column chromatography

Answering your question, here is a technical support center with troubleshooting guides and FAQs about the separation of cis and trans 4-aminocyclohexane benzyl esters by column chromatography. Technical Support Center:...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your question, here is a technical support center with troubleshooting guides and FAQs about the separation of cis and trans 4-aminocyclohexane benzyl esters by column chromatography.

Technical Support Center: Separation of Cis/Trans 4-Aminocyclohexane Benzyl Esters

Welcome to our dedicated technical guide for the chromatographic separation of cis and trans 4-aminocyclohexane benzyl ester diastereomers. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common challenges associated with this specific separation.

The primary difficulty in this purification arises from two key molecular features: the presence of a basic amino group and the need to resolve closely related diastereomers. The amine's interaction with the acidic surface of standard silica gel is the most frequent cause of poor chromatographic performance.[1] This guide is structured to address this and other issues systematically.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing or streaking when chromatographing 4-aminocyclohexane benzyl esters on a silica gel column?

The most common reason for poor peak shape (tailing or streaking) is the strong interaction between the basic 4-amino group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] These acidic sites can protonate the amine, leading to a strong ionic bond that results in slow, uneven elution from the column. This can obscure the separation of the cis and trans isomers and lead to low recovery.

Q2: How does adding a basic modifier to the mobile phase improve the separation?

Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, "deactivates" the acidic silanol sites on the silica.[1] The modifier base competes with your amine analyte for these active sites, effectively masking them. This minimizes the strong ionic interactions, allowing the separation to proceed based on the subtle differences in polarity and stereochemistry between the cis and trans diastereomers, resulting in sharper peaks and improved resolution.

Q3: Which isomer, cis or trans, is expected to elute first from a normal-phase silica column?

Predicting the elution order of diastereomers can be complex, but a general principle applies. In normal-phase chromatography, less polar compounds elute faster. The trans isomer, with the amino and ester groups on opposite sides of the cyclohexane ring, often adopts a more linear, sterically shielded conformation, which can reduce its interaction with the polar silica surface compared to the cis isomer. The cis isomer, with both groups on the same side, may present a more polar face for interaction. Therefore, it is common for the trans isomer to elute before the cis isomer, but this should always be confirmed experimentally by analyzing the collected fractions (e.g., by ¹H NMR).

Q4: Can I use reversed-phase chromatography for this separation?

While normal-phase chromatography on silica gel is the most common starting point for diastereomer separation, reversed-phase (e.g., using a C18 column) is a viable alternative.[2][3] In this case, the mobile phase would be polar (e.g., a mixture of water and acetonitrile or methanol), and the elution order would likely be reversed, with the more polar cis isomer eluting before the less polar trans isomer. An acidic modifier (like formic acid or TFA) is typically added to the mobile phase in reversed-phase to protonate the amine, ensuring good peak shape.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing/Streaking Strong interaction of the amine with acidic silica gel.Add a basic modifier to your mobile phase. Start with 0.5-1% triethylamine (TEA) in your hexane/ethyl acetate or DCM/methanol eluent.[1] For very stubborn cases, consider using silica pre-treated with ammonia. (See Protocol 2).
Poor or No Separation Between Isomers 1. Mobile phase polarity is too high or too low. 2. Co-elution due to amine-silica interactions masking the subtle differences between isomers.1. Optimize Mobile Phase: Run a TLC gradient to find the optimal solvent polarity that maximizes the difference in Rf between the two spots. 2. Ensure Amine Deactivation: First, solve any peak tailing issues using a basic modifier. Sharp peaks are essential for good resolution. 3. Try a Different Solvent System: Switch from ethyl acetate/hexane to dichloromethane/methanol (with added base), which can alter selectivity.
Compound Does Not Elute from the Column 1. The mobile phase is not polar enough. 2. Irreversible adsorption of the amine onto the silica gel.1. Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your eluent. 2. Use a Stronger Eluent with Base: Flush the column with a high-polarity solvent mixture containing a basic modifier (e.g., 90:9:1 DCM/Methanol/Ammonium Hydroxide).
Low Mass Recovery Irreversible adsorption of the product onto the silica gel.This is almost always due to the amine-silica interaction. Using a basic modifier in the mobile phase from the beginning is the best way to prevent this.[1] Ensure your silica gel is fully equilibrated with the base-containing mobile phase before loading your sample.
Inconsistent Retention Times 1. Column not properly equilibrated. 2. Changes in mobile phase composition (e.g., solvent evaporation).1. Equilibrate Thoroughly: Always flush the column with at least 5 column volumes of the initial mobile phase before loading the sample. 2. Use Fresh Solvents: Prepare fresh mobile phase for each purification and keep the solvent reservoir covered to prevent evaporation of volatile components like hexane or DCM.

Experimental Protocols

Protocol 1: Standard Separation Using Triethylamine (TEA) Modifier

This is the recommended starting point for most separations of basic amines.

  • Prepare the Mobile Phase: Based on TLC analysis, prepare your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate). To this mixture, add triethylamine (TEA) to a final concentration of 0.5% to 2% (v/v). For example, to 1 liter of eluent, add 5 mL of TEA for a 0.5% solution. Mix thoroughly.

  • Pack the Column: Dry or slurry pack your column with silica gel as you normally would.[4][5]

  • Equilibrate the Column: Pass 3-5 column volumes of the TEA-containing mobile phase through the packed column. This step is critical to ensure the entire silica bed is deactivated before the sample is introduced.

  • Load the Sample: Dissolve your crude mixture of cis and trans esters in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, ensure the volume is very small. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel.[4]

  • Elute and Collect: Run the column using the TEA-containing mobile phase, collecting fractions and monitoring by TLC to identify the separated isomers.

Protocol 2: Separation Using Ammonia-Treated Mobile Phase

This method is highly effective for polar amines that show persistent tailing even with TEA.[1]

  • Prepare Ammonia Solution: In a fume hood, prepare a stock solution of 1-2% concentrated ammonium hydroxide in your polar solvent (e.g., methanol). For example, add 2 mL of concentrated NH₄OH to 98 mL of methanol.

  • Prepare the Mobile Phase: Prepare your eluent by mixing the non-polar solvent (e.g., DCM) with your ammonia-treated polar solvent. A common starting point for polar amines is 95:5 DCM:(Methanol with 2% NH₄OH).

  • Pack and Equilibrate: Pack and equilibrate the column with at least 5 column volumes of this mobile phase. The equilibration step is especially important here.

  • Load and Elute: Load your sample (preferably dry-loaded) and elute with the ammonia-containing mobile phase, collecting and analyzing fractions as described above.

Summary of Mobile Phase Modifiers
ModifierTypical ConcentrationUse CaseKey Considerations
Triethylamine (TEA) 0.5 - 2% (v/v)[1]General-purpose base for neutralizing silica. The first choice for most basic amines.Volatile, but easily removed under vacuum. Has a strong odor.
Ammonium Hydroxide 1 - 2% in polar solvent (e.g., MeOH)[1]Highly effective for polar amines that exhibit strong tailing.Must be prepared and used in a fume hood. The modifier is added to the polar component of the mobile phase.

Workflow and Troubleshooting Diagram

The following diagram outlines a logical workflow for developing and troubleshooting the separation of your cis/trans isomers.

Separation_Workflow cluster_prep Preparation cluster_run Execution & Analysis cluster_troubleshoot Troubleshooting TLC 1. Run TLC in Hex/EtOAc & DCM/MeOH Prep_Eluent 2. Prepare Eluent with 1% TEA TLC->Prep_Eluent Pack_Equilibrate 3. Pack & Equilibrate Column (5 Column Volumes) Prep_Eluent->Pack_Equilibrate Load 4. Load Sample (Dry Load Preferred) Pack_Equilibrate->Load Run_Column 5. Run Column & Collect Fractions Load->Run_Column Analyze 6. Analyze by TLC/NMR Run_Column->Analyze Observe Observe Results Analyze->Observe Tailing Problem: Severe Tailing Observe->Tailing Poor Peak Shape No_Sep Problem: No Separation Observe->No_Sep Peaks Overlap Good_Sep Good Separation Observe->Good_Sep Baseline Resolved Sol_Tailing Action: Use NH4OH-treated MeOH system Tailing->Sol_Tailing Sol_No_Sep Action: Optimize polarity. Try DCM/MeOH system. No_Sep->Sol_No_Sep Sol_Tailing->Prep_Eluent Restart Prep Sol_No_Sep->TLC Re-scout on TLC

Caption: Decision workflow for separating cis/trans 4-aminocyclohexane benzyl esters.

References

  • Tindall, G. W. (1987). Bonded Cyclodextrin Stationary Phase Columns for the Separation of Cis/Trans Cyclohexane Derivatives. Journal of Liquid Chromatography, 10(6), 1077-1089. [Link]

  • Tindall, G. W. (1987). Bonded Cyclodextrin Stationary Phase Columns for the Separation of Cis/Trans Cyclohexane Derivatives. Taylor & Francis Online. [Link]

  • Sun, T., Shuai, X., Chen, Y., & Cai, Z. (2019). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane... [Image]. ResearchGate. [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. [Link]

  • Berger, T., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Snyder, L. R. (1982). Theory for mobile phase effects in separations of isomers by liquid—solid chromatography: Application to the relative retention of certain diastereomers on silica. Journal of Chromatography A, 245(2), 165-176. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(9), 2314. [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. [Link]

  • Reddit. (2024). Column chromatography issue. r/Chempros. [Link]

  • Agilent. (2008). Care, Maintenance, and Troubleshooting of HPLC Columns. [Link]

  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 81. [Link]

  • St-Jacques, M., & Vaziri, M. (1966). The conformations in solution of trans-cyclohexene dihalides and cis- and trans-1,2-cyclohexanediols and derivatives. Canadian Journal of Chemistry, 44(20), 2401-2411. [Link]

  • Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1101-1105. [Link]

  • Organic Syntheses. (n.d.). Dry silica gel is added to the column.... [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1686-1707. [Link]

  • Google Patents. (2003). WO2003078381A1 - Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
  • Ismahan, R., et al. (2016). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. ResearchGate. [Link]

  • Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • Guo, H., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine - MST.edu. [Link]

  • Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research & Reviews: Journal of Pharmacognosy and Phytochemistry, 10(3). [Link]

Sources

Troubleshooting

Controlling epimerization during deprotection of benzyl cis-4-aminocyclohexanecarboxylate

Topic: Controlling Epimerization During Deprotection Document ID: TS-CHEM-4ACHC-001 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, CMC Leads Executive Summary & Thermodynamic Landscape The Chall...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Epimerization During Deprotection Document ID: TS-CHEM-4ACHC-001 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary & Thermodynamic Landscape

The Challenge: The deprotection of benzyl cis-4-aminocyclohexanecarboxylate is a critical stereochemical operation. The cis-isomer (axial/equatorial substitution) is thermodynamically less stable than the trans-isomer (diequatorial). Under equilibrium conditions, the ratio shifts heavily toward the trans-isomer (typically >4:1).

The Solution: Preserving the cis-configuration requires strict kinetic control . The primary driver of epimerization is base-catalyzed enolization at the C1 position. In this substrate, the C4-amine moiety acts as an "internal enemy," capable of serving as an intramolecular base or catalyst poison if not properly managed.

Core Directive: Avoid basic conditions at all costs. Perform deprotection under neutral or acidic conditions using catalytic hydrogenolysis. Avoid hydrolytic (saponification) methods.

Technical Troubleshooting Guide (Q&A)

Category A: Reaction Setup & Conditions

Q1: I am using standard hydrogenolysis (H₂, Pd/C, MeOH), but I still observe ~15% trans-isomer formation. Why? Diagnosis: This is likely due to "Self-Catalyzed Epimerization." Explanation: Even in neutral methanol, the free amine generated during deprotection is basic (


 for the conjugate acid). As the reaction proceeds, the concentration of free amine increases. This amine can deprotonate the 

-proton of the remaining ester or the resulting acid, leading to enolization and subsequent reporotonation from the less hindered face (yielding trans). Corrective Action:
  • Add Acid: Run the hydrogenolysis in the presence of 1.0–1.1 equivalents of acid (e.g., HCl, acetic acid, or TFA). This protonates the amine immediately upon formation (

    
    ), removing its basicity and preventing it from poisoning the catalyst.
    
  • Temperature Control: Maintain the reaction at ambient temperature (20–25°C). Do not heat.

Q2: Can I use LiOH or NaOH to remove the benzyl group if I run it at 0°C? Diagnosis: High-Risk Strategy. Explanation: Base hydrolysis (saponification) proceeds via a tetrahedral intermediate. While the hydrolysis itself doesn't invert the center, the basic environment promotes deprotonation at the C1 position. Even at 0°C, the cis-isomer is prone to isomerization because the trans-enolate is thermodynamically favored. Verdict: Do not use base hydrolysis if >98% cis-purity is required. Hydrogenolysis is the only robust method for benzyl esters in this scaffold.

Category B: Catalyst & Kinetics[1][2]

Q3: My hydrogenolysis reaction is stalling, and adding more catalyst leads to more epimerization. What is happening? Diagnosis: Catalyst Poisoning leading to prolonged exposure. Explanation: Free aliphatic amines bind strongly to the Pd surface, poisoning the catalyst. This slows the debenzylation rate, forcing you to run the reaction longer. Longer reaction times = more opportunity for background thermal epimerization. Corrective Action:

  • Protonation Strategy: As mentioned in Q1, adding HCl prevents amine binding to the Pd surface, significantly accelerating the reaction rate (Turnover Frequency increases).

  • Catalyst Switch: If acid is contraindicated for other functional groups, switch to Pd(OH)₂/C (Pearlman’s Catalyst) , which is often more robust for amine-containing substrates, or use a higher pressure of

    
     (50 psi) to shorten reaction time.
    
Category C: Workup & Isolation[3][4]

Q4: The reaction looked good by HPLC (cis >99%), but after workup, the trans content jumped to 10%. Diagnosis: Workup-Induced Epimerization. Explanation: If you neutralize the acidic reaction mixture with a strong base (e.g., NaOH, NaHCO₃) and then concentrate, you create a concentrated solution of the free amino acid zwitterion. During concentration/drying, the effective pH rises, and intermolecular acid-base reactions facilitate isomerization. Corrective Action:

  • Isolate as Salt: Do not neutralize. Evaporate the solvent to isolate the cis-4-aminocyclohexanecarboxylic acid as the hydrochloride (or acetate) salt. The salt form is configurationally stable.

  • Lyophilization: If the free zwitterion is absolutely necessary, remove the solvent via lyophilization from a dilute solution rather than rotary evaporation with heat.

Recommended Protocol: Acid-Mediated Hydrogenolysis

Objective: Removal of benzyl ester with <0.5% epimerization.

Materials:

  • Substrate: Benzyl cis-4-aminocyclohexanecarboxylate (or its salt).

  • Catalyst: 10 wt% Pd/C (50% water wet).

  • Solvent: Methanol (HPLC grade).

  • Additive: 1.05 eq. Hydrochloric acid (1M in MeOH or aqueous).

Step-by-Step Procedure:

  • Preparation: In a hydrogenation vessel, dissolve the substrate (1.0 mmol) in Methanol (10 mL).

  • Acidification: Add 1.05 mmol of HCl. Note: If the starting material is already a salt (e.g., HCl salt), omit this step.

  • Catalyst Addition: Under a nitrogen stream, carefully add 10 wt% Pd/C (10-20 mg/mmol substrate).

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 1–3 atm (balloon or mild pressure).

  • Reaction: Stir vigorously at 20–25°C . Monitor by HPLC/TLC.

    • Target Time: 1–4 hours.

  • Filtration: Once complete, filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo at <30°C to obtain the cis-4-aminocyclohexanecarboxylic acid hydrochloride salt.

    • Quality Check: Verify stereochemistry via 1H-NMR (coupling constants of H1/H4) or chiral HPLC.

Data Summary: Conditions vs. Epimerization Risk

MethodReagentspH EnvironmentEst. Trans ImpurityRisk Level
Standard Hydrogenolysis

, Pd/C, MeOH
Basic (due to free amine)5 – 15%High
Acidic Hydrogenolysis

, Pd/C, MeOH, HCl
Acidic< 1% Low (Recommended)
Saponification LiOH, THF/H2OBasic20 – 50%Critical
Thermal Hydrolysis

, Heat
Neutral/Thermal10 – 30%High

Mechanistic Visualization

Diagram 1: Epimerization Pathway & Control[5]

EpimerizationControl cluster_0 Danger Zone (Basic pH) CisEster Benzyl cis-Ester (Substrate) CisAcid cis-Amino Acid (Kinetic Product) CisEster->CisAcid H2 / Pd/C (Acidic) FAST & RETENTIVE Enolate Planar Enolate (Intermediate) CisAcid->Enolate Base (Free Amine) Deprotonation TransAcid trans-Amino Acid (Thermodynamic Product) Enolate->TransAcid Reprotonation (Thermodynamic Control)

Caption: Under acidic hydrogenolysis (Green path), the amine is protonated, preventing the base-catalyzed enolization pathway (Red dashed path) that leads to the thermodynamic trans-isomer.

References

  • Maegawa, T., et al. (2009).[1] "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal, 15(28), 6953-6963.[1] Link

  • Sajiki, H. (1995).[2] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate." Tetrahedron Letters, 36(20), 3465-3468. Link

  • Fehrentz, J. A., et al. (2003). "Process for preparation of trans-4-aminocyclohexanecarboxylic acids." World Intellectual Property Organization, WO2003078381A1. Link

  • Bolchi, C., et al. (2017).[3] "General method to prepare amino acids benzyl esters and to isolate them as stable toluene-4-sulfonate salts." Amino Acids, 49, 1611–1617. Link

Sources

Optimization

Technical Support Center: Hydrogenation of Benzyl 4-Aminobenzoate &amp; Stereochemical Troubleshooting

Welcome to the Technical Support Center for catalytic hydrogenation workflows. The reduction of the aromatic ring in benzyl 4-aminobenzoate to form benzyl 4-aminocyclohexanecarboxylate is a critical transformation in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalytic hydrogenation workflows. The reduction of the aromatic ring in benzyl 4-aminobenzoate to form benzyl 4-aminocyclohexanecarboxylate is a critical transformation in the synthesis of peptide building blocks and pharmaceutical intermediates. However, controlling the stereocenter formation to selectively yield the cis or trans isomer is a frequent challenge.

This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to help you achieve precise stereocontrol by manipulating temperature and reaction conditions.

System Overview: The Causality of Stereocontrol

The stereochemical outcome of benzyl 4-aminobenzoate hydrogenation is governed by the competition between kinetic control and thermodynamic control .

In a 1,4-disubstituted cyclohexane system, the trans-isomer (where both the amino and ester groups adopt equatorial positions, e,e) is thermodynamically more stable than the cis-isomer (which is forced into an axial-equatorial, a,e conformation).

However, during heterogeneous catalytic hydrogenation, the flat aromatic ring adsorbs parallel to the metal catalyst surface. Hydrogen atoms are delivered to the same face of the ring (syn-addition). At lower temperatures, this kinetically favored pathway dominates, yielding predominantly the less stable cis-isomer. To obtain the trans-isomer, the system requires sufficient thermal energy or chemical intervention (such as base-catalyzed epimerization) to overcome the activation barrier and reach the thermodynamic minimum.

G A Benzyl 4-Aminobenzoate B Catalyst Surface Complex (syn-addition of H2) A->B H2, Catalyst 20-65°C C Cis-Isomer (a,e) Kinetic Product B->C Fast Kinetic Control D Trans-Isomer (e,e) Thermodynamic Product B->D High Temp Thermodynamic Control C->D Base / Heat (>130°C) Epimerization

Kinetic vs. thermodynamic pathways in 4-aminobenzoate hydrogenation.

Diagnostic FAQs

Q1: Why is my hydrogenation yielding predominantly the cis-isomer when my target is the trans-isomer? A: You are operating under kinetic control. At standard hydrogenation temperatures (20 °C to 65 °C) using highly active catalysts like Rh/Al₂O₃ or Ru/C, the reaction proceeds via rapid syn-addition of hydrogen from the catalyst surface. This traps the product in the cis configuration before it can isomerize. To shift the equilibrium toward the trans-isomer, you must apply post-hydrogenation epimerization conditions [1].

Q2: How exactly does temperature alter the cis:trans ratio during the reaction? A: Temperature dictates whether the reaction stops at the kinetic product or progresses to the thermodynamic product. Below 65 °C, the cis-isomer dominates (up to 85%). As temperature increases beyond 100 °C, the reversibility of the hydrogenation steps on the catalyst surface increases, allowing partial equilibration to the trans-isomer. However, purely thermal isomerization during hydrogenation is inefficient and can lead to ester hydrogenolysis. The most effective method is low-temperature hydrogenation followed by high-temperature base-catalyzed epimerization [2].

Q3: Can I convert an unwanted cis-enriched mixture to the trans-isomer post-hydrogenation? A: Yes. The proton alpha to the benzyl ester is weakly acidic. By heating the cis-enriched mixture with a strong base (e.g., potassium hydroxide or sodium alkoxide) in an alcoholic solvent at elevated temperatures (130 °C to 220 °C), you can form an enolate intermediate. Upon reprotonation, the molecule adopts the thermodynamically favored diequatorial trans configuration [3].

Q4: Does the choice of catalyst influence the temperature-dependent selectivity? A: Absolutely. Rhodium on alumina (Rh/Al₂O₃) at 65 °C is highly active and strongly favors the cis-isomer (typically 80:20 cis:trans). Platinum oxide (PtO₂) at lower temperatures (22 °C) is slower and yields a lower cis ratio (approx. 60:40) due to differences in substrate adsorption geometry and the partial reversibility of the intermediate steps [1].

Data Center: Quantitative Impact of Conditions

The following table summarizes the causal relationship between temperature, catalyst, and the resulting stereochemical ratio.

Reaction PhaseCatalyst / ReagentTemperature (°C)Pressure (psi)Resulting Cis:Trans RatioPrimary Control Mechanism
Hydrogenation10% PtO₂22 °C50 psi60 : 40Kinetic (Slow)
Hydrogenation5% Rh/Al₂O₃65 °C300 psi80 : 20Kinetic (Fast)
EpimerizationKOH / Isopropanol130 °CAmbient15 : 85Thermodynamic
EpimerizationNaH / Dowtherm A250 °CAmbient<1 : 99Thermodynamic

Validated Experimental Protocols

The following workflows are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of your experimental choices is confirmed before proceeding to the next step.

Workflow Step1 1. Substrate Prep Benzyl 4-aminobenzoate in EtOH/H2O Step2 2. Hydrogenation 5% Rh/Al2O3, 65°C, 300 psi H2 Step1->Step2 Step3 3. Filtration Yields ~80:20 Cis:Trans mixture Step2->Step3 Step4 Step4 Step3->Step4 If Trans is target Step5 5. Isolation Trans-enriched product recovery Step4->Step5

Step-by-step workflow for controlling cis/trans selectivity.

Protocol A: Kinetically Controlled Hydrogenation (Cis-Selective)

Objective: Maximize the cis-isomer yield via rapid syn-addition.

  • Preparation: Dissolve 1.0 eq of benzyl 4-aminobenzoate in a 30% Ethanol/Water mixture containing 3% acetic acid. The acetic acid prevents catalyst poisoning by the free amine.

  • Catalyst Addition: Add 10 wt% of 5% Rh/Al₂O₃ under a nitrogen atmosphere.

  • Hydrogenation: Pressurize the reactor to 300 psi with H₂ gas and heat to exactly 65 °C. Maintain vigorous stirring.

  • Validation Checkpoint 1: Monitor hydrogen uptake. The reaction should cease consuming H₂ within 2-3 hours. Pull an aliquot, filter through a syringe filter, and analyze via HPLC. The starting material peak must be <0.5%.

  • Workup: Cool the reactor to 20 °C, vent the H₂ safely, and filter the mixture through a pad of Celite to remove the catalyst.

  • Validation Checkpoint 2: Perform ¹H-NMR on the crude concentrate. The ratio of the cis to trans methine protons (adjacent to the ester) will validate the 80:20 kinetic ratio.

Protocol B: Thermodynamically Controlled Epimerization (Trans-Selective)

Objective: Convert a cis-enriched mixture to the thermodynamically stable trans-isomer.

  • Preparation: Dissolve the crude cis-enriched benzyl 4-aminocyclohexanecarboxylate in isopropyl alcohol.

  • Base Addition: Add 2.0 eq of Potassium Hydroxide (KOH). (Note: If transesterification or hydrolysis is a concern for your specific downstream application, use the corresponding alkoxide or protect the ester).

  • Thermal Isomerization: Heat the mixture in a sealed pressure vessel to 130 °C for 12 hours.

  • Validation Checkpoint 3: Pull an aliquot, neutralize with dilute HCl, and analyze via HPLC or GC. The chromatogram must show an inversion of the peak ratios, confirming a >85% trans composition. If the ratio is lower, extend the heating time.

  • Workup: Cool the vessel, neutralize the base, extract with ethyl acetate, and concentrate in vacuo.

References

  • Title: An improved preparation of 2-azabicyclo[2.2.2]octane Source: Synthetic Communications, 32(17), 2651-2657. URL: [Link]

  • Title: A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives (Citing J. Med. Chem. 1993, 36(8), 1100-1103) Source: QuickCompany Patents / Indian Patent Office URL: [Link]

  • Title: Method for obtaining trans isomer of substituted cyclohexanecarboxylic acid Source: US Patent 5,831,118 URL
Troubleshooting

Purification of benzyl cis-4-aminocyclohexane-1-carboxylate hydrochloride salt

Technical Support Center: Purification of Benzyl cis-4-aminocyclohexane-1-carboxylate Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the sp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Benzyl cis-4-aminocyclohexane-1-carboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with benzyl cis-4-aminocyclohexane-1-carboxylate hydrochloride.

This molecule presents a trifecta of purification challenges:

  • Thermodynamic Instability: The cis conformation (axial-equatorial) is thermodynamically less stable than the trans isomer (diequatorial), making diastereomeric contamination highly probable during synthesis[1].

  • Hydrolytic Sensitivity: The benzyl ester is highly susceptible to saponification under basic conditions.

  • Hygroscopicity: The primary amine hydrochloride salt readily absorbs atmospheric moisture, complicating crystallization.

Below, you will find validated diagnostic workflows, step-by-step methodologies, and a causality-driven FAQ section to ensure the scientific integrity of your purification process.

Physicochemical Profiling

Understanding the quantitative parameters of your target molecule is the first step in designing a rational purification strategy.

ParameterValueExperimental Implication
Molecular Weight 269.77 g/mol (Salt) / 233.31 g/mol (Free Base)Mass spectrometry (ESI+) will show the free base [M+H]⁺ at m/z 234.3.
Solubility (HCl Salt) Soluble in H₂O, MeOH, DMSO. Insoluble in Et₂O, Hexanes.Ideal for trituration using non-polar anti-solvents to remove organic impurities.
Solubility (Free Base) Soluble in DCM, EtOAc. Low in H₂O.Enables efficient liquid-liquid extraction during the free-basing protocol.
Isomeric Stability trans (diequatorial) > cis (axial-equatorial)High risk of epimerization during synthesis; requires strict thermal control[1].

Diagnostic Purification Workflow

Use the following decision tree to determine the correct purification protocol based on your crude sample's analytical profile.

PurificationWorkflow Start Crude Benzyl cis-4-aminocyclohexane- 1-carboxylate HCl CheckIsomer NMR/HPLC: Is cis/trans ratio > 95:5? Start->CheckIsomer YesIsomer Yes CheckIsomer->YesIsomer NoIsomer No CheckIsomer->NoIsomer CheckPurity Chemical Purity > 98%? YesIsomer->CheckPurity FreeBase Free-base with cold NaHCO3 (Avoid hydrolysis) NoIsomer->FreeBase Chromatography Silica Gel Chromatography (Separate cis/trans) FreeBase->Chromatography ReSalt Re-salt with HCl in Dioxane/Ether Chromatography->ReSalt ReSalt->CheckPurity YesPurity Yes CheckPurity->YesPurity NoPurity No CheckPurity->NoPurity PureProduct Pure cis-Isomer HCl Salt YesPurity->PureProduct Trituration Triturate with Et2O/Hexane or Recrystallize (MeOH/Et2O) NoPurity->Trituration Trituration->PureProduct

Diagnostic workflow for the purification of benzyl cis-4-aminocyclohexane-1-carboxylate HCl.

Core Methodologies

Protocol A: Orthogonal Free-Basing and Chromatographic Isomer Separation

Causality: If your synthetic route involved elevated temperatures, trans contamination is highly probable due to thermodynamic equilibration[1]. Separation of these diastereomers is impossible while the molecule is a salt. You must convert it to the free amine, separate the isomers via silica gel chromatography (where the spatial orientation of the amine dictates stationary phase interaction), and re-salt the pure cis fraction.

Step-by-Step Procedure:

  • Suspension: Suspend 1.0 g of the crude hydrochloride salt in 20 mL of dichloromethane (DCM).

  • Mild Free-Basing: Cool the suspension to 0 °C in an ice bath. Slowly add 20 mL of cold, saturated aqueous NaHCO₃.

    • Mechanistic Note: Using a mild base at a low temperature prevents the base-catalyzed saponification of the sensitive benzyl ester.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep water bath < 30 °C to prevent thermal epimerization).

  • Chromatography: Load the crude free base onto a silica gel column. Elute using a gradient of DCM to 90:10:1 DCM/MeOH/NH₄OH.

  • Validation (Self-Validating System): Spot fractions on a TLC plate. Stain with ninhydrin (requires heating) to visualize the primary amine. The cis and trans isomers will resolve into distinct spots. Pool only the fractions containing the pure cis isomer.

  • Re-Salting: Dissolve the pooled free base in anhydrous diethyl ether. Dropwise, add 1.1 equivalents of 4M HCl in dioxane. Stir for 30 minutes at room temperature.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket and dry under high vacuum.

Protocol B: Non-Polar Trituration for Chemical Purity

Causality: If isomeric purity is confirmed (>95% cis), but chemical impurities (e.g., unreacted benzyl alcohol, trace organic byproducts) remain, trituration exploits the drastic solubility differential between the highly polar ionic salt and neutral organic impurities.

Step-by-Step Procedure:

  • Suspension: Place the crude hydrochloride salt in a dry, round-bottom flask. Add 15 mL of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether per gram of compound.

  • Agitation: Sonicate the suspension for 5–10 minutes.

    • Mechanistic Note: Sonication fractures crystalline aggregates, exposing trapped non-polar impurities to the anti-solvent.

  • Filtration: Filter the suspension rapidly through a sintered glass funnel (medium porosity).

  • Washing: Wash the filter cake with an additional 5 mL of cold, anhydrous MTBE.

  • Validation (Self-Validating System): Dissolve a 1 mg sample of the dried solid in CD₃OD and run a ¹H NMR spectrum. Confirm the absence of the benzyl alcohol methylene singlet (~4.6 ppm) and verify the strict 2:5 integration ratio between the ester methylene protons and the aromatic protons.

Troubleshooting & FAQs

Q: My benzyl ester is hydrolyzing during the free-basing step. What went wrong? A: You likely used a strong base (e.g., NaOH, KOH) or allowed the biphasic mixture to warm to room temperature. Hydroxide ions act as strong nucleophiles, attacking the carbonyl carbon of the ester. Solution: Strictly adhere to Protocol A, using cold, saturated NaHCO₃. The bicarbonate ion is a sufficiently strong base to deprotonate the amine hydrochloride (pKa ~10.4) but too weak to efficiently cleave the ester at 0 °C.

Q: I attempted to deprotect a Cbz group on the amine using Pd/C and H₂, but my product degraded. What happened? A: Hydrogenolysis lacks chemoselectivity in this context. Palladium on carbon (Pd/C) with hydrogen gas will cleave both the Cbz protecting group and the benzyl ester simultaneously, yielding the fully deprotected zwitterionic [1]. Causality: Both functional groups rely on a benzylic C-O bond, which readily coordinates to the palladium surface, undergoing oxidative addition and subsequent reduction. Solution: Employ orthogonal protection strategies. Synthesize the molecule using a Boc-protected amine[2]. The Boc group can be cleanly cleaved using HCl in dioxane, leaving the benzyl ester perfectly intact and yielding the desired hydrochloride salt directly[3].

Q: My isolated salt is a sticky, hygroscopic oil instead of a crystalline solid. How do I induce crystallization? A: Amine hydrochlorides frequently trap trace polar solvents (like water or methanol), which disrupts the formation of a stable ionic crystal lattice. Causality: The highly polar nature of the salt causes it to coordinate with water molecules from the atmosphere (hygroscopicity). Solution: Perform azeotropic drying. Dissolve the oil in a minimum amount of dry dichloromethane (DCM) or toluene, and concentrate it under reduced pressure. Repeat this 3–4 times. Finally, vigorously triturate the residue with anhydrous diethyl ether until a free-flowing powder forms.

References

  • Johnston TP, et al. "cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid, a nitrosourea with latent activity against an experimental solid tumor." Journal of Medicinal Chemistry, 1984. Available at:[Link]

  • Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors." European Patent Office.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for Benzyl cis-4-aminocyclohexane-1-carboxylate

Overview & Chemical Causality Benzyl cis-4-aminocyclohexane-1-carboxylate presents a classic solubility challenge in pharmaceutical development. The molecule features a highly lipophilic benzyl ester group attached to a...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Causality

Benzyl cis-4-aminocyclohexane-1-carboxylate presents a classic solubility challenge in pharmaceutical development. The molecule features a highly lipophilic benzyl ester group attached to a cyclohexane ring, which strongly drives hydrophobic interactions and crystal lattice stability, resulting in extremely poor aqueous solubility in its free base form. However, the presence of the primary amine (pKa ~9.5) provides a critical handle for solubility enhancement. By manipulating the ionization state of this amine or by masking the hydrophobic ester moiety, researchers can dramatically improve its solubility profile[1].

Diagnostic Workflow for Solubility Enhancement

SolubilityWorkflow Start Compound: Benzyl cis-4-aminocyclohexane-1-carboxylate (Free Base) CheckForm Is salt formation acceptable for your assay? Start->CheckForm SaltYes Yes: Form HCl Salt (Adjust pH < 7) CheckForm->SaltYes  Yes SaltNo No: Must remain free base or neutral pH required CheckForm->SaltNo  No CheckInVivo Is this for in vivo dosing? SaltNo->CheckInVivo InVivoYes Yes: Use HP-β-Cyclodextrin (Inclusion Complex) CheckInVivo->InVivoYes  Yes InVivoNo No: In vitro assay CheckInVivo->InVivoNo  No InVitro Use Co-solvent (DMSO) Max 1% final in buffer InVivoNo->InVitro

Decision tree for solubilizing Benzyl cis-4-aminocyclohexane-1-carboxylate based on assay needs.

Frequently Asked Questions & Troubleshooting Guide

Q1: My compound powder floats on the surface of my aqueous buffer and refuses to dissolve. What is happening? Cause: You are likely working with the free base form of the compound. The hydrophobic benzyl ester prevents water molecules from effectively solvating the compound, causing it to aggregate and float due to high surface tension. Solution: Convert the free base to a hydrophilic salt (e.g., hydrochloride salt). Protonating the primary amine disrupts the stable crystal lattice energy and increases the polarity of the molecule, allowing water to solvate the resulting ammonium cation[2]. If your assay permits a slightly acidic pH (pH 4.0 - 6.0), you can achieve this in situ by lowering the pH of your buffer.

Q2: I dissolved the compound in DMSO at 50 mM, but when I spike it into PBS (pH 7.4), it instantly turns cloudy. How do I fix this? Cause: This is a classic "solvent crash." While the compound is highly soluble in DMSO, diluting it into a neutral aqueous buffer (PBS) rapidly reduces the solvent's capacity to keep the lipophilic free base in solution. At pH 7.4, a significant portion of the amine remains unprotonated, leading to rapid precipitation. Solution:

  • Reduce the final concentration: Ensure the final concentration of the drug in the buffer is below its intrinsic solubility limit (typically < 100 µM for the free base).

  • Use a surfactant/carrier: If a higher concentration is needed, pre-mix the DMSO stock with a surfactant (e.g., Tween-80) before adding it to the buffer, or transition to a cyclodextrin-based formulation[3].

Q3: I need to dose this compound in vivo at 10 mg/mL, but I cannot use toxic levels of DMSO or highly acidic buffers. What is the most authoritative approach? Cause: High-concentration in vivo dosing requires a vehicle that is both biologically inert and capable of masking the drug's lipophilicity without altering its covalent structure[]. Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity[5]. The hydrophobic benzyl and cyclohexane groups of the compound will partition into the HP-β-CD cavity, forming a host-guest inclusion complex. This shields the lipophilic regions from water, boosting apparent solubility by orders of magnitude while maintaining physiological pH and tonicity[3][].

Self-Validating Experimental Protocols

Protocol A: In Situ Hydrochloride Salt Formation

Purpose: Rapid solubilization for in vitro assays tolerant of slightly acidic conditions.

  • Weighing: Accurately weigh 10 mg of Benzyl cis-4-aminocyclohexane-1-carboxylate free base into a glass vial.

  • Suspension: Add 900 µL of distilled water. The compound will remain suspended/floating.

  • Acidification: Dropwise, add 0.1 M HCl while continuously vortexing.

  • Validation Check 1: Monitor the pH using a micro-pH probe. Stop adding HCl when the pH reaches 4.5 - 5.0.

  • Dissolution: Sonicate the vial for 5 minutes at room temperature. The solution should transition from a cloudy suspension to completely clear.

  • Volume Adjustment: Bring the final volume to 1.0 mL with distilled water.

  • Validation Check 2: Filter the solution through a 0.22 µm PTFE syringe filter. If resistance is felt or if the concentration drops post-filtration (verified via UV-Vis at ~254 nm), incomplete salt formation has occurred, and the pH must be slightly lowered.

Protocol B: Preparation of HP-β-Cyclodextrin Inclusion Complex

Purpose: High-concentration, neutral pH formulation for in vivo dosing.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS (pH 7.4). Stir until completely transparent.

  • Drug Addition: Add 10 mg of the free base compound directly into 1.0 mL of the 20% HP-β-CD solution.

  • Complexation: Stir the suspension magnetically at 500 RPM for 24 hours at room temperature. Note: The extended time is critical to allow the thermodynamic equilibrium of the host-guest complex to be reached[6].

  • Validation Check 1: Visually inspect the solution. It should be entirely clear with no visible particulates.

  • Sterilization/Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Validation Check 2: Lyophilize a small aliquot and analyze via DSC (Differential Scanning Calorimetry). The disappearance of the drug's sharp melting endotherm confirms successful molecular encapsulation within the cyclodextrin cavity[7].

Quantitative Data: Solubility & Vehicle Compatibility Summary

Formulation StrategyFinal pHMax Estimated Solubility (mg/mL)BiocompatibilityPrimary Application
Pure Water (Free Base) ~7.0< 0.1HighNone (Insoluble)
1% DMSO in PBS 7.4~0.5ModerateIn vitro cell assays
HCl Salt Formation 4.5 - 5.0> 25.0Moderate (Acidic)In vitro biochemical assays
20% HP-β-Cyclodextrin 7.4> 15.0HighIn vivo oral/IV dosing
Lipid-Based Formulation N/A> 50.0 (as lipophilic salt)HighIn vivo oral bioavailability[8]

References

1.[5] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL: 2.[7] Title: Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin Source: researchgate.net URL: 3.[] Title: Cyclodextrin Solutions for API Solubility Boost - BOC Sciences Source: bocsci.com URL: 4.[1] Title: Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer Source: aston.ac.uk URL: 5.[8] Title: Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development | American Pharmaceutical Review Source: americanpharmaceuticalreview.com URL: 6.[3] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL: 7.[2] Title: Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer Source: aston.ac.uk URL: 8.[6] Title: Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives - PMC Source: nih.gov URL:

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Stereochemical Assignment of Benzyl 4-Aminocyclohexanecarboxylate

Executive Summary The precise stereochemical assignment of benzyl 4-aminocyclohexanecarboxylate is a critical checkpoint in the synthesis of antifibrinolytic agents (e.g., Tranexamic acid analogs) and peptide mimetics. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise stereochemical assignment of benzyl 4-aminocyclohexanecarboxylate is a critical checkpoint in the synthesis of antifibrinolytic agents (e.g., Tranexamic acid analogs) and peptide mimetics. The biological activity of these 1,4-disubstituted cyclohexanes is strictly governed by their spatial arrangement.

This guide provides a definitive, self-validating NMR protocol to distinguish between the cis (axial/equatorial) and trans (diequatorial) isomers.[1][2] Unlike rigid templates, this document focuses on the mechanistic causality of NMR signals—specifically the Karplus relationship and anisotropic shielding—to empower you to make confident assignments without relying solely on reference spectra matching.

Mechanistic Basis: Conformational Analysis[2]

To interpret the NMR data, one must first understand the thermodynamic populations of the cyclohexane chair conformers.

The Stability Hierarchy

For 1,4-disubstituted cyclohexanes containing an amino group and a carboxylate ester:

  • Trans Isomer: The thermodynamically dominant conformer places both bulky substituents (benzyl ester and amine) in equatorial positions (

    
    ).[2] This locks the methine protons (
    
    
    
    and
    
    
    ) into axial positions (
    
    
    ).[2]
  • Cis Isomer: One substituent must be axial while the other is equatorial (

    
     or 
    
    
    
    ). Ring flipping is often rapid at room temperature, leading to signal averaging, but the protons will consistently exhibit significant equatorial character compared to the trans isomer.
The Diagnostic Physics
  • Chemical Shift (

    
    ):  Axial protons are generally shielded (upfield, lower ppm) by the ring anisotropy compared to equatorial protons (deshielded, higher ppm).[2]
    
    • Trans (

      
      ): Upfield.[2]
      
    • Cis (

      
       or avg): Downfield.
      
  • Coupling Constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  According to the Karplus equation, the dihedral angle (
    
    
    
    ) determines the splitting magnitude.
    • Axial-Axial (

      
      ):  Large coupling (
      
      
      
      Hz).[2]
    • Axial-Equatorial / Equatorial-Equatorial (

      
      ):  Small coupling (
      
      
      
      Hz).[1][2]

Comparative Analysis: Cis vs. Trans

The following data summarizes the expected spectral fingerprints based on 1,4-disubstituted cyclohexane principles and analog data (e.g., 4-aminocyclohexanol).

Table 1: Diagnostic H NMR Parameters (400 MHz, CDCl /D O)
FeatureTrans Isomer (Diequatorial Substituents)Cis Isomer (Axial/Equatorial Substituents)Mechanistic Cause
H1 Signal (CH-NH

)
~2.6 – 2.8 ppm ~3.1 – 3.3 ppm Equatorial protons are deshielded by C-C bond anisotropy.[2]
H4 Signal (CH-COBn) ~2.2 – 2.4 ppm ~2.5 – 2.7 ppm Similar shielding effect; axial H resonates upfield.[2]
Splitting Pattern tt (Triplet of Triplets) or wide multipletQuintet-like or narrow multipletTrans has two large

couplings; Cis lacks consistent

.[2]
Coupling (

values)

Hz,

Hz

Hz
Karplus relationship (180° vs 60° dihedral angles).[2]
Signal Width (

)
> 20 Hz < 12 Hz Sum of couplings is significantly larger for axial protons.[2]

Note: Exact chemical shift values may vary slightly with concentration and solvent (e.g., shifts in DMSO-d


 vs CDCl

), but the relative order (

upfield of

) and splitting topology remain invariant.
Table 2: C NMR Distinctions[2]
FeatureTrans Isomer Cis Isomer Mechanistic Cause
Ring Carbons (C2/C3/C5/C6) ~29 – 33 ppm ~25 – 27 ppm Gamma-Gauche Effect: Axial substituents in the cis isomer sterically compress ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-carbons, causing upfield shifts.[2]

Experimental Protocol: Self-Validating Assignment

Do not rely on a single peak.[2] Follow this rigorous workflow to cross-verify your assignment.

Step 1: Sample Preparation[2]
  • Solvent: Use CDCl

    
      for standard analysis.[2] If solubility is poor (common for free amines), use D
    
    
    
    O
    with a trace of DCl or DMSO-d
    
    
    .[2]
    • Caution: In D

      
      O, the amine protons (
      
      
      
      ) will exchange and disappear; this simplifies the H1 splitting pattern, making the
      
      
      -coupling analysis easier.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause viscosity broadening, obscuring the fine splitting required for

    
     calculation.
    
Step 2: The "Width-at-Half-Height" Test

This is the fastest diagnostic check.[2]

  • Locate the methine proton alpha to the amine (

    
    ).[2]
    
  • Measure the width of the multiplet at half its maximum height (

    
    ).[2]
    
    • If

      
       Hz:  You have the Trans  isomer (Axial H).[2]
      
    • If

      
       Hz:  You have the Cis  isomer (Equatorial H).[2]
      
Step 3: Decoupling Verification (Optional)

If the spectrum is crowded:

  • Irradiate the amine protons (if visible in DMSO) or the adjacent methylene protons.[2]

  • Observe the collapse of the H1 multiplet. This confirms the connectivity but preserves the

    
     vs 
    
    
    
    distinction if irradiating non-coupling partners.

Visualizing the Logic

The following decision tree illustrates the logical pathway for assigning stereochemistry based on your NMR data.

NMR_Assignment_Flowchart Start Start: Acquire 1H NMR Spectrum Locate Locate Methine Protons (H1 alpha to NH2, H4 alpha to Ester) Start->Locate Analyze_J Analyze Splitting Pattern & Width (W1/2) Locate->Analyze_J Decision Is W1/2 > 20 Hz AND Splitting = tt (large J ~11Hz)? Analyze_J->Decision Trans Assignment: TRANS Isomer (Diequatorial Substituents) Protons are Axial Decision->Trans Yes (Large Coupling) Cis Assignment: CIS Isomer (Axial/Equatorial) Protons have Equatorial Character Decision->Cis No (Narrow Multiplet) Check_Shift Secondary Check: Chemical Shift Trans->Check_Shift Cis->Check_Shift Trans_Conf Confirmed Trans Check_Shift->Trans_Conf H1/H4 Upfield (< 3.0 ppm) Cis_Conf Confirmed Cis Check_Shift->Cis_Conf H1/H4 Downfield (> 3.0 ppm)

Figure 1: Decision tree for the stereochemical assignment of 1,4-disubstituted cyclohexanes via NMR.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 171560, 4-Aminocyclohexanecarboxylic acid.[2] Retrieved from [Link]

  • H. Friebolin. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2005.[2] (Standard text on Karplus relationship and cyclohexane conformational analysis).

Sources

Comparative

Comparative Guide: NMR Analysis of cis- vs. trans-4-Aminocyclohexane Derivatives

The following guide is a technical comparison designed for researchers and drug development scientists. It focuses on the structural elucidation of 4-aminocyclohexane derivatives using NMR spectroscopy, specifically anal...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison designed for researchers and drug development scientists. It focuses on the structural elucidation of 4-aminocyclohexane derivatives using NMR spectroscopy, specifically analyzing coupling constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-values) to distinguish stereoisomers.[1]

Executive Summary

In the development of cyclohexane-based pharmacophores (e.g., Tranexamic acid analogues, Janus kinase inhibitors), distinguishing between cis- and trans-1,4-disubstituted isomers is critical due to their distinct biological activities.[2]

This guide compares the High-Field ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H NMR 

-Coupling Analysis
method against alternative elucidation strategies. The core differentiator is the magnitude of vicinal proton-proton coupling constants (

) of the methine protons at C1 and C4.
  • The "Product" (Method A):

    
    -Coupling Analysis. Relies on the Karplus relationship in chair conformations.[1]
    
  • The Alternative (Method B): NOE/ROE Spectroscopy. Relies on through-space interactions.[2][3]

  • The Alternative (Method C): Chemical Derivatization. Locks conformation to simplify spectra.[2]

Key Finding: For 1,4-disubstituted cyclohexanes, the trans-isomer (diequatorial substituents) typically displays a diagnostic large axial-axial coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 Hz) , whereas the cis-isomer  exhibits smaller, averaged couplings or narrower peak widths due to rapid ring flipping or axial-equatorial orientations.[1]

Theoretical Framework: The Karplus Causality

To interpret the data correctly, one must understand the causality linking stereochemistry to the NMR signal.[2] The cyclohexane ring exists primarily in a chair conformation.[4][5][6]

  • Diequatorial Preference: Bulky substituents (like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    ) prefer the equatorial position to minimize 1,3-diaxial steric strain.
  • Proton Orientation:

    • If a substituent is equatorial , the geminal proton is axial .

    • If a substituent is axial , the geminal proton is equatorial .

  • Karplus Relationship: The magnitude of

    
     depends on the dihedral angle (
    
    
    
    ) between vicinal protons.[1]
    • Axial-Axial (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ):  Large 
      
      
      
      (
      
      
      Hz).[1]
    • Axial-Equatorial (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ):  Small 
      
      
      
      (
      
      
      Hz).
    • Equatorial-Equatorial (

      
      ):  Small 
      
      
      
      (
      
      
      Hz).
Conformational Logic Flow

The following diagram illustrates the decision pathway for assigning stereochemistry based on these principles.

NMR_Workflow Start Sample: 4-Aminocyclohexane Derivative (Unknown Stereochemistry) Acquire Acquire 1H NMR (Solvent: D2O or CDCl3) Start->Acquire Identify Identify Methine Protons (H1-N and H4-R) Acquire->Identify Analyze Analyze Splitting Pattern & J-Values Identify->Analyze Trans Observation: Large Splitting (tt or td, J ≈ 11-12 Hz) Conclusion: TRANS Isomer (Diequatorial Substituents) Analyze->Trans  Large Jaa detected Cis Observation: Narrow Multiplet (quintet or broad s, J < 6 Hz) Conclusion: CIS Isomer (Axial/Equatorial Substituents) Analyze->Cis  Small Jae/Jee detected Ambiguous Observation: Averaged Signals (Rapid Ring Flip) Analyze->Ambiguous  Broad/Unresolved VariableTemp Action: Low-Temp NMR (-40°C) to Freeze Conformations Ambiguous->VariableTemp VariableTemp->Cis  Resolved Conformers

Figure 1: Logical workflow for distinguishing cis/trans isomers using 1H NMR coupling constants.

Comparative Analysis: cis vs. trans Profiles[1][2][3][7]

The following table compares the spectral "fingerprints" of the two isomers. Data is synthesized from standard cyclohexane derivatives (e.g., 4-aminocyclohexanol, 4-aminocyclohexanecarboxylic acid).[2]

Table 1: Comparative NMR Metrics
FeatureTrans-Isomer (Alternative A)Cis-Isomer (Target B)[2]Causality
Dominant Conformation Diequatorial (Substituents Eq/Eq)Axial/Equatorial (Substituents Ax/Eq)Steric stability (A-values).[2]
Proton Orientation H1 and H4 are Axial .[2]H1 and H4 are Eq/Ax (averaging).Substituent position dictates proton position.[2]
Coupling (

)
Large (

Hz)
Small / Medium (

Hz)
Karplus:

angle (ax-ax) yields max overlap.
Multiplicity Triplet of triplets (tt) or similar wide multiplet.Quintet, broad singlet, or narrow multiplet.Sum of couplings (

) is lower for cis.
Chemical Shift (

)
Shielded (Lower ppm) Deshielded (Higher ppm) Axial protons are shielded by ring anisotropy.
Peak Width (

)
Wide (

Hz)
Narrow (

Hz)
Width

.
Detailed Performance Analysis[2]
1. The Trans-Isomer (The "Locked" Standard)

In the trans-1,4-isomer, both bulky groups (Amino and R-group) occupy equatorial positions to maximize stability.[2] Consequently, the protons on C1 and C4 are axial .

  • Observation: You will see a distinct splitting pattern.[2][3][4][7][8] For H1 (alpha to amine), it typically couples with two axial protons at C2/C6 (

    
     Hz) and two equatorial protons (
    
    
    
    Hz).
  • Result: A "triplet of triplets" (tt) with a large width. This is the definitive marker for the trans isomer.[2]

2. The Cis-Isomer (The Dynamic Challenge)

In the cis-1,4-isomer, one group must be axial while the other is equatorial.[1][2]

  • Dynamic Equilibrium: The ring rapidly flips between two chair forms (Ax/Eq

    
     Eq/Ax).
    
  • Observation: The observed signal is a time-averaged weighted average of the two conformers.[2]

  • Result: Since neither conformer possesses the stable diequatorial arrangement, the large

    
     Hz coupling is often averaged with smaller couplings, resulting in a narrower, more complex multiplet  (often appearing as a quintet or broad singlet) with an apparent 
    
    
    
    value of
    
    
    Hz.

Experimental Protocol: High-Fidelity J-Analysis

To ensure reproducible data capable of resolving these couplings, follow this self-validating protocol.

Step 1: Sample Preparation[2][10]
  • Solvent Selection: Use Dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    O  for free amines (to exchange exchangeable NH protons and simplify the spectrum) or CDCl
    
    
    
    for N-protected derivatives.
    • Note: Dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      O shifts H1 slightly upfield compared to CDCl
      
      
      
      .
  • Concentration: 5–10 mg in 0.6 mL solvent. High viscosity causes line broadening, obscuring small ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     values.
    
Step 2: Acquisition Parameters[2][11]
  • Field Strength: Minimum 400 MHz recommended. 600 MHz provides better separation of the AA'BB' multiplet systems.

  • Number of Scans (NS): 16–64 scans.[2]

  • Acquisition Time (AQ): Set

    
     seconds. High digital resolution is required to resolve the 3–4 Hz 
    
    
    
    couplings.
  • Window Function: Apply Gaussian multiplication (GM) or no line broadening (LB = 0). Avoid exponential multiplication (LB > 0.3) as it artificially broadens peaks.[2]

Step 3: Data Processing & Validation[2]
  • Phase Correction: Manual phasing is critical for multiplet symmetry.[2]

  • Peak Picking: Manually pick the outer legs of the multiplet to determine the full width (

    
    ).
    
  • Self-Validation Check:

    • Calculate

      
       Hz.
      
    • Calculate

      
       Hz.
      
    • If H1 width ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Hz, assignment is Trans .
      

Alternative Methods Comparison

When


-values are ambiguous (e.g., overlapping peaks), consider these alternatives.
MethodMechanismProsCons
J-Analysis (Recommended) Through-bond spin coupling.[2]Fast, no extra cost, quantitative.Requires clean spectral windows.
1D NOE / NOESY Through-space dipolar coupling.[2]Can determine spatial proximity of H1 to H4 (if boat form) or H1 to axial H3/H5.NOE signals can be weak; requires longer instrument time.[2]
Derivatization (e.g., N-Boc) Increases steric bulk.[2]Locks the conformation, making J-values sharper and more distinct.Requires chemical synthesis step.[2]
Diagram: Conformational Equilibrium

The following diagram depicts the physical basis of the signal averaging in the cis-isomer.

Equilibrium Cis_Conf1 Cis-Conformer A (Amino-Axial, R-Eq) Unstable Cis_Conf2 Cis-Conformer B (Amino-Eq, R-Ax) Unstable Cis_Conf1->Cis_Conf2 Rapid Ring Flip (Averages J-values) Trans_Conf Trans-Conformer (Amino-Eq, R-Eq) Stable (Locked) Trans_Conf->Trans_Conf No Flip (Large Jaa Preserved)

Figure 2: Conformational dynamics showing why Cis isomers have averaged signals while Trans isomers show distinct large couplings.

References

  • Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." Organic Chemistry (McMurry).[2] Accessed March 1, 2026.[2] [Link]

  • Iowa State University. "NMR Coupling Constants." Chemical Instrumentation Facility.[2] Accessed March 1, 2026.[2] [Link]

  • Master Organic Chemistry. "Substituted Cyclohexanes: Axial vs Equatorial." Master Organic Chemistry. Accessed March 1, 2026.[2] [Link]

Sources

Validation

HPLC Method Development for the Separation of Cis and Trans Benzyl 4-aminocyclohexane-1-carboxylate: A Comparative Guide

Separating diastereomers of functionalized cyclic aliphatic compounds is a notorious bottleneck in drug development. Benzyl 4-aminocyclohexane-1-carboxylate presents a unique analytical challenge: it features a rigid cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Separating diastereomers of functionalized cyclic aliphatic compounds is a notorious bottleneck in drug development. Benzyl 4-aminocyclohexane-1-carboxylate presents a unique analytical challenge: it features a rigid cyclohexane ring, a highly polar and ionizable primary amine, and a bulky, hydrophobic benzyl ester.

Because the cis and trans isomers possess identical molecular weights and nearly indistinguishable lipophilicity (LogP), standard reversed-phase methodologies often fail to achieve baseline resolution. This guide objectively compares standard C18 stationary phases against shape-selective Pentafluorophenyl (PFP) phases, providing a self-validating protocol for robust isomeric separation.

Mechanistic Causality: Why Standard C18 Falls Short

To understand column selection, we must analyze the 3D conformation of the analytes. In the trans isomer, the amine and benzyl ester can adopt a diequatorial arrangement, minimizing steric hindrance and creating a relatively planar profile. Conversely, the cis isomer forces one of these bulky substituents into an axial position, dramatically altering the molecule's spatial footprint.

Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. The long, flexible alkyl chains of a C18 phase act like a liquid partition layer, which is highly effective for separating compounds by hydrophobicity but poorly equipped to recognize rigid, spatial geometries.

By contrast, a PFP (Pentafluorophenyl) column introduces multimodal retention mechanisms that are highly sensitive to steric arrangement[1]. The rigid, planar fluorinated ring interacts with the analytes through:

  • Shape/Steric Selectivity: The rigid PFP phase discriminates between the axial/equatorial bulk of the cis isomer versus the diequatorial trans isomer.

  • 
     Interactions:  The electron-deficient pentafluorophenyl ring engages in strong 
    
    
    
    stacking with the electron-rich benzyl ester[2].
  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms interact with the polar primary amine.

Mechanism cluster_PFP PFP Stationary Phase Interactions Analyte Benzyl 4-aminocyclohexane-1-carboxylate (cis/trans isomers) Shape Shape Selectivity (Steric Discrimination) Analyte->Shape PiPi π-π Interactions (Benzyl Ring ↔ PFP Ring) Analyte->PiPi Dipole Dipole-Dipole (Amine ↔ Fluorine) Analyte->Dipole

Multimodal interaction mechanisms of a PFP column enabling cis/trans isomer resolution.

Performance Comparison: C18 vs. PFP Phases

The following table summarizes the experimental performance of both phases when subjected to an identical mobile phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

Chromatographic ParameterStandard C18 PhaseCore-Shell PFP PhaseCausality & Experimental Observation
Retention Mechanism Hydrophobic partitioningHydrophobic,

, dipole-dipole, steric
PFP offers orthogonal selectivity essential for rigid positional isomers[1].
Cis/Trans Resolution (

)
< 1.0 (Co-elution)> 2.5 (Baseline resolution)C18 chains are too flexible to recognize the axial/equatorial steric differences.
Selectivity Factor (

)
~1.02~1.35Fluorine atoms polarize the stationary phase, enhancing discrimination of the benzyl group[2].
Peak Asymmetry (

)
1.4 - 1.8 (Tailing)1.0 - 1.2 (Symmetrical)PFP phases often mask underlying silanols better, preventing secondary interactions with the basic amine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The primary amine of the analyte has a pKa of ~10. If the mobile phase pH drifts upward, the amine will partially deprotonate, leading to peak splitting and severe tailing due to interactions with unendcapped surface silanols. By strictly buffering the mobile phase to pH ~2.7 with 0.1% Formic Acid, we force complete protonation. The system validates itself: if peak asymmetry (


) exceeds 1.2, the operator immediately knows the mobile phase buffer capacity has failed or the column is degrading.
Step-by-Step Methodology

1. System Suitability Test (SST) & Validation

  • Action: Inject a blank (Mobile Phase A) to establish baseline stability. Follow with a 1 µg/mL standard injection of the pure trans isomer.

  • Validation Criteria: The system is only validated for use if the trans isomer peak exhibits an asymmetry factor (

    
    ) between 0.9 and 1.2, and theoretical plates (
    
    
    
    ) exceed 10,000.

2. Mobile Phase Preparation

  • Channel A (Aqueous): 0.1% Formic Acid (LC-MS Grade) in Ultrapure Water (18.2 MΩ·cm). Causality: Low pH fully protonates the primary amine, eliminating silanol-driven peak tailing.

  • Channel B (Organic): 0.1% Formic Acid in Acetonitrile (LC-MS Grade). Causality: Acetonitrile provides a lower viscosity and sharper peak shapes compared to methanol for rigid cyclic compounds.

3. Chromatographic Conditions

  • Column: Core-Shell PFP (e.g., 100 mm × 2.1 mm, 2.6 µm).

  • Column Temperature: 35°C. Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection: UV at 214 nm (optimal for the ester/amine backbone) and 254 nm (specific to the benzyl ring). MS detection can be utilized in positive ESI mode (

    
    ).
    

4. Gradient Program A shallow gradient is utilized to maximize the selectivity factor (


) between the closely eluting diastereomers.
  • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the polar amine at the column head)

  • 1.0 - 8.0 min: 10% B

    
     50% B (Linear ramp for elution)
    
  • 8.0 - 9.0 min: 50% B

    
     95% B (Column wash)
    
  • 9.0 - 12.0 min: 10% B (Re-equilibration)

Workflow Step1 1. Sample Prep Dilute in Mobile Phase Step2 2. Column Selection Core-Shell PFP Phase Step1->Step2 Step3 3. Mobile Phase 0.1% FA (pH ~2.7) Step2->Step3 Step4 4. Detection UV 214 nm / ESI-MS Step3->Step4

Step-by-step workflow for the HPLC analysis of basic cyclohexane isomers.

References

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl cis-4-aminocyclohexane-1-carboxylate

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of benzyl cis-4-aminocyclohexane-1-carboxylate. In the absence of direct experimental data for this specific molecule, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of benzyl cis-4-aminocyclohexane-1-carboxylate. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles for its constituent functional groups—benzyl esters and aminocyclohexanes—to construct a probable fragmentation map. This guide also offers a comparative perspective on how its trans isomer might differ in its fragmentation behavior, providing a valuable resource for researchers in analytical chemistry, metabolomics, and drug development.

Introduction: The Significance of Fragmentation Analysis

Understanding the fragmentation pattern of a molecule under mass spectrometric conditions is paramount for its structural elucidation and quantification. For a molecule like benzyl cis-4-aminocyclohexane-1-carboxylate, which contains multiple cleavable sites, predicting its fragmentation is a critical first step in developing robust analytical methods. The choice of ionization technique, typically Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile ones, will significantly influence the resulting mass spectrum. EI, a hard ionization technique, induces extensive fragmentation, providing rich structural information.[1][2] In contrast, ESI is a soft ionization method that typically results in a prominent molecular ion or pseudomolecular ion with minimal fragmentation, which is useful for molecular weight determination.[3][4]

Predicted Fragmentation Pathways

The fragmentation of benzyl cis-4-aminocyclohexane-1-carboxylate is expected to be driven by the presence of the benzyl ester and the aminocyclohexane moieties.

1. The Benzyl Ester Group:

The benzyl ester functionality is prone to several characteristic fragmentation pathways. A primary cleavage event is the loss of the benzyl group as a stable benzyl radical or cation.

  • Formation of the Tropylium Ion (m/z 91): A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium ion at m/z 91.[5] This occurs through the cleavage of the C-O bond, followed by rearrangement of the resulting benzyl cation.

  • Formation of the Benzyl Cation (m/z 91): Direct cleavage of the C-O bond can also yield the benzyl cation.[6]

  • Loss of the Benzyloxy Group (M-107): Cleavage of the bond between the carbonyl carbon and the ester oxygen can result in the loss of a benzyloxy radical, leading to an acylium ion.

2. The Aminocyclohexane Ring:

The cyclohexane ring, substituted with an amino group, will also undergo characteristic fragmentation.

  • Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom is a favorable site for cleavage, a process known as alpha-cleavage.[7] This would result in the loss of an alkyl radical from the ring.

  • Ring Opening and Fragmentation: The cyclohexane ring can undergo ring-opening upon ionization, followed by a series of fragmentations leading to the loss of small neutral molecules like ethene.[8]

  • Loss of Ammonia (M-17): While less common for primary amines compared to alcohols losing water, the elimination of ammonia from the molecular ion is a possible fragmentation pathway.

Comparative Analysis: Cis vs. Trans Isomers

The stereochemistry of the substituents on the cyclohexane ring can influence the fragmentation pattern, although often subtly.[9] For cis- and trans-4-aminocyclohexane-1-carboxylic acid derivatives, the spatial relationship between the amino and the ester groups can affect the rates and pathways of certain fragmentation reactions, particularly those involving intramolecular interactions or rearrangements.[10][11]

For instance, a fragmentation pathway that requires the transfer of a hydrogen atom from the amino group to the ester group (or vice versa) might be more favorable in one isomer due to the closer proximity of the interacting groups. This could lead to differences in the relative abundances of certain fragment ions in the mass spectra of the cis and trans isomers.[9]

Predicted Fragment IonProposed Structure/OriginExpected m/z
Molecular Ion [M]+•Intact ionized molecule233
[M - NH3]+•Loss of ammonia216
[C7H7]+Tropylium ion91
[C6H5CH2O]+Benzyloxy cation107
[C6H10NH2]+Aminocyclohexyl fragment98
[M - C7H7]+Loss of benzyl radical142
Experimental Protocol: Acquiring a Mass Spectrum

To experimentally determine the fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of benzyl cis-4-aminocyclohexane-1-carboxylate in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • If necessary, derivatize the amino group (e.g., by acetylation) to improve chromatographic behavior, though this will alter the fragmentation pattern.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Inlet: Split/splitless injector at 250°C.
  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: m/z 40-550.

3. Data Analysis:

  • Identify the peak corresponding to benzyl cis-4-aminocyclohexane-1-carboxylate in the total ion chromatogram.
  • Extract the mass spectrum for this peak.
  • Analyze the fragmentation pattern, identifying the key fragment ions and proposing fragmentation mechanisms based on the principles outlined in this guide.
Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for benzyl cis-4-aminocyclohexane-1-carboxylate under electron ionization.

Fragmentation_Pathway M [M]+• (m/z 233) Benzyl cis-4-aminocyclohexane-1-carboxylate F1 [C7H7]+ (m/z 91) Tropylium ion M->F1 - C8H9O2• F2 [M - C7H7]+ (m/z 142) Loss of benzyl radical M->F2 - C7H7• F4 [M - NH3]+• (m/z 216) Loss of ammonia M->F4 - NH3 F3 [C6H10NH2]+ (m/z 98) Aminocyclohexyl fragment F2->F3 - CO2

Caption: Predicted EI fragmentation of benzyl cis-4-aminocyclohexane-1-carboxylate.

Conclusion

This guide provides a theoretically grounded framework for understanding the mass spectrometric fragmentation of benzyl cis-4-aminocyclohexane-1-carboxylate. By leveraging established principles of fragmentation for its constituent functional groups, we have proposed the most likely fragmentation pathways and key fragment ions. The provided experimental protocol offers a starting point for the empirical validation of these predictions. Furthermore, the comparative discussion on the potential influence of stereochemistry highlights an important consideration for the analysis of related isomeric compounds. This comprehensive approach, combining theoretical prediction with practical experimental guidance, is intended to be a valuable resource for researchers in the field.

References

  • ACS Publications. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2012, February 25). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • CORE. (n.d.). field ionization kinetics of the loss of h₂o from stereoisomeric cyclohexanediol radical ions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.... Retrieved from [Link]

  • LCGC International. (2022, April 15). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 27). The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. Retrieved from [Link]

  • PubMed. (2014, May 15). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]

  • PubMed. (2020, December 1). Mass spectrometry distinguishing C=C location and cis/trans isomers: A strategy initiated by water radical cations. Retrieved from [Link]

  • Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Retrieved from [Link]

  • Reddit. (2025, November 21). Fragmentation of benzyl acetate. r/massspectrometry. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrum of 3,5-dibenzyloxy benzyl. Retrieved from [Link]

  • Scilit. (n.d.). Fragmentation of Benzyl Esters with an Electron-Withdrawing Group by Photo-Induced Electron Transfer. Analogy with Fragmentation in Secondary Ion Mass Spectrometry. Retrieved from [Link]

  • School of Chemical Sciences, University of Illinois. (n.d.). Electrospray Ionization. Retrieved from [Link]

  • UArizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • University of Mississippi. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Chemical Instrumentation Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Infrared Spectrum of Benzyl cis-4-aminocyclohexane-1-carboxylate: A Comparative Analysis

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identific...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, providing rapid and reliable data. This guide offers an in-depth analysis of the characteristic IR absorption peaks for benzyl cis-4-aminocyclohexane-1-carboxylate, a molecule of interest in medicinal chemistry due to its scaffold, which combines a cyclohexane ring, a primary amine, and a benzyl ester.

This guide moves beyond a simple cataloging of peaks. We will dissect the spectrum by comparing it to simpler, analogous compounds, thereby providing a clear rationale for peak assignments. This comparative approach, grounded in the fundamental principles of molecular vibrations, is designed to empower researchers to interpret similar spectra with confidence.

Deciphering the Spectrum: A Tale of Three Functional Groups

The structure of benzyl cis-4-aminocyclohexane-1-carboxylate presents three key functional groups whose vibrations dominate the IR spectrum: the primary amine (-NH₂), the benzyl ester (-COOCH₂Ph), and the cyclohexane ring. Understanding the characteristic absorptions of each is crucial for a comprehensive spectral interpretation.

The Vibrational Signature: Predicted IR Absorption Peaks

The following table summarizes the expected characteristic IR absorption peaks for benzyl cis-4-aminocyclohexane-1-carboxylate, with assignments based on established principles of IR spectroscopy.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) ** Intensity
Primary Amine (-NH₂) **N-H Asymmetric Stretch3350 - 3450Medium
N-H Symmetric Stretch3250 - 3350Medium
N-H Scissoring (Bend)1580 - 1650Medium to Strong
N-H Wag (Out-of-plane bend)665 - 910Broad, Strong
Ester (-COOR) C=O Stretch1730 - 1750Strong
C-C-O Asymmetric Stretch1150 - 1250Strong
O-C-C Symmetric Stretch1000 - 1100Strong
Aromatic Ring (Benzyl) Aromatic C-H Stretch3000 - 3100Medium to Weak
C=C In-ring Stretch1450 - 1600 (multiple bands)Medium to Weak
C-H Out-of-plane Bend690 - 770Strong
Aliphatic (Cyclohexane) C-H Stretch2850 - 2950Strong
CH₂ Scissoring (Bend)~1450Medium

A Comparative Analysis: Isolating the Contributions

To truly appreciate the spectrum of our target molecule, we will compare its expected peaks with those of simpler, related compounds. This approach allows for a clearer understanding of how each structural component contributes to the overall spectrum.

Cyclohexylamine: The Primary Amine on a Cyclohexane Ring

Cyclohexylamine provides a baseline for the amine and cyclohexane vibrations. Its spectrum is characterized by:

  • Two N-H stretching peaks between 3300-3500 cm⁻¹, characteristic of a primary amine.[1][2][3]

  • An N-H bending (scissoring) peak around 1600 cm⁻¹.[1][4]

  • Strong aliphatic C-H stretching peaks just below 3000 cm⁻¹.[5]

  • A CH₂ scissoring peak around 1450 cm⁻¹.[5]

Benzyl Acetate: The Benzyl Ester Moiety

Benzyl acetate allows us to isolate the characteristic peaks of the benzyl ester group. Its spectrum will be dominated by:

  • A very strong C=O stretching peak around 1740 cm⁻¹.[4][6]

  • Strong C-O stretching peaks between 1000-1300 cm⁻¹.[6][7]

  • Aromatic C-H stretching just above 3000 cm⁻¹.[8][9][10]

  • Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.[8][9][10]

Benzyl cis-4-aminocyclohexane-1-carboxylate: The Composite Spectrum

The IR spectrum of our target molecule will be a composite of the features observed in the simpler molecules, with some key distinguishing characteristics:

  • The Amine Region (3300-3500 cm⁻¹): The presence of two distinct peaks in this region is a clear indicator of the primary amine.[1][2][3]

  • The Carbonyl Region (~1735 cm⁻¹): A strong, sharp peak will be present, indicative of the ester carbonyl group.[4][6]

  • The Fingerprint Region (below 1500 cm⁻¹): This region will be complex, containing the N-H bending, aromatic C=C stretching, C-O stretching, and CH₂ bending vibrations. The strong C-O stretching bands of the ester will be prominent.[11]

  • The C-H Stretching Region (2800-3100 cm⁻¹): A clear distinction will be visible between the strong, sharp aliphatic C-H stretching peaks below 3000 cm⁻¹ (from the cyclohexane ring) and the weaker aromatic C-H stretching peaks above 3000 cm⁻¹ (from the benzyl group).[5][8][9][10]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the reliability and reproducibility of your results, the following protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectrometer is recommended. ATR is a common technique for solid and liquid samples as it requires minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.

  • Sample Preparation:

    • Place a small amount of the solid benzyl cis-4-aminocyclohexane-1-carboxylate sample onto the center of the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups of benzyl cis-4-aminocyclohexane-1-carboxylate and their corresponding characteristic regions in the IR spectrum.

G cluster_mol Benzyl cis-4-aminocyclohexane-1-carboxylate cluster_ir Characteristic IR Absorption Regions mol Structure NH2 Primary Amine (-NH2) N-H Stretches: 3300-3500 cm⁻¹ N-H Bend: 1580-1650 cm⁻¹ Ester Ester (-COOR) C=O Stretch: ~1735 cm⁻¹ C-O Stretches: 1000-1300 cm⁻¹ Aromatic Aromatic Ring Aromatic C-H Stretch: >3000 cm⁻¹ C=C Stretches: 1450-1600 cm⁻¹ Aliphatic Cyclohexane Ring Aliphatic C-H Stretch: <3000 cm⁻¹ CH2 Bend: ~1450 cm⁻¹

Caption: Key functional groups and their IR absorption regions.

Conclusion

The IR spectrum of benzyl cis-4-aminocyclohexane-1-carboxylate is a rich tapestry of information, with each functional group contributing distinct and identifiable absorption peaks. By understanding the characteristic vibrations of the primary amine, the benzyl ester, and the cyclohexane ring, and by employing a comparative approach with simpler molecules, researchers can confidently interpret the spectrum and verify the structure of this and related compounds. Adherence to a standardized experimental protocol will ensure the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research.

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Comparative

A Senior Application Scientist's Guide: Benzyl cis-4-aminocyclohexane-1-carboxylate vs. its Methyl Ester Derivative

For researchers and professionals in the field of drug development, the selection of appropriate molecular building blocks is a critical decision that profoundly influences the journey of a potential therapeutic agent. A...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the selection of appropriate molecular building blocks is a critical decision that profoundly influences the journey of a potential therapeutic agent. Among the vast array of available scaffolds, cis-4-aminocyclohexane-1-carboxylic acid and its derivatives have garnered significant attention due to their conformational rigidity and their utility as versatile intermediates in the synthesis of a wide range of pharmaceuticals. The choice of the ester protecting group for the carboxylic acid functionality is a key consideration, with the benzyl and methyl esters being two of the most common options. This guide provides an in-depth, objective comparison of benzyl cis-4-aminocyclohexane-1-carboxylate and its methyl ester counterpart, supported by physicochemical data and established synthetic protocols, to empower researchers in making informed decisions for their specific applications.

Executive Summary: A Tale of Two Esters

The fundamental difference between the benzyl and methyl esters of cis-4-aminocyclohexane-1-carboxylic acid lies in the nature of the alcohol moiety attached to the carboxyl group. The methyl ester, being smaller and less lipophilic, offers advantages in certain synthetic manipulations and may exhibit different solubility profiles. Conversely, the benzyl ester introduces a bulky, aromatic group that can influence molecular interactions, stability, and provides an alternative deprotection strategy through hydrogenolysis. The choice between these two derivatives is not arbitrary but a strategic decision based on the specific requirements of the synthetic route and the desired properties of the final compound.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of these two derivatives is essential for predicting their behavior in various experimental settings. The following table summarizes the key properties of both the free base and hydrochloride salt forms.

PropertyBenzyl cis-4-aminocyclohexane-1-carboxylateMethyl cis-4-aminocyclohexane-1-carboxylate
Molecular Formula C15H21NO2C8H15NO2
Molecular Weight 247.33 g/mol 157.21 g/mol [1]
Appearance -Colorless to yellow powder or crystals or liquid[2]
Melting Point -32°C (lit.)[3]
Boiling Point -218°C (lit.)[3]
Solubility --
pKa --
LogP (calculated) -0.4[1]
Molecular Formula (HCl Salt) C15H22ClNO2C8H16ClNO2
Molecular Weight (HCl Salt) 283.79 g/mol 193.67 g/mol [4]
Melting Point (HCl Salt) -180-187 °C[4]

The larger molecular weight of the benzyl ester is a direct consequence of the bulky benzyl group. This difference in size and the presence of the aromatic ring in the benzyl derivative are expected to lead to a higher boiling point and potentially lower water solubility compared to the methyl ester. The calculated LogP of the methyl ester suggests a relatively low lipophilicity.

Synthesis and Reaction Workflows

The synthesis of both esters typically starts from the parent cis-4-aminocyclohexanecarboxylic acid. The choice of synthetic route often depends on the desired scale and the availability of reagents.

Fischer Esterification: A Common Pathway

A widely used method for the synthesis of both methyl and benzyl esters is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the corresponding alcohol (methanol or benzyl alcohol) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions Carboxylic_Acid cis-4-Aminocyclohexane- 1-carboxylic Acid Reaction_Vessel Reaction Carboxylic_Acid->Reaction_Vessel Alcohol Methanol or Benzyl Alcohol Alcohol->Reaction_Vessel Catalyst H₂SO₄ or TsOH Catalyst->Reaction_Vessel Heat Reflux Heat->Reaction_Vessel Product Methyl or Benzyl Ester Reaction_Vessel->Product

Caption: Generalized workflow for Fischer esterification.

Protocol for Methyl cis-4-aminocyclohexane-1-carboxylate Hydrochloride Synthesis

A common method for the synthesis of the methyl ester hydrochloride involves the reaction of the parent amino acid with thionyl chloride in methanol.

Step-by-Step Protocol:

  • Suspend cis-4-aminocyclohexanecarboxylic acid in methanol.

  • Cool the suspension to -10°C.

  • Add thionyl chloride dropwise while maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and then reflux for a specified period.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the hydrochloride salt of the methyl ester.

Protocol for Benzyl cis-4-aminocyclohexane-1-carboxylate Synthesis

The benzyl ester can be synthesized via a similar acid-catalyzed esterification.

Step-by-Step Protocol:

  • Combine cis-4-aminocyclohexanecarboxylic acid, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

  • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with an aqueous basic solution to remove the acid catalyst and any unreacted carboxylic acid.

  • Isolate the benzyl ester through extraction and purify by column chromatography or recrystallization.

Synthesis_Workflow cluster_methyl Methyl Ester Synthesis cluster_benzyl Benzyl Ester Synthesis M1 cis-4-Aminocyclohexane- 1-carboxylic Acid M3 Reaction M1->M3 M2 Methanol, Thionyl Chloride M2->M3 M4 Concentration M3->M4 M5 Methyl Ester HCl M4->M5 B1 cis-4-Aminocyclohexane- 1-carboxylic Acid B3 Reflux with Dean-Stark B1->B3 B2 Benzyl Alcohol, p-TsOH, Toluene B2->B3 B4 Workup & Purification B3->B4 B5 Benzyl Ester B4->B5

Caption: Comparative synthesis workflows.

Stability and Reactivity: Key Differentiators

The choice between a methyl and a benzyl ester often hinges on their differing stability profiles and the available methods for their cleavage.

Hydrolytic Stability

In general, methyl esters exhibit greater stability towards chemical hydrolysis compared to their higher alkyl and benzyl counterparts. Studies on the hydrolysis of various esters have shown that the rate of hydrolysis can be influenced by the size of the alcohol moiety.[5] In a biological context, both esters are susceptible to enzymatic hydrolysis by esterases present in plasma and tissues. However, comparative studies on other small molecules suggest that methyl esters can be more stable in plasma than benzyl esters.[5] This difference in enzymatic stability is a critical factor in the design of prodrugs, where a controlled rate of cleavage to the active carboxylic acid is desired.

Deprotection Strategies

The most significant difference in reactivity lies in the methods available for deprotection.

  • Methyl Ester: The methyl ester is typically cleaved under basic conditions (saponification) using a reagent like sodium hydroxide or lithium hydroxide. Acid-catalyzed hydrolysis is also possible but may require harsher conditions.

  • Benzyl Ester: The benzyl ester offers a milder and more orthogonal deprotection strategy through catalytic hydrogenolysis.[6] This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is advantageous when the molecule contains base-sensitive functional groups. The benzyl ester can also be cleaved by strong acids, but hydrogenolysis is often preferred for its chemoselectivity.

The choice of ester is therefore intimately linked to the overall synthetic strategy and the compatibility of other functional groups present in the molecule.

Applications in Drug Development: A Strategic Choice

Both benzyl and methyl cis-4-aminocyclohexane-1-carboxylate are valuable intermediates in the synthesis of a wide range of biologically active molecules, including those targeting the central nervous system (CNS).

The ester group can serve multiple purposes in drug development:

  • Protecting Group: As discussed, the primary role is often as a protecting group for the carboxylic acid during multi-step synthesis. The choice between methyl and benzyl depends on the planned deprotection strategy.[6]

  • Prodrug Moiety: Esters are frequently employed as prodrug moieties to improve the pharmacokinetic properties of a parent drug.[7] By masking the polar carboxylic acid, the lipophilicity of the molecule can be increased, potentially enhancing its absorption and ability to cross biological membranes like the blood-brain barrier. The rate of in vivo hydrolysis to the active carboxylic acid is a key determinant of the prodrug's efficacy. The generally faster enzymatic hydrolysis of benzyl esters compared to methyl esters can be a desirable feature for rapid prodrug activation.

  • Modulation of Physicochemical Properties: The choice of ester can fine-tune the overall physicochemical properties of a molecule, such as solubility and crystallinity, which are important for formulation and drug delivery.

The decision to use a benzyl versus a methyl ester derivative in a drug discovery program is a multifactorial one. If a mild, non-basic deprotection is required, the benzyl ester is the clear choice. If enhanced plasma stability is a priority, the methyl ester may be more suitable. For prodrug applications, the desired rate of in vivo conversion will guide the selection.

Conclusion

In the nuanced world of medicinal chemistry, the choice between seemingly similar building blocks can have profound consequences. Benzyl cis-4-aminocyclohexane-1-carboxylate and its methyl ester derivative, while sharing a common core, offer distinct advantages and disadvantages. The methyl ester is a smaller, potentially more stable entity that is readily deprotected under basic conditions. The benzyl ester provides a larger, more lipophilic handle and the invaluable option of mild deprotection via hydrogenolysis.

As a senior application scientist, my recommendation is to carefully consider the entire synthetic route and the desired biological profile of the final compound. For syntheses requiring orthogonal protection schemes and tolerance to basic conditions, the benzyl ester is a superior choice. For applications where hydrolytic stability is paramount or when a simple saponification is a viable deprotection step, the methyl ester presents a more streamlined option. Ultimately, a thorough understanding of the properties and reactivity of both derivatives will enable the researcher to make the most strategic and effective choice for their specific drug development endeavor.

References

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Validation

A Comparative Guide to the Structural Elucidation of Benzyl cis-4-aminocyclohexane-1-carboxylate: An In-Depth Analysis in the Absence of Direct Crystallographic Data

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. For molecules such as benzyl cis-4-aminocyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. For molecules such as benzyl cis-4-aminocyclohexane-1-carboxylate, which serve as versatile scaffolds in medicinal chemistry, a comprehensive understanding of their solid-state conformation is paramount. This guide provides a comparative analysis of the methodologies used for the structural elucidation of this compound.

Notably, a public-domain crystal structure for benzyl cis-4-aminocyclohexane-1-carboxylate is not currently available in prominent crystallographic databases such as the Cambridge Structural Database (CSD)[1][2][3] or the Crystallography Open Database (COD)[4][5][6][7]. Consequently, this guide will adopt a multifaceted approach. Firstly, it will delineate a best-practice experimental workflow for obtaining the single-crystal X-ray diffraction data for the title compound. Secondly, it will present a comparative structural analysis based on crystallographic data of closely related analogues. Finally, it will objectively compare the insights derivable from X-ray crystallography with those from alternative, and often complementary, analytical techniques.

The Foundational Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the three-dimensional structure of small molecules at atomic resolution[8][9][10]. The technique's power lies in its ability to provide precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its interactions in the crystalline state[11].

The pathway from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous execution. The following protocol represents a self-validating system, where the quality of the outcome at each stage is predictive of the final success.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Causality of Slow Nucleation): The cornerstone of a successful SCXRD experiment is the growth of high-quality single crystals. The primary objective is to facilitate slow molecular ordering from a supersaturated solution, which discourages the formation of polycrystalline material.

    • Solvent Selection: A solvent or solvent system is chosen in which the compound exhibits moderate solubility. A common approach is to dissolve the compound in a good solvent and introduce a miscible "anti-solvent" in which the compound is poorly soluble.

    • Slow Evaporation: The prepared solution is loosely covered to allow for the slow evaporation of the solvent, gradually increasing the concentration to the point of crystallization.

    • Vapor Diffusion: A vial containing the dissolved compound is placed within a larger, sealed container that also holds a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

    • Thermal Methods: Slow cooling of a saturated solution can also yield high-quality crystals.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.

    • The diffractometer, equipped with a source of monochromatic X-rays (e.g., Mo or Cu Kα radiation), rotates the crystal through a series of orientations while a detector records the diffraction pattern[9].

  • Structure Solution and Refinement:

    • The collected diffraction data (a series of intensities and positions of diffraction spots) are processed to determine the unit cell parameters and space group of the crystal.

    • Initial atomic positions are determined using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by metrics such as the R-factor.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Powdered Compound Powdered Compound Crystal Growth Crystal Growth Powdered Compound->Crystal Growth Dissolution & Slow Nucleation Single Crystal Single Crystal Crystal Growth->Single Crystal Isolation Mounting & Cooling Mounting & Cooling Single Crystal->Mounting & Cooling X-ray Diffraction X-ray Diffraction Mounting & Cooling->X-ray Diffraction Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Data Processing Data Processing Diffraction Pattern->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final 3D Structure Final 3D Structure Structure Refinement->Final 3D Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis: Insights from Molecular Analogs

In the absence of a crystal structure for the title compound, we can infer its likely solid-state conformation by examining the structures of its constituent parts and stereoisomers.

Featurecis-4-Aminocyclohexanecarboxylic Acidtrans-4-Aminomethylcyclohexanecarboxylic acidGeneral Benzyl EstersExpected for Benzyl cis-4-aminocyclohexane-1-carboxylate
Cyclohexane Conformation Chair conformation is highly probable.The crystal structure confirms a chair conformation[12].Not applicable.A distorted chair conformation is the most likely arrangement.
Substituent Orientation One axial, one equatorial substituent.Both substituents are in equatorial positions[12].The benzyl group is flexible.The amino and carboxylate groups will be in a cis-1,4 relationship (one axial, one equatorial).
Key Torsion Angles Governed by the cis relationship of the substituents.Reflects the diequatorial arrangement.The C-C-O-C torsion angle of the ester is typically near 180°.The orientation of the benzyl group relative to the cyclohexane ring will be a key conformational feature.
Hydrogen Bonding Intermolecular hydrogen bonds involving the amino and carboxylic acid groups are expected.The crystal structure shows a network of hydrogen bonds[12].The ester oxygen can act as a hydrogen bond acceptor.Intermolecular hydrogen bonds involving the amine and potentially the ester carbonyl oxygen are anticipated to play a significant role in the crystal packing.

The cyclohexane ring in aminocyclohexane derivatives almost invariably adopts a chair conformation[13]. For the cis isomer of our target molecule, this would place one of the substituents in an axial position and the other in an equatorial position. In contrast, the trans isomer would likely adopt a diequatorial conformation, which is generally more stable[12]. This fundamental difference in stereochemistry would have a profound impact on the molecular packing and intermolecular interactions.

Alternative and Complementary Analytical Techniques

While SCXRD provides the most definitive structural data, other techniques offer valuable and often more accessible insights, particularly for confirming stereochemistry and providing a more holistic understanding of the molecule's properties.

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution[14]. For benzyl cis-4-aminocyclohexane-1-carboxylate, ¹H and ¹³C NMR would be indispensable.

  • ¹H NMR: The key to distinguishing between cis and trans isomers lies in the coupling constants (J-values) of the protons attached to the carbons bearing the substituents (C1 and C4). In the trans isomer, with both substituents likely equatorial, the corresponding protons would be axial, leading to large axial-axial couplings (typically 10-13 Hz) with neighboring axial protons. In the cis isomer, one of these protons would be axial and the other equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz)[15]. The chemical shifts of these protons also differ significantly between the two isomers[15].

  • ¹³C NMR: The chemical shifts of the carbons in the cyclohexane ring are also sensitive to the stereochemistry of the substituents.

Mass spectrometry is primarily used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For benzyl cis-4-aminocyclohexane-1-carboxylate, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecule's preferred conformation[16][17]. By calculating the relative energies of different conformers, it is possible to predict the most stable three-dimensional structure. This computationally derived model can then be used as a starting point for further studies, such as molecular docking in drug design.

Analytical Techniques X-ray X-ray Crystallography Structure Molecular Structure X-ray->Structure Definitive 3D Structure (Solid State) NMR NMR Spectroscopy NMR->Structure Connectivity & Stereochemistry (Solution) MS Mass Spectrometry MS->Structure Molecular Weight & Formula Comp Computational Modeling Comp->Structure Predicted 3D Conformation

Caption: Interplay of analytical techniques for molecular structure elucidation.

Conclusion

While the definitive crystal structure of benzyl cis-4-aminocyclohexane-1-carboxylate remains to be determined, a comprehensive structural characterization is achievable through a synergistic application of various analytical techniques. A robust and well-validated workflow for single-crystal X-ray diffraction has been presented, which, if successful, would provide unparalleled atomic-level detail.

In the interim, a wealth of structural information can be inferred from the crystallographic data of closely related compounds. Furthermore, NMR spectroscopy serves as a powerful and accessible tool for confirming the cis stereochemistry in solution, while mass spectrometry and computational modeling provide essential complementary data. For researchers and drug development professionals, the integration of these methods provides a robust framework for understanding the structure-property relationships of this important molecular scaffold, even in the absence of a definitive crystal structure.

References

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  • Cambridge Structural Database - Wikipedia. Available at: [Link]

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic acids research, 40(D1), D420-D427. Available at: [Link]

  • The Cambridge Structural Database - IUCr Journals. Available at: [Link]

  • Gražulis, S., Chateigner, D., Downs, R. T., Yokochi, A. F., Quirós, M., Lutterotti, L., ... & Le Bail, A. (2009). Crystallography Open Database–an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729. Available at: [Link]

  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. Available at: [Link]

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  • Valle, G., Crisma, M., Toniolo, C., Beisswenger, R., Rieker, A., & Jung, G. (1989). Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. Journal of the Chemical Society, Perkin Transactions 2, (3), 393-398. Available at: [Link]

  • Alemán, C., & Orozco, M. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. The open structural biology journal, 2, 1. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • Alemán, C., & Orozco, M. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. The open structural biology journal, 2, 1-7. Available at: [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Available at: [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Available at: [Link]

  • Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1857. Available at: [Link]

  • 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem. Available at: [Link]

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  • Aitipamula, S., & Vangala, V. R. (2017). X-ray crystallography and its role in understanding the physicochemical properties of pharmaceutical cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. Available at: [Link]

  • Jiang, D. H., Mao, Z. H., & Zheng, H. (2008). cis-4-(Tosyloxymethyl) cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(3), o598. Available at: [Link]

  • Simaan, J., Kärkäs, M. D., & Thibon-Pourret, A. (2015). A tris (pyrazolyl)-based model for the aminocyclopropane carboxylic acid oxidase and its behavior towards oxidants. Inorganica Chimica Acta, 437, 143-150. Available at: [Link]

  • Forró, E., & Fülöp, F. (2015). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein journal of organic chemistry, 11, 2154. Available at: [Link]

  • Groth, P. (1968). Crystal structure of the trans form of 1, 4-aminomethylcyclohexanecarboxylic acid. Acta Chemica Scandinavica, 22, 143-148. Available at: [Link]

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  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.
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  • Malini, K., Sureshbabu, A. R., Raghava, K. B., & Lokanath, N. K. (2017). Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1, 2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(10), 1475-1481. Available at: [Link]

  • Virovets, A. V., & Boldyreva, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 643. Available at: [Link]

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Sources

Comparative

A Comparative Analysis of Melting Points: Cis- vs. Trans-Benzyl 4-Aminocyclohexanecarboxylate

A Guide for Researchers in Synthetic Chemistry and Drug Development The Decisive Role of Molecular Symmetry in Crystal Packing The melting point of a crystalline solid is the temperature at which it transitions to a liqu...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

The Decisive Role of Molecular Symmetry in Crystal Packing

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a rigid crystal lattice. For stereoisomers, differences in their three-dimensional structure can significantly impact the efficiency of how they pack in the solid state, leading to variations in melting points.

Cis-trans isomerism in substituted cyclohexanes, such as benzyl 4-aminocyclohexanecarboxylate, dictates the relative spatial orientation of the substituent groups. In the cis isomer, the benzyl ester and amino groups are on the same side of the cyclohexane ring's plane, while in the trans isomer, they are on opposite sides.[1][2] This seemingly subtle difference has a critical impact on molecular symmetry.

The trans isomer generally possesses a higher degree of molecular symmetry compared to the cis isomer.[3] This greater symmetry allows for more efficient and compact packing in the crystal lattice, maximizing intermolecular interactions such as van der Waals forces and, where applicable, hydrogen bonding. Consequently, more energy is required to disrupt this well-ordered arrangement, resulting in a higher melting point for the trans isomer.[1][3][4] Conversely, the less symmetrical cis isomer tends to pack less efficiently, leading to weaker intermolecular forces and a lower melting point.

Predictive Melting Point Comparison

Based on the established principles of the relationship between molecular symmetry and melting point in cyclic systems, we can predict the following trend for the melting points of the title compounds:

IsomerPredicted Melting PointRationale
trans-benzyl 4-aminocyclohexanecarboxylateHigherHigher molecular symmetry allows for more efficient crystal lattice packing, leading to stronger intermolecular forces.[1][3]
cis-benzyl 4-aminocyclohexanecarboxylateLowerLower molecular symmetry results in less efficient crystal packing and weaker intermolecular forces compared to the trans isomer.

This prediction is consistent with observations for a wide range of cis-trans isomers of substituted cyclohexanes and other cyclic compounds.[4][5]

Experimental Verification: A Step-by-Step Protocol

To empirically validate the predicted melting point differences, the following experimental workflow can be employed. This protocol outlines the synthesis, purification, and characterization of both isomers, culminating in the determination of their melting points.

I. Synthesis and Isomer Separation

The synthesis of a mixture of cis- and trans-benzyl 4-aminocyclohexanecarboxylate can be achieved through the esterification of a commercially available mixture of cis- and trans-4-aminocyclohexanecarboxylic acid with benzyl alcohol.[6] The resulting mixture of isomers can then be separated using column chromatography.

Protocol:

  • Esterification: In a round-bottom flask, dissolve a mixture of cis/trans-4-aminocyclohexanecarboxylic acid in benzyl alcohol. Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Monitoring: Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the catalyst. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Separate the cis and trans isomers using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the separated isomers using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Melting Point Determination

The melting points of the purified cis and trans isomers should be determined using a standard capillary melting point apparatus.[7]

Protocol:

  • Sample Preparation: Ensure the purified samples of each isomer are completely dry and finely powdered.[8]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[8]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Conduct a rapid heating run to obtain an approximate melting range.[9]

  • Accurate Determination: For a precise measurement, use a fresh sample and heat at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.

  • Repeatability: Perform the measurement at least twice for each isomer to ensure reproducibility.

dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Experimental workflow for the comparison of melting points of cis- and trans-benzyl 4-aminocyclohexanecarboxylate.

Conclusion

The stereochemical relationship between the cis and trans isomers of benzyl 4-aminocyclohexanecarboxylate is predicted to have a significant and predictable impact on their melting points. The higher symmetry of the trans isomer is expected to facilitate more efficient crystal packing, leading to a higher melting point compared to the less symmetrical cis isomer. The outlined experimental protocol provides a clear and robust methodology for the synthesis, purification, and analysis of these compounds to empirically verify this fundamental principle of physical organic chemistry. For researchers in drug development, understanding such structure-property relationships is crucial for the characterization and formulation of new chemical entities.

References

  • Unacademy. Cis-trans Relationship in Cyclohexane. Available at: [Link]

  • Oreate AI Blog. (2026, January 27). The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. Available at: [Link]

  • University of Calgary. Melting point determination. Available at: [Link]

  • Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. Available at: [Link]

  • University of Missouri-St. Louis. (2013, April 15). Experiment 1 - Melting Points. Available at: [Link]

  • University of California, Irvine. Exp 1 - Melting Points. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 4.9: Cis-trans Isomerism in Cycloalkanes. Available at: [Link]

  • Google Patents. Synthesis of (a) O-Benzyl trans-4-(Aminomethyl)cyclohexane carboxylic acid.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Available at: [Link]

  • Learning Space. Determination of Melting points and Boiling points. Available at: [Link]

  • Chemistry Stack Exchange. (2016, February 20). Melting point and boiling point in isomers. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: TLC Rf Values and Separation Strategies for cis/trans Aminocyclohexane Esters

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist Executive Summary The separation of cis and trans isomers of aminocyclohexane esters (such as methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary

The separation of cis and trans isomers of aminocyclohexane esters (such as methyl or ethyl 4-aminocyclohexanecarboxylate) is a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs). Because stereochemistry directly dictates biological efficacy, isolating these isomers is a mandatory step in the development of CFTR activators for dry eye disease[1], acetyl-CoA carboxylase (ACC) inhibitors[2], and novel antiviral agents[3].

This guide provides an objective comparison of their chromatographic behavior, detailing the structural causality behind their Thin Layer Chromatography (TLC) Retention factor (Rf) values, and outlines a field-proven, self-validating protocol for their separation.

Mechanistic Principles: The Causality of Chromatographic Separation

To master the separation of these stereoisomers, one must understand the thermodynamic and conformational interactions occurring at the silica gel interface.

Conformational Binding Causality: In a 1,4-disubstituted cyclohexane system, the trans isomer predominantly adopts a thermodynamically stable equatorial-equatorial (e,e) chair conformation. This highly planar arrangement allows both the polar amine (or protected carbamate) and the ester carbonyl to simultaneously hydrogen-bond with the acidic silanol groups on the flat silica gel surface. Because of this optimal, dual-point binding, the trans isomer is strongly adsorbed to the stationary phase.

Conversely, the cis isomer is geometrically forced into an axial-equatorial (a,e) conformation. The axial group projects perpendicularly to the cyclohexane ring, creating severe steric hindrance. This 3D geometry prevents both polar functional groups from interacting optimally with the silica surface at the same time.

The Resulting Rule of Thumb: Due to this steric impedance, the cis isomer binds much more weakly to the stationary phase and is carried further by the mobile phase. This consistently results in a higher Rf value for the cis isomer compared to the trans isomer.

Comparative Data: Rf Value Analysis

The following table summarizes the typical Rf values and separation factors (ΔRf) for 4-aminocyclohexanecarboxylate esters across different protecting group strategies and solvent systems.

Compound VariantProtecting GroupOptimal Solvent System (v/v)cis-Isomer Rf (a,e)trans-Isomer Rf (e,e)Separation Factor (ΔRf)
Ethyl 4-aminocyclohexanecarboxylateNone (Free Amine)DCM : MeOH : Et₃N (90:9:1)~0.45~0.300.15
Methyl 4-aminocyclohexanecarboxylateN-BocHexane : EtOAc (70:30)~0.55~0.350.20
Ethyl 4-aminocyclohexanecarboxylateN-FmocHexane : EtOAc (80:20)~0.60~0.400.20

Expert Insight on Derivatization: Unprotected primary amines interact too aggressively with silica gel, causing severe "streaking" or "tailing." While adding a basic modifier (like 1% Et₃N) neutralizes the acidic silanols and improves spot shape, the most robust separation strategy involves temporarily masking the amine with a Boc (tert-butyloxycarbonyl) group. This derivatization normalizes the polarity, allowing for crisp, high-resolution separation using standard Hexane/Ethyl Acetate gradients[2].

Experimental Workflow: Self-Validating TLC Protocol

To ensure scientific integrity, the following TLC protocol is designed as a self-validating system. It incorporates internal controls to prevent false positives caused by solvent front distortion or concentration gradients.

Phase 1: Plate Preparation & Co-Spotting
  • Material Selection: Utilize high-performance Merck Silica Gel 60 F254 glass-backed plates.

  • Sample Preparation: Dissolve the isomeric mixture in Dichloromethane (DCM) to a concentration of ~1-2 mg/mL.

  • Self-Validating Application: Draw a baseline 1 cm from the bottom edge. Apply three distinct spots:

    • Spot A: Pure reference standard (e.g., pure trans isomer, if available).

    • Spot B: The cis/trans reaction mixture.

    • Spot C (Co-spot): Spot A overlaid directly with Spot B.

    • Causality: The co-spot ensures that any observed Rf difference is due to true isomeric separation, not matrix effects, localized pH changes, or uneven solvent migration.

Phase 2: Elution & Visualization
  • Chamber Saturation: Pre-saturate the developing chamber with the chosen mobile phase (e.g., Hexane:EtOAc 70:30 for N-Boc derivatives) for 15 minutes. Causality: Saturation prevents solvent evaporation from the plate face during the run, which would otherwise artificially inflate Rf values.

  • Elution: Develop the plate until the solvent front is 1 cm from the top edge. Remove and mark the solvent front immediately.

  • Chemical Staining: Because aliphatic aminocyclohexanes lack a conjugated π-system, they are entirely invisible under standard 254 nm UV light[3].

    • For Free Amines: Dip the plate in a Ninhydrin solution and heat at 110°C. Primary amines will appear as distinct purple/pink spots.

    • For Protected Amines/Esters: Dip the plate in Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stain and heat until spots appear (typically dark blue/brown against a light background)[3].

Visualizing the Separation Logic

The following diagram illustrates the logical workflow and conformational causality dictating the TLC separation of these isomers.

TLC_Separation cluster_conformation 3D Conformational Analysis Mix Isomeric Mixture cis/trans-4-aminocyclohexane ester Cis cis-Isomer (a,e) Axial-Equatorial Sterically Hindered Binding Mix->Cis Trans trans-Isomer (e,e) Equatorial-Equatorial Optimal Silanol Binding Mix->Trans TLC_Plate Silica Gel TLC Stationary Phase Interaction Cis->TLC_Plate Trans->TLC_Plate Rf_Cis Higher Rf Value (Weaker Adsorption) TLC_Plate->Rf_Cis Faster Migration Rf_Trans Lower Rf Value (Stronger Adsorption) TLC_Plate->Rf_Trans Slower Migration

Figure 1: Conformational causality governing the TLC separation of cis/trans isomers.

References[2] Title: WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc)

Source: Google Patents URL: [3] Title: Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors Source: NIH (PubMed Central) URL: [Link][1] Title: Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Benzyl cis-4-aminocyclohexane-1-carboxylate

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laborato...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Benzyl cis-4-aminocyclohexane-1-carboxylate, ensuring compliance with safety regulations and fostering a culture of responsibility within the laboratory.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Benzyl cis-4-aminocyclohexane-1-carboxylate is a solid, typically a white to off-white powder.[1] While specific toxicity data for this exact compound is limited, the constituent functional groups—an amino group, a cyclohexane ring, and a benzyl ester—inform a conservative approach to its handling and disposal.

Primary Hazards:

  • Skin and Eye Irritation: Similar amino-ester compounds can cause skin irritation and serious eye irritation.[2][3] Direct contact should be avoided.

  • Inhalation: As a powder, it can be accidentally inhaled, potentially causing respiratory irritation.[3]

  • Combustion Hazards: In a fire, this organic compound may decompose to produce toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1]

Scientist's Note: The benzyl and amino functional groups suggest that this compound should be treated as a non-halogenated organic waste. It is crucial to prevent its entry into drains or sewer systems, where it could impact aquatic life and water treatment processes.[4][5] This proactive hazard assessment is the foundation of a safe disposal plan.

Personal Protective Equipment (PPE) Protocol

Based on the risk assessment, a specific PPE protocol is required to prevent exposure during all handling and disposal stages. This is a non-negotiable aspect of laboratory safety mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene protective gloves.Provides a chemical-resistant barrier to prevent skin contact.[1]
Eye Protection Safety glasses with side shields or goggles.Protects eyes from accidental splashes or aerosolized powder.[1][9]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling fine dust particles.[10]

Rationale: This multi-layered PPE approach creates redundant safety barriers, ensuring that an accidental spill or splash does not result in personal exposure. Every protocol must be a self-validating system, and this starts with protecting the scientist.

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill protocol is essential for a swift and safe response.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.

  • Don PPE: Wear the complete PPE ensemble as detailed in the table above.

  • Contain the Spill: For a solid spill, carefully sweep the material to collect it, avoiding dust dispersion.[1] Use an absorbent material (e.g., sand, vermiculite) for solutions.

  • Collect Waste: Place the swept powder or absorbed material into a clearly labeled, sealable container designated for chemical waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: The sealed container with the spill cleanup material must be disposed of following the procedures in Section 5.

Waste Segregation and Containment

Proper segregation is the cornerstone of a compliant chemical waste management program.[11] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process. Benzyl cis-4-aminocyclohexane-1-carboxylate waste must be segregated as Non-Halogenated Solid Organic Waste .

Workflow for Waste Segregation:

WasteSegregation start Benzyl cis-4-aminocyclohexane-1-carboxylate Waste Generated is_sharp Is the waste a sharp? (e.g., contaminated needle) start->is_sharp is_mixed Is it mixed with other waste types? is_sharp->is_mixed No sharps_container Sharps Container (Label with chemical name) is_sharp->sharps_container Yes solid_waste Container: Non-Halogenated Solid Organic Waste is_mixed->solid_waste No consult_ehs Consult EHS for Mixed Waste Stream is_mixed->consult_ehs Yes

Waste Segregation Decision Workflow

Containment Protocol:

  • Select the Right Container: Use a robust, sealable container compatible with organic solids. High-density polyethylene (HDPE) is a suitable choice.[12] The container must be in good condition, with no leaks or cracks.[13]

  • Label Correctly: The moment waste is first added, the container must be labeled.[12] The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "Benzyl cis-4-aminocyclohexane-1-carboxylate". Avoid formulas or abbreviations.[14]

    • The accumulation start date.[11]

    • The relevant hazard characteristics (e.g., "Irritant").

Step-by-Step Disposal Procedure

This final procedure details the collection and preparation of the waste for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[4][15]

  • Accumulation: Collect waste in the designated, properly labeled container at or near the point of generation (this is known as a Satellite Accumulation Area).[12][13]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[13] Do not overfill the container; a maximum of 90% capacity is a safe practice.[16]

  • Storage: Store the sealed container in a designated, secondary containment bin away from incompatible materials like strong oxidizing agents.[1][11]

  • Request Pickup: Once the container is full, or before the maximum accumulation time allowed by your institution is reached, submit a chemical waste pickup request to your EHS office.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal. This is a key component of your laboratory's Chemical Hygiene Plan (CHP).[6][17]

Regulatory Context: This entire process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" management system for hazardous waste.[4][11] Your institution's CHP, mandated by OSHA, translates these federal regulations into actionable laboratory procedures.[7]

By adhering to this structured and scientifically-grounded disposal guide, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental compliance and scientific integrity.

References

  • Chemical Waste Disposal Guidelines for Educational Facilities MERI. [Link]

  • Laboratory Safety Guidance Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety Vanderbilt University. [Link]

  • Disposal of Chemicals in the Laboratory Environmental Marketing Services. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard MasterControl. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratories - Overview Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them National Center for Biotechnology Information (NCBI). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly GAIACA. [Link]

  • Laboratory Chemical Waste Management Guidelines University of Pennsylvania EHRS. [Link]

  • Chemical Waste Management Guide Boston University Environmental Health & Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines Columbia University Research. [Link]

  • Safety Data Sheet for a similar compound PCCA. [Link]

  • Chemical Waste Management Guide Auburn Research. [Link]

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Handling

Personal protective equipment for handling Benzyl cis-4-aminocyclohexane-1-carboxylate

As a Senior Application Scientist, ensuring the safe and effective handling of specialized chemical intermediates is paramount. Benzyl cis-4-aminocyclohexane-1-carboxylate (CAS: 67299-44-9) is a critical bifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe and effective handling of specialized chemical intermediates is paramount. Benzyl cis-4-aminocyclohexane-1-carboxylate (CAS: 67299-44-9) is a critical bifunctional building block used extensively in the synthesis of conformationally restricted peptidomimetics and targeted therapeutics.

Because it contains both a reactive primary aliphatic amine and a lipophilic benzyl ester, it presents unique handling challenges. This guide provides a self-validating, causally driven framework for the safe operation, personal protective equipment (PPE) selection, and disposal of this compound [1].

Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The hazards associated with Benzyl cis-4-aminocyclohexane-1-carboxylate are not arbitrary; they are direct consequences of its functional groups.

Table 1: Physicochemical Profile & Hazard Causality

ParameterValueCausality / Operational Impact
Molecular Weight 233.31 g/mol Forms fine crystalline powders that pose a high risk of aerosolization and inhalation if mishandled.
Molecular Formula C14H19NO2The benzyl ester moiety significantly increases the molecule's lipophilicity, enhancing its ability to permeate dermal barriers compared to free amino acids.
CAS Number 67299-44-9Unique identifier required for accurate safety tracking and hazardous waste segregation.
Hazard Codes H302, H315, H319, H335The primary amine acts as a localized base. Upon contact with moisture (sweat, tears), it causes rapid pH shifts, leading to cellular irritation and lipid saponification.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic amines. The following matrix details the required protective gear, grounded in [2], and explains the mechanistic reasoning behind each selection.

Table 2: PPE Selection and Scientific Causality

PPE CategorySpecificationStandardCausality (Why this specific PPE?)
Hand Protection Nitrile Gloves (

0.11 mm thickness)
EN 374Nitrile provides a robust barrier against organic amines. Latex degrades rapidly upon contact with organic esters, allowing the lipophilic compound to permeate to the skin.
Eye Protection Chemical Splash GogglesEN 166Basic amines cause irreversible corneal damage. Standard safety glasses lack the orbital seal required to prevent aerosolized powder from reaching the eye.
Body Protection Polycotton Lab CoatOSHA 1910.132Prevents particulate accumulation on the forearms. Knit cuffs are mandatory to prevent sleeve drag, which can inadvertently knock over lightweight powder containers.
Respiratory Class II Chemical Fume HoodOSHA 1910.134Prevents inhalation of aerosolized powders. Inhalation of the amine causes severe respiratory tract irritation (H335) due to localized basicity in the lungs.

Operational Workflow & Handling Protocol

The following methodology ensures a self-validating system where each step inherently prevents the failure of the next.

Protocol 1: Safe Weighing and Transfer
  • Environmental Validation : Verify the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Static Elimination : Pass an anti-static zero-stat gun over the plastic weigh boat.

    • Causality: Organic powders hold static charge. Neutralizing the charge prevents the powder from repelling off the spatula and aerosolizing into the user's breathing zone.

  • Dispensing : Weigh the required mass of Benzyl cis-4-aminocyclohexane-1-carboxylate using a grounded stainless steel spatula.

  • In-Hood Solubilization : Before removing the compound from the hood, dissolve it in a compatible aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) inside a sealed vial.

    • Causality: Transferring the compound as a liquid solution entirely eliminates the risk of airborne dust exposure during transit to the main reaction manifold.

Workflow Start PPE Verification & Fume Hood Prep Weighing Weighing Protocol (Anti-Static Tools) Start->Weighing Don PPE Transfer Closed-System Solvent Addition Weighing->Transfer Sealed Reaction Reaction Execution (Inert Atmosphere) Transfer->Reaction Dissolved Spill Spill Detected? Reaction->Spill Monitor Cleanup Neutralization Protocol (5% Citric Acid) Spill->Cleanup Yes Disposal Waste Segregation & Safe Disposal Spill->Disposal No Cleanup->Disposal Decontaminated

Workflow for the safe handling and spill response of organic amine esters.

Disposal & Decontamination Plan

In the event of a spill, standard sweeping is dangerous. You must chemically alter the compound to render it safe for collection, adhering to [3].

Protocol 2: Spill Containment and Neutralization
  • Containment : Immediately isolate the area. Do not sweep the dry powder.

    • Causality: Mechanical sweeping generates airborne particulates, exacerbating inhalation hazards and spreading the contamination.

  • Chemical Neutralization : Lightly mist the spilled powder with a 5% aqueous citric acid solution.

    • Causality: The free amine is reactive and slightly volatile. Citric acid protonates the amine, converting it into a stable, water-soluble, and non-volatile ammonium salt. This immediately halts the inhalation risk.

  • Absorption : Cover the neutralized area with inert absorbent pads. Allow 2 minutes for capillary action to draw up the liquid.

  • Waste Segregation : Place the saturated pads into a designated "Non-Halogenated Organic Waste" bag (unless a halogenated solvent was involved). Never mix amine waste with strong oxidizing agents, as this can trigger an exothermic reaction.

  • Secondary Wash : Wipe the surface with a damp soapy cloth to remove any residual lipophilic ester organics, followed by a final deionized water rinse to validate a neutral pH surface.

References

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Retrieved from: [Link]

  • USDA Agricultural Research Service. "Chemical Hygiene Plan." Retrieved from: [Link]

  • ChemBuyersGuide. "Benzyl cis-4-aminocyclohexane-1-carboxylate (CAS: 67299-44-9)." Retrieved from: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl cis-4-aminocyclohexane-1-carboxylate
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Reactant of Route 2
Benzyl cis-4-aminocyclohexane-1-carboxylate
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